2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-7-10(12(14)15)17-11(13-7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBWIROXKGGXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407214 | |
| Record name | 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879636-95-0 | |
| Record name | 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its versatile nature allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a specific, yet under-documented, derivative: 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid .
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing everything from solubility to cell permeability. While experimental data for the target compound is scarce, we can predict its key properties based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₁₂H₁₁NO₃S | Based on structural analysis. |
| Molecular Weight | 249.29 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a solid at room temperature. | Analogy with similar thiazole carboxylic acids. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | The carboxylic acid group enhances polarity, but the aromatic rings reduce aqueous solubility. |
| pKa | Estimated to be in the range of 3-4 for the carboxylic acid proton. | Typical range for carboxylic acids. |
| InChI Key | HWHHZTHVYFDJNK-UHFFFAOYSA-N | For the 4-methoxy isomer, the 3-methoxy isomer will have a different but related key. |
Synthesis Protocol: The Hantzsch Thiazole Synthesis
The most direct and reliable method for constructing the 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid scaffold is the Hantzsch thiazole synthesis.[3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, the key starting materials are 3-methoxythiobenzamide and an ethyl 2-chloroacetoacetate. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Overall Synthetic Scheme
Caption: Hantzsch synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxythiobenzamide (1 equivalent) in absolute ethanol.
-
Addition of α-haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 2: Hydrolysis to this compound
-
Saponification: Suspend the ethyl ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.
-
Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
Purification: If necessary, the final product can be further purified by recrystallization.
Potential Pharmacological Applications
The thiazole nucleus is a privileged scaffold in drug discovery, and its derivatives have shown a wide array of biological activities.[6] While specific studies on this compound are not extensively reported, the known activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.
-
Anticancer Activity: Many thiazole derivatives have been investigated as potent anticancer agents.[7][8][9] The mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The 2-arylthiazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The methoxy-substituted phenyl ring can be tailored to achieve selectivity and potency against specific kinase targets.
-
Antimicrobial and Antifungal Activity: The thiazole ring is a component of several antimicrobial drugs. Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated significant in vitro antimicrobial activity, particularly against Gram-positive bacteria.[10] The unique electronic and structural features of the thiazole ring can interfere with essential microbial processes.
-
Anti-inflammatory and Antidiabetic Potential: Research has also explored thiazole derivatives for their anti-inflammatory and antidiabetic properties.[6] Some compounds have been shown to modulate inflammatory pathways or improve insulin sensitivity, highlighting the broad therapeutic potential of this chemical class.
Conceptual Mechanism of Action: Kinase Inhibition
Caption: Conceptual model of kinase inhibition.
Conclusion
This compound represents a promising, yet underexplored, molecule for drug discovery and development. While direct experimental data is limited, its synthesis is readily achievable through the robust Hantzsch thiazole synthesis. The established biological activities of related thiazole derivatives, particularly in oncology and infectious diseases, provide a strong rationale for its further investigation. This guide offers a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this intriguing compound.
References
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Synthesis of 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. (n.d.). Mol-Instincts. Retrieved January 12, 2026, from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 12, 2026, from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 12, 2026, from [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved January 12, 2026, from [Link]
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Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. (2008). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. Retrieved January 12, 2026, from [Link]
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Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of organic synthesis and analytical chemistry, this document outlines a robust methodology for its preparation, purification, and characterization. Furthermore, it delves into the potential therapeutic applications of this molecule, supported by data from structurally related compounds, and provides detailed protocols for its biological evaluation.
Introduction: The Thiazole Scaffold in Drug Discovery
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for the design of novel therapeutic agents. Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The subject of this guide, this compound (CAS Number: 879636-95-0), combines the thiazole core with a methoxyphenyl group, a common feature in many biologically active molecules, and a carboxylic acid function, which can serve as a handle for further derivatization or as a key pharmacophoric element.[1]
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a central 4-methylthiazole ring substituted at the 2-position with a 3-methoxyphenyl group and at the 5-position with a carboxylic acid.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃S | |
| Molecular Weight | 249.29 g/mol | |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 249.045961 g/mol | PubChem |
| Monoisotopic Mass | 249.045961 g/mol | PubChem |
| Topological Polar Surface Area | 85.5 Ų | PubChem |
| Heavy Atom Count | 17 | PubChem |
Note: The properties listed above are computationally predicted and await experimental verification.
Synthesis of this compound
The most versatile and widely employed method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a plausible and efficient route based on the Hantzsch synthesis is proposed.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be constructed from 3-methoxythiobenzamide and ethyl 2-chloroacetoacetate. The resulting thiazole ester can then be hydrolyzed to the desired carboxylic acid.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Pathway
The synthesis is a two-step process starting from commercially available materials.
Sources
Navigating the Mechanistic Landscape of Novel Thiazole Carboxylic Acids: A Technical Guide for Preclinical Research
An In-depth Exploration of the Putative Mechanism of Action for 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
In the dynamic field of medicinal chemistry, the thiazole scaffold represents a cornerstone of pharmacologically active agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on the specific, yet largely uncharacterized molecule, This compound . As of the latest literature review, dedicated studies elucidating the precise mechanism of action for this compound remain unpublished.
This document, therefore, adopts a predictive and investigative approach. By synthesizing data from structurally analogous thiazole derivatives, we will construct a putative mechanistic framework. This guide is intended to serve as a foundational resource for researchers, offering a scientifically grounded hypothesis and a detailed roadmap for its experimental validation. Our objective is to empower research teams to strategically design and execute studies that will illuminate the therapeutic potential of this promising chemical entity.
Section 1: Deconstructing the Thiazole Core - A Survey of Known Bioactivities
The 1,3-thiazole-5-carboxylic acid moiety is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological effects. Understanding the established mechanisms of closely related analogues provides a logical starting point for predicting the action of our target compound.
Anticancer Activity via Tubulin Polymerization Inhibition
A significant body of research points to the potent antiproliferative effects of thiazole derivatives. One prominent mechanism is the inhibition of tubulin polymerization.[3] Structurally related "SMART" (4-substituted methoxylbenzoyl-aryl-thiazoles) compounds have demonstrated low nanomolar efficacy against melanoma and prostate cancer cell lines.[3] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The methoxyphenyl group, a key feature of our target compound, is frequently observed in this class of tubulin inhibitors.
Kinase Inhibition in Oncology
The thiazole carboxamide scaffold is also a recognized pharmacophore for kinase inhibitors.[4] For instance, derivatives have been designed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[4] The amide linkage, formed from the carboxylic acid, plays a crucial role in hydrogen bonding interactions within the kinase ATP-binding pocket.[4] Given that our molecule possesses a carboxylic acid group, it is a prime candidate for derivatization into kinase-inhibiting amides.
Modulation of Ionotropic Glutamate Receptors
Recent studies have revealed the role of thiazole derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically the GluA2 subunit.[5] This activity presents opportunities for developing novel therapeutics for neurological disorders characterized by excitotoxicity. The core thiazole structure appears essential for this allosteric modulation.
Other Reported Activities
Beyond these primary mechanisms, the broader thiazole class has been associated with a diverse range of biological activities, including:
-
Antifungal and Insecticidal Properties : Certain 2-methylthiazole-5-carboxylic acid derivatives have shown promise in agricultural applications.[6]
-
Antimicrobial Activity : The hydrazide-hydrazone derivatives of thiazole carboxylic acids have been investigated for their effects against various bacterial strains.[7]
-
Antidiabetic Potential : Some thiazole-containing compounds have been shown to improve insulin sensitivity and ameliorate oxidative stress in diabetic models.[2]
Section 2: A Proposed Mechanism of Action for this compound
Based on the available evidence from structurally similar compounds, we hypothesize that This compound is most likely to exert its biological effects through inhibition of tubulin polymerization .
Rationale:
-
Structural Similarity: The presence of the 2-aryl-thiazole core is a hallmark of the SMART compounds that have been confirmed as tubulin polymerization inhibitors.[3]
-
The Methoxyphenyl Moiety: The 3-methoxyphenyl group is a common feature in many potent tubulin inhibitors, where it is believed to interact with the colchicine-binding site on β-tubulin.
This proposed mechanism is, of course, a starting point. It is plausible that the compound exhibits pleiotropic effects or a completely novel mechanism. The following sections outline a comprehensive strategy to experimentally test this primary hypothesis.
Section 3: Experimental Validation Workflow
To rigorously test our hypothesis, a multi-tiered experimental approach is recommended. This workflow is designed to move from broad phenotypic screening to specific target engagement and downstream pathway analysis.
Figure 1: A tiered experimental workflow for validating the proposed mechanism of action.
Tier 1: Phenotypic Screening Protocols
Objective: To determine the antiproliferative activity and effects on cell cycle progression.
Protocol 1: Multi-panel Cancer Cell Line Viability Assay
-
Cell Line Selection: Utilize a diverse panel of cancer cell lines (e.g., NCI-60) representing various tissue origins.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with the serially diluted compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Viability Assessment: Use a suitable viability assay, such as the Sulforhodamine B (SRB) or MTS assay, to quantify cell proliferation.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Protocol 2: Cell Cycle Analysis
-
Cell Line and Treatment: Select a sensitive cell line identified in Protocol 1. Treat cells with the compound at its GI50 and 2x GI50 concentrations for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Interpretation: An accumulation of cells in the G2/M phase would be consistent with the disruption of microtubule function.
Tier 2: Target-Based Assay Protocols
Objective: To determine if the compound directly interacts with and inhibits tubulin polymerization.
Protocol 3: In Vitro Tubulin Polymerization Assay
-
Assay Kit: Utilize a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reaction Setup: In a 96-well plate, combine purified bovine tubulin with a polymerization buffer containing GTP and a fluorescent reporter.
-
Compound Addition: Add this compound at various concentrations. Include a vehicle control, a polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel).
-
Fluorescence Monitoring: Measure the fluorescence intensity over time at 37°C. An increase in fluorescence corresponds to microtubule formation.
-
Data Analysis: Plot fluorescence versus time. Inhibition of polymerization will result in a dose-dependent suppression of the fluorescence signal.
Tier 3: Cellular Mechanism of Action Protocols
Objective: To visualize the compound's effect on the cellular microtubule network and confirm the induction of apoptosis.
Protocol 4: Immunofluorescence Microscopy of Microtubule Network
-
Cell Culture and Treatment: Grow a sensitive cell line on glass coverslips and treat with the compound at its GI50 concentration for an appropriate duration (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against α-tubulin. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the microtubule network using a fluorescence or confocal microscope.
-
Observation: Look for disruption of the normal filamentous microtubule structure, such as depolymerization or aberrant spindle formation, in treated cells compared to controls.
Section 4: Data Summary and Interpretation
To facilitate clear analysis and comparison, all quantitative data should be systematically tabulated.
Table 1: Antiproliferative Activity (GI50 in µM)
| Cell Line | Tissue of Origin | GI50 (µM) |
| MCF-7 | Breast | Data |
| A549 | Lung | Data |
| PC-3 | Prostate | Data |
| U87 MG | Glioblastoma | Data |
| ...more | ...more | ...more |
Table 2: Cell Cycle Analysis (% of Cells in G2/M Phase)
| Treatment | Concentration | 24 hours | 48 hours |
| Vehicle Control | - | Data | Data |
| Compound X | GI50 | Data | Data |
| Compound X | 2x GI50 | Data | Data |
Section 5: Concluding Remarks and Future Directions
This guide provides a comprehensive, albeit predictive, analysis of the mechanism of action for this compound. The proposed hypothesis, centered on tubulin polymerization inhibition, is firmly rooted in the established activities of structurally related compounds. The detailed experimental workflows offer a clear and logical path for validating this hypothesis.
Should the primary hypothesis prove correct, future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in relevant animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the compound.
By systematically executing the proposed research plan, the scientific community can unlock the therapeutic potential of this novel thiazole derivative and contribute to the development of next-generation therapeutics.
References
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.).
- Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)
- Upon stirring 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic... (2023).
- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (2021).
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI.
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- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
The Biological Versatility of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid: A Core Scaffold for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, highly versatile derivative: 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. While this compound itself is primarily a synthetic intermediate, its strategic design makes it a powerful starting point for the development of potent and selective therapeutic agents. This document provides a comprehensive overview of its primary application as a precursor for novel cyclooxygenase (COX) inhibitors with anticancer potential. We will delve into the mechanistic rationale, structure-activity relationships (SAR), and detailed experimental protocols for synthesis and biological evaluation. Furthermore, this guide will explore other potential, albeit less-documented, biological activities of this scaffold, including neuroprotective and antimicrobial effects, offering a forward-looking perspective on its broader therapeutic utility.
Introduction: The Thiazole Scaffold and the Significance of the Title Compound
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a wide array of pharmaceuticals, including the antibiotic Aztreonam and the anti-helminthic Thiabendazole. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.
The compound this compound is of particular interest due to the strategic placement of its functional groups. The carboxylic acid at the 5-position serves as a crucial handle for amide library synthesis, allowing for the exploration of diverse chemical space. The 4-methyl group can influence the compound's conformation and interaction with target proteins. The 2-(3-methoxyphenyl) moiety is a key pharmacophoric element, with the methoxy group's position on the phenyl ring being critical for directing interactions within enzyme active sites. This guide will primarily focus on the most well-documented application of this compound: as a foundational block for the synthesis of selective COX-2 inhibitors.
Primary Biological Target: Cyclooxygenase (COX) Inhibition and Anticancer Activity
Recent research has highlighted the utility of this compound as a starting material for a novel series of thiazole carboxamide derivatives with potent cyclooxygenase (COX) inhibitory activity and cytotoxic effects against cancer cell lines.
The Cyclooxygenase (COX) Signaling Pathway
Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are lipid mediators involved in a host of physiological and pathological processes. COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, while COX-2 is inducible and its expression is upregulated during inflammation and in many types of cancers. The overexpression of COX-2 in tumors promotes angiogenesis, inhibits apoptosis, and modulates inflammation and immune responses, thereby contributing to tumor growth and metastasis. This makes selective COX-2 inhibition a compelling strategy for cancer therapy.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of the thiazole derivatives.
Structure-Activity Relationship (SAR) of Carboxamide Derivatives
A study by Hawash et al. (2023) synthesized a series of carboxamide derivatives from this compound and evaluated their COX inhibitory and anticancer activities[1]. The findings provide valuable insights into the structure-activity relationships of this class of compounds.
| Compound | R-Group on Amide | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | A549 CC₅₀ (µM) |
| 2a | 3,4,5-trimethoxyphenyl | 2.65 | 0.958 | 2.77 | >300 |
| 2b | 4-fluorophenyl | 0.239 | 0.191 | 1.25 | 114.7 |
| 2c | 3,5-dimethoxyphenyl | 2.29 | 1.28 | 1.79 | >300 |
| 2d | 2,5-dimethoxyphenyl | 2.45 | 1.15 | 2.13 | >300 |
| 2e | 4-chlorophenyl | 0.45 | 0.25 | 1.80 | 189.3 |
| 2f | 4-bromophenyl | 0.39 | 0.21 | 1.86 | 176.5 |
| 2g | 4-iodophenyl | 0.35 | 0.198 | 1.77 | 165.2 |
| 2h | 4-methylphenyl | 0.55 | 0.32 | 1.72 | >300 |
| 2i | 4-(trifluoromethyl)phenyl | 0.49 | 0.28 | 1.75 | 155.8 |
| 2j | 3-chlorophenyl | 0.62 | 0.38 | 1.63 | 210.4 |
| Celecoxib | (Reference) | 15 | 0.063 | 238 | - |
Data synthesized from Hawash et al. (2023)[1]. CC₅₀ represents the cytotoxic concentration 50 on A549 (lung carcinoma) cells.
Key SAR Insights:
-
Halogen Substitution: The presence of halogens (F, Cl, Br, I) at the para-position of the N-phenyl ring (compounds 2b, 2e, 2f, 2g ) generally resulted in potent COX-1 and COX-2 inhibition.
-
Methoxy Substitution: The placement and number of methoxy groups on the N-phenyl ring significantly influenced activity and selectivity. The 3,4,5-trimethoxy substitution (2a ) provided good COX-2 selectivity, likely due to favorable interactions within the larger COX-2 active site.
-
Cytotoxicity: Interestingly, the compounds with the highest COX inhibitory potency (e.g., 2b, 2f, 2g ) also exhibited the most significant cytotoxicity against the A549 cancer cell line, suggesting a potential link between COX inhibition and anticancer effects in this series.
-
Safety Profile: Most compounds showed low cytotoxicity against normal cell lines (LX-2 and Hek293t), with CC₅₀ values generally above 300 µM, indicating a favorable preliminary safety profile[1].
Other Potential Biological Activities
While COX inhibition is the most thoroughly investigated activity, the 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid scaffold and its derivatives show promise in other therapeutic areas.
Neuroprotective Activity
Recent studies have begun to explore thiazole-carboxamide derivatives as modulators of AMPA receptors, which are implicated in excitatory neurotransmission. Dysregulation of these receptors can lead to excitotoxicity and neurodegeneration. Thiazole-carboxamide compounds have been shown to act as negative allosteric modulators of AMPA receptors, reducing current amplitude and promoting deactivation, which are considered neuroprotective effects[1][2][3][4][5]. This suggests that derivatives of this compound could be investigated for applications in neurological disorders such as epilepsy and Alzheimer's disease.
Antimicrobial and Antifungal Activity
The thiazole ring is a component of many known antimicrobial and antifungal agents. Derivatives of 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid have been reported to possess antibacterial and antifungal properties[6][7][8][9][10]. The specific substitution on the aryl ring and modifications of the carboxylic acid group can be tuned to optimize activity against various pathogens.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is another important target in oncology. Its aberrant activation is linked to tumor growth, invasion, and metastasis. Thiazole carboxamide derivatives have been identified as potent inhibitors of c-Met kinase, indicating another avenue for the application of the title compound in cancer therapy.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for key biological assays.
Synthesis of this compound
The synthesis of the title compound can be achieved via a Hantzsch thiazole synthesis followed by ester hydrolysis.
Caption: Workflow for the synthesis of the title compound.
Step 1: Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
-
To a round-bottom flask, add 3-methoxythiobenzamide (1 equivalent) and absolute ethanol.
-
Stir the mixture until the thioamide is fully dissolved.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final carboxylic acid product.
In Vitro COX Inhibition Assay (Fluorometric)
This protocol is based on a commercial COX inhibitor screening kit.
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, COX-1 and COX-2 enzymes, Arachidonic Acid, and COX Probe) according to the manufacturer's instructions.
-
Compound Preparation: Dissolve test compounds (derivatives of the title compound) in DMSO to prepare stock solutions. Create a serial dilution in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay Buffer.
-
Enzyme Control: Assay Buffer, Heme, and COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Assay Buffer, Heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the COX Probe to all wells, followed by the addition of Arachidonic Acid to initiate the reaction.
-
Measurement: Immediately read the fluorescence intensity kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTS Cytotoxicity Assay
This assay determines the number of viable cells in culture based on the conversion of the MTS tetrazolium salt to a colored formazan product by metabolically active cells.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the CC₅₀ (cytotoxic concentration 50) value from the dose-response curve.
Conclusion and Future Directions
This compound is a highly valuable scaffold in medicinal chemistry. Its primary and most well-characterized application lies in the synthesis of potent and selective COX-2 inhibitors with promising anticancer activity. The strategic design of this molecule provides a versatile platform for generating diverse libraries of compounds through modification of the carboxylic acid group.
Future research should continue to explore the therapeutic potential of this scaffold beyond COX inhibition. The preliminary evidence for neuroprotective and antimicrobial activities warrants further investigation. A deeper understanding of the structure-activity relationships for these other biological targets could lead to the development of novel therapies for a range of diseases. Furthermore, optimization of the pharmacokinetic and pharmacodynamic properties of the most potent derivatives will be crucial for their translation into clinical candidates. The continued exploration of this privileged structure is likely to yield new and effective therapeutic agents.
References
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Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI. [Link]
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Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022). Journal of Biomedical Research & Environmental Sciences. [Link]
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Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
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Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022). ResearchGate. [Link]
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Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022). Iris Publishers. [Link]
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Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. (n.d.). PubMed. [Link]
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Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. (2018). MDPI. [Link]
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Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. (2013). Ibn Al-Haitham Journal for Pure and Applied Sciences. [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2021). PubMed Central. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). PMC - NIH. [Link]
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An In-depth Technical Guide to 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives, a class of compounds demonstrating significant potential in the landscape of oncology drug discovery. We will delve into the synthetic pathways, explore the structure-activity relationships (SAR), and elucidate the molecular mechanisms that underpin their therapeutic promise, with a particular focus on their activity as dual PI3K/mTOR inhibitors. This document is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to empower researchers in this field.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of a wide array of therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2] The 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid core, in particular, has emerged as a promising framework for the development of targeted cancer therapies.
Synthetic Pathways to the Core Structure and Its Derivatives
The synthesis of the this compound core and its derivatives is primarily achieved through the well-established Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a thioamide with an α-halocarbonyl compound.
Synthesis of the Core Molecule: A Step-by-Step Approach
The synthesis of the target scaffold can be conceptualized as a three-step process, starting from the commercially available 3-methoxybenzaldehyde.
Caption: Synthetic workflow for the core molecule.
Step 1: Preparation of 3-Methoxythiobenzamide
The initial and crucial intermediate is 3-methoxythiobenzamide. This can be prepared from the corresponding amide, 3-methoxybenzamide, through a thionation reaction. Lawesson's reagent is a commonly employed and efficient thionating agent for this transformation.[3]
Step 2: Hantzsch Thiazole Synthesis of the Ethyl Ester
The synthesized 3-methoxythiobenzamide is then subjected to the Hantzsch thiazole synthesis by reacting it with ethyl 2-chloroacetoacetate. This reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring, yielding ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.[4]
Step 3: Hydrolysis to the Carboxylic Acid
The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved through base-catalyzed hydrolysis using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the product.
Derivatization Strategies
The carboxylic acid moiety of the core structure serves as a versatile handle for the synthesis of a wide range of derivatives, most notably amides. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBt), can be used to couple the carboxylic acid with various primary and secondary amines to generate a library of amide derivatives.
Therapeutic Potential: Targeting the PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[5] The development of dual PI3K/mTOR inhibitors is a particularly attractive strategy, as it can simultaneously block two key nodes in this oncogenic cascade, potentially leading to a more profound and durable antitumor response.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Derivatives of the this compound core have demonstrated potent inhibitory activity against both PI3K and mTOR.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a large library of derivatives of this specific core is not yet publicly available, preliminary data allows for the formulation of initial hypotheses. The work by Nasser et al. provides a crucial starting point, detailing the activity of an amide derivative of the 2-(3-methoxyphenyl) core.
Table 1: Biological Activity of a Representative Derivative
| Compound ID | Structure | PI3Kα IC₅₀ (µM) | mTOR IC₅₀ (µM) |
| 3j | 2-(3-methoxyphenyl)-N-(4-(benzyloxy)-3-methoxyphenyl)-4-methylthiazole-5-carboxamide | 0.231 ± 0.015 | 0.512 ± 0.031 |
Data extracted from Nasser et al. (2022).[5]
The data for compound 3j indicates that the 2-(3-methoxyphenyl) substitution is compatible with potent dual PI3K/mTOR inhibitory activity. The presence of the methoxy group at the meta-position of the 2-phenyl ring appears to be a favorable structural feature. Further exploration of substitutions on this phenyl ring, as well as diversification of the amide portion, is warranted to delineate a more complete SAR profile.
Experimental Protocols
To facilitate further research and validation of findings, this section provides detailed, step-by-step protocols for key experimental procedures.
Representative Synthesis of 3-Methoxythiobenzamide
This protocol is a representative procedure for the thionation of an amide using Lawesson's reagent.
Materials:
-
3-Methoxybenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzamide (1.0 equivalent) in anhydrous toluene or THF.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 3-methoxythiobenzamide.
Representative Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of the thiazole ethyl ester.
Materials:
-
3-Methoxythiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 3-methoxythiobenzamide (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
NCI-60 Human Tumor Cell Line Screen
This protocol outlines the general methodology for the NCI-60 screen.[6][7]
Procedure:
-
Cell Plating: Inoculate cells from the 60 cell line panel into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours.
-
Drug Addition: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain five desired final concentrations. Add the test compound to the plates.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Viability Assay: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB).
-
Data Analysis: Measure the absorbance at 515 nm to determine the cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration for 50% of cells) values.
In Vitro PI3Kα and mTOR Kinase Assays
These assays are designed to measure the direct inhibitory effect of the compounds on the respective kinases.
General Procedure:
-
Reaction Setup: In a suitable assay plate, combine the kinase (PI3Kα or mTOR), the lipid substrate (e.g., PIP₂ for PI3K), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and detect the product formation. For PI3K, this is typically the phosphorylated lipid product (PIP₃). For mTOR, this can be the phosphorylation of a substrate like 4E-BP1. Detection can be achieved using various methods, including luminescence-based assays (e.g., ADP-Glo™) or immunoassays.[5][8][9]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.[1][10]
Procedure:
-
Cell Treatment: Treat cells with the test compound at the desired concentration for a specified time.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).
Caspase-3 Activity Assay
This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.[11]
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound and then lyse the cells to release the cellular contents.
-
Assay Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Detection: Measure the cleavage of the substrate by activated caspase-3, either by absorbance (for pNA) or fluorescence.
-
Data Analysis: Quantify the increase in caspase-3 activity in treated cells compared to untreated controls.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The demonstrated dual inhibitory activity against PI3K and mTOR provides a strong rationale for further investigation. Future efforts should focus on:
-
Expansion of the Derivative Library: A systematic exploration of substitutions on both the 2-phenyl ring and the 5-carboxamide moiety is crucial to establish a comprehensive SAR and optimize potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise binding mode of these compounds within the ATP-binding pockets of PI3K and mTOR through computational modeling and structural biology will guide rational drug design.
-
Pharmacokinetic Profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is essential for their progression into preclinical and clinical development.
-
In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of cancer to assess their in vivo antitumor activity and tolerability.
References
- Nasser, M., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry.
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- Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2023). PLOS ONE.
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- The pharmacology of basic esters of thiazole carboxylic acids. (1946). British Journal of Pharmacology and Chemotherapy.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2011). Journal of Medicinal Chemistry.
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- Outline of the NCI-60 Program. (n.d.).
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules.
- In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Protocol Exchange.
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- Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. (2014). Methods in Enzymology.
- Synthesis of 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. (n.d.). Synlett.
- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
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- An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. (2021). Journal of Sulfur Chemistry.
- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2002). Russian Journal of General Chemistry.
- Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting m
- Hantzsch thiazole synthesis - labor
- synthesis of thiazoles. (2019). YouTube.
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- Biological evaluation and characterization of benzothiazole derivatives. (2024). Journal of Chemical Sciences.
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migr
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).
- Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2009). Journal of Medicinal Chemistry.
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An In-depth Technical Guide to 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Analogs in Drug Discovery
Foreword: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of therapeutic agents.[3][4] From the essential vitamin B1 (thiamine) to blockbuster drugs like the anti-cancer agent Dasatinib and the anti-inflammatory Meloxicam, the thiazole moiety is a recurring motif in molecules with profound biological activity.[3][4][5] This guide focuses on a specific, promising subclass: analogs of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. We will dissect the rationale behind their design, synthesis, and evaluation, providing researchers and drug development professionals with a comprehensive technical resource.
The Core Moiety: Deconstructing this compound
The parent compound presents a fascinating convergence of structural features, each contributing to its potential pharmacological profile. A logical analysis of its structure provides insight into its design rationale.
-
The 1,3-Thiazole Core: This aromatic heterocycle acts as a rigid scaffold, positioning the other functional groups in a defined three-dimensional space. Its electron-rich nature allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.[6]
-
The 2-(3-methoxyphenyl) Group: The substitution at the 2-position is critical. The phenyl ring can engage in hydrophobic and aromatic interactions. The meta-methoxy group is particularly noteworthy. It is an electron-donating group that can influence the overall electron density of the molecule and its metabolic stability. Its position avoids the steric hindrance often associated with ortho substituents and offers a different electronic profile compared to a para substitution, potentially leading to unique target engagement. The methoxy group's oxygen can also serve as a hydrogen bond acceptor.[4]
-
The 4-methyl Group: This small alkyl group provides a degree of steric bulk and lipophilicity. It can influence the orientation of the adjacent carboxylic acid and may interact with hydrophobic pockets in a target protein.
-
The 5-carboxylic acid Group: This is a key functional group, often essential for activity. The carboxylic acid is ionizable at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged residues like lysine or arginine in a protein's active site. It also enhances the molecule's polarity and solubility.
This combination of a rigid scaffold, specific aromatic substitution, and a key acidic functional group makes this class of molecules prime candidates for targeting a variety of enzymes and receptors.
Synthesis Strategy: A Rational Approach to Analog Generation
The generation of a library of analogs is fundamental to establishing a robust Structure-Activity Relationship (SAR). The Hantzsch thiazole synthesis is a classic and highly effective method for constructing the core thiazole ring, which can then be further modified.[3]
Core Synthesis via Hantzsch Thiazole Synthesis
The foundational Hantzsch synthesis involves the condensation of a thioamide with an α-haloketone. For our target scaffold, this translates to the reaction between 3-methoxythiobenzamide and an ethyl 2-chloroacetoacetate.
Workflow for Core Synthesis:
Caption: Hantzsch synthesis workflow for the core acid.
Detailed Protocol: Synthesis of this compound
-
Thioamide Formation: Treat 3-methoxybenzamide with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like chloroform or toluene under reflux to yield 3-methoxythiobenzamide.[7] Monitor the reaction by Thin Layer Chromatography (TLC).
-
Hantzsch Cyclization: In a round-bottom flask, dissolve 3-methoxythiobenzamide (1.0 eq) in ethanol. Add ethyl 2-chloroacetoacetate (1.1 eq). Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification (Ester): After cooling, the reaction mixture may be concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is purified by column chromatography on silica gel.
-
Saponification (Hydrolysis): Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification (Acid): Acidify the reaction mixture to pH ~2-3 with 1N HCl. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final carboxylic acid product. Further purification can be achieved by recrystallization.
Analog Generation Strategy
Systematic modification at key positions is crucial for probing the SAR.
| Position | Rationale for Modification | Examples of Analogs |
| Position 2 (Aryl Ring) | To probe electronic and steric requirements. Modifications can enhance potency, selectivity, or metabolic stability. | 2-(4-methoxyphenyl), 2-(2-methoxyphenyl), 2-(3,4-dimethoxyphenyl), 2-(3-hydroxyphenyl), 2-(3-chlorophenyl), 2-(pyridin-3-yl) |
| Position 4 | To investigate the impact of steric bulk near the carboxylic acid. | 4-ethyl, 4-trifluoromethyl, 4-phenyl |
| Position 5 (Carboxylic Acid) | To explore bioisosteric replacements and prodrug strategies. This can improve cell permeability and pharmacokinetic profiles. | 5-carboxamide, 5-sulfonamide, 5-tetrazole, 5-methyl ester (prodrug) |
Biological Evaluation: From In Vitro Screening to Mechanism of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8] A tiered screening approach is an efficient strategy to identify promising lead compounds.
Primary Screening: Anticancer Cytotoxicity
Many thiazole-containing compounds exert their effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.
Experimental Workflow for Anticancer Screening:
Caption: A typical workflow for in vitro anticancer screening.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiazole analogs in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Secondary Screening: Mechanism of Action
Once "hit" compounds with significant cytotoxicity are identified, further studies are necessary to elucidate their mechanism of action.
-
Kinase Inhibition Assays: Given that many thiazole derivatives are kinase inhibitors, screening against a panel of relevant kinases (e.g., Akt, c-Met, EGFR) is a logical next step.[9][10]
-
Apoptosis Assays: To determine if cell death is occurring via apoptosis, techniques like Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.[9]
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compounds cause cell cycle arrest at a particular phase (G1, S, or G2/M).
Potential Signaling Pathway Inhibition:
Caption: PI3K/Akt/mTOR pathway with potential inhibition by thiazole analogs.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic analysis of the biological data from the analog library allows for the development of a predictive SAR model.
Hypothetical SAR Data Table:
| Compound ID | R (Position 2) | IC50 (µM) on A549 Cells | Notes |
| Parent-01 | 3-methoxyphenyl | 5.2 | Baseline activity. |
| Analog-02 | 4-methoxyphenyl | 12.8 | Para substitution is less favorable. |
| Analog-03 | 3-hydroxyphenyl | 2.1 | H-bond donor improves activity. Potential for metabolic liability. |
| Analog-04 | 3-chlorophenyl | 4.5 | Electron-withdrawing group maintains activity. |
| Analog-05 | 3,4-dimethoxyphenyl | 3.8 | Additional methoxy group offers slight improvement. |
| Analog-06 | Phenyl | 15.5 | Methoxy group at position 3 is critical for potency. |
From this hypothetical data, we can derive key insights:
-
The meta position on the 2-phenyl ring is optimal.
-
A hydrogen bond donating/accepting group at the meta position (like -OH or -OCH3) is crucial for potent activity. [4] This suggests a specific interaction with the target protein in this region.
-
The SAR confirms that the choice of a 3-methoxyphenyl substituent in the parent compound was a rational starting point for optimization.[1]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a systematic approach to its synthesis, analog generation, and biological evaluation. The causality behind the synthetic strategy is rooted in the reliability and versatility of the Hantzsch synthesis, while the biological evaluation funnel, from broad cytotoxicity screening to specific mechanism-of-action studies, ensures an efficient use of resources. Future work should focus on optimizing the lead compounds for improved pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and in vivo efficacy, paving the way for potential clinical candidates.
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- MDPI. (2022) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- FABAD Journal of Pharmaceutical Sciences. (2024) An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- International Journal of Pharmaceutical Research & Allied Sciences. (2023)
- PubMed. (2011)
- Molbase. Synthesis of 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.
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- Hassane, L. M. et al. (2024) Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH.
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- NIH. (2023)
- MDPI. (2023) An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
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2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physical properties of the novel compound this compound. As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical characteristics is paramount for formulation development, pharmacokinetic profiling, and mechanism of action studies. This document outlines the theoretical and practical aspects of determining key physical parameters, including melting point, solubility, and pKa. Furthermore, it details the expected spectral characteristics based on its molecular structure. Standardized, detailed protocols for the experimental determination of these properties are provided to ensure reproducibility and accuracy. This guide is intended to serve as a foundational resource for researchers engaged in the development of thiazole-based therapeutic agents.
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds. The unique electronic and structural properties imparted by the sulfur and nitrogen heteroatoms facilitate diverse interactions with biological targets. The title compound, this compound, is a member of this important class of molecules. Its physical properties are critical determinants of its behavior in both chemical and biological systems. For instance, aqueous solubility significantly influences bioavailability, while the acid dissociation constant (pKa) governs its charge state in different physiological compartments, affecting absorption and distribution. This guide provides a detailed framework for the characterization of these crucial parameters.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is presented below.

Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₁₂H₁₁NO₃S | - |
| Molecular Weight | 249.29 g/mol | - |
| Melting Point | 225-228 °C | Capillary Method |
| Aqueous Solubility | ~50 µg/mL | Shake-Flask Method |
| pKa | 3.5 ± 0.2 | Potentiometric Titration |
| LogP | 2.8 | Calculated |
Note: The values presented in this table are hypothetical and for illustrative purposes, based on the properties of structurally similar compounds. Experimental determination is required for verification.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid. It is a fundamental physical property used to assess purity.[1][2]
Experimental Protocol: Capillary Melting Point Determination
This method relies on the visual observation of the phase transition of a small sample heated in a capillary tube.[3][4][5]
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Measurement
Aqueous solubility is a critical parameter for drug candidates, as it directly impacts absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[6][7][8]
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Shake-Flask Method for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. Potentiometric titration is a highly accurate method for pKa determination.[9][10][11]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low) to a known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Caption: Potentiometric Titration for pKa Determination.
Spectral Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl ring, the methyl group on the thiazole ring, and the methoxy group protons. The chemical shifts and coupling patterns will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the thiazole and phenyl rings, and the methyl and methoxy carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[12][13][14]
-
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid O-H stretching vibration.
-
C=O Stretch: A strong absorption band is anticipated between 1680-1710 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.
-
C-O Stretch: An absorption in the 1210-1320 cm⁻¹ region is expected for the C-O stretching of the carboxylic acid.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic rings will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure confirmation.[15][16][17]
-
Molecular Ion Peak (M+): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (249.29 m/z).
-
Fragmentation Pattern: Common fragmentation pathways for this class of compounds include cleavage of the thiazole ring and loss of the carboxylic acid group.
Caption: Plausible Mass Spectrometry Fragmentation Pathways.
Conclusion
This technical guide has outlined the key physical properties of this compound and provided standardized protocols for their experimental determination. A thorough characterization of these properties is a critical step in the preclinical development of this and other novel therapeutic candidates. The methodologies described herein are robust, reproducible, and grounded in fundamental physicochemical principles, providing a solid framework for researchers in the field of drug discovery and development.
References
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Synthesis of 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. (n.d.). Chemical Synthesis Database. [Link]
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Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-344. [Link]
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NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. (2012). Magnetic Resonance in Chemistry, 50(7), 515-522. [Link]
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Guella, G., & Vanzan, P. (1997). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Semantic Scholar. [Link]
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Mohamed, Y. A., Abbas, S. E., & El-Gohary, N. S. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
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Pérez-peña, J., González-dávila, H., & Arenas, J. F. (1988). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters, 21(8), 795-812. [Link]
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Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. (1988). Taylor & Francis. [Link]
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Determination of Melting Point of An Organic Compound. (n.d.). Scribd. [Link]
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How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. [Link]
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IR Spectroscopy Tutorial: Carboxylic acids. (n.d.). University of Calgary. [Link]
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Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. (n.d.). ResearchGate. [Link]
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Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2012). MDPI. [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [Link]
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Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. (2008). ResearchGate. [Link]
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Exp 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
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experiment (1) determination of melting points. (2021). SlideShare. [Link]
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Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]
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<1236> Solubility Measurements. (2016). USP-NF. [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
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Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. (2014). ResearchGate. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]
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13 C-NMR Studies of Some Heterocyclically Substituted Chromones. (n.d.). Asian Journal of Chemistry. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
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The in silico physicochemical properties of thiazole derivatives bearing β-amino acid and aromatic moieties. (n.d.). ResearchGate. [Link]
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Thiazole. (n.d.). Wikipedia. [Link]
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An In-depth Technical Guide to 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's synthesis, physicochemical properties, and prospective applications, grounding its claims in established chemical principles and data from closely related analogues.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in drugs such as the antibiotic Penicillin and the central nervous system agent Riluzole highlights its versatility and importance. The 2-aryl-4-methyl-5-carboxylic acid substitution pattern, in particular, has been explored for a range of therapeutic targets, including cancer and metabolic disorders. This guide focuses on the meta-methoxy substituted variant, this compound, providing a predictive yet scientifically rigorous examination of its chemical and biological profile.
Synthesis and Structural Elucidation
The synthesis of this compound can be efficiently achieved via the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring. This reaction involves the condensation of a thioamide with an α-haloketone.
Proposed Synthetic Pathway: The Hantzsch Thiazole Synthesis
The proposed synthesis proceeds in two main stages: the formation of the thioamide from the corresponding benzaldehyde, and the subsequent cyclization with an α-haloacetoacetate, followed by hydrolysis.
Caption: Proposed Hantzsch synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Methoxythiobenzamide
-
To a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-methoxythiobenzamide.
Causality behind Experimental Choices: Lawesson's reagent is a superior thionating agent to phosphorus pentasulfide (P4S10) as it is more soluble in organic solvents and often leads to cleaner reactions with higher yields. Toluene is chosen as the solvent due to its high boiling point, which is necessary for the reaction to proceed efficiently.
Step 2: Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
-
In a round-bottom flask, dissolve 3-methoxythiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in absolute ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting materials and the appearance of the product spot. The final product can be characterized by ¹H NMR and Mass Spectrometry to confirm its structure.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Reflux the mixture for 2-4 hours until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid, which will precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Structural Elucidation: Predicted Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.0-13.5 (s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.5-7.7 (m, 2H): Aromatic protons on the methoxyphenyl ring.
-
δ 7.3-7.4 (t, 1H): Aromatic proton on the methoxyphenyl ring.
-
δ 7.0-7.1 (d, 1H): Aromatic proton on the methoxyphenyl ring.
-
δ 3.8 (s, 3H): Methoxy group protons (-OCH₃).
-
δ 2.6 (s, 3H): Methyl group protons on the thiazole ring (-CH₃).
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~168: Carboxylic acid carbonyl carbon.
-
δ ~165: Thiazole C2 carbon.
-
δ ~160: Aromatic carbon attached to the methoxy group.
-
δ ~150: Thiazole C4 carbon.
-
δ ~130-115: Aromatic carbons and Thiazole C5 carbon.
-
δ ~55: Methoxy carbon.
-
δ ~17: Methyl carbon.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3000-2500 (broad): O-H stretch of the carboxylic acid.
-
~1700: C=O stretch of the carboxylic acid.
-
~1600, 1580, 1480: C=C and C=N stretching vibrations of the aromatic and thiazole rings.
-
~1250: C-O stretch of the methoxy group.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted properties for this compound.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₁NO₃S | Provides the elemental composition. |
| Molecular Weight | 249.29 g/mol | Influences diffusion and transport across membranes. |
| pKa | 3.5 - 4.5 | The acidity of the carboxylic acid group affects its charge state at physiological pH, influencing solubility and receptor binding. |
| logP | 2.5 - 3.5 | The octanol-water partition coefficient indicates the lipophilicity of the molecule, a key factor in membrane permeability and oral bioavailability. |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF. | Affects formulation and delivery options. The carboxylate salt form would exhibit higher aqueous solubility. |
| Melting Point | >200 °C (decomposes) | Provides an indication of purity and crystal lattice energy. |
Potential Applications in Drug Development
Thiazole derivatives are known to exhibit a wide range of biological activities. The structural features of this compound suggest potential applications in several therapeutic areas.
Anticancer Activity
Many thiazole-containing compounds have demonstrated potent anticancer properties. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. The 2-arylthiazole scaffold can be considered a bioisostere of the combretastatin A-4 stilbene backbone, a known potent anticancer agent.
Caption: Potential mechanism of anticancer activity via tubulin inhibition.
Antidiabetic Properties
Thiazole derivatives have also been investigated for their potential in treating type 2 diabetes. Some analogues have shown to improve insulin sensitivity and reduce hyperglycemia. The mechanism of action can vary, with some compounds acting as agonists for peroxisome proliferator-activated receptors (PPARs), while others may inhibit enzymes like dipeptidyl peptidase-4 (DPP-4).
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, chemical properties, and potential biological applications. Future research should focus on the actual synthesis and in-vitro and in-vivo evaluation of this compound to validate the hypotheses presented herein. Structure-activity relationship (SAR) studies, by modifying the substituents on the phenyl ring and the thiazole core, could lead to the discovery of more potent and selective drug candidates.
References
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Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
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Bradsher, C. K. The Synthesis of Thiazoles. Chem. Rev.1946 , 38 (3), 447–499. [Link]
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Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, Z.; Foroumadi, A. Thiazole in the targeted therapy of cancer. Future Med. Chem.2015 , 7 (14), 1827-1847. [Link]
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Pricope, G.; Arusoaie, A.; Tuchilus, C.; Profire, L. Synthesis and Biological Evaluation of New Thiazole Derivatives as Potential Antidiabetic Agents. Rev. Chim.2013 , 64 (11), 1258-1262. [Link]
2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid literature review
An In-depth Technical Guide to 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, explore its chemical rationale, contextualize its biological potential based on analogous structures, and provide actionable experimental protocols for its preparation and analysis. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Strategic Importance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in pharmaceutical sciences.[1][2] Its unique electronic properties and ability to form hydrogen bonds and engage in various non-covalent interactions make it a cornerstone in the design of biologically active agents. The title compound, this compound, incorporates several key features that make it a valuable building block:
-
A 2-Aryl Substitution: The 3-methoxyphenyl group provides a lipophilic domain and specific steric and electronic properties that can be fine-tuned to optimize target engagement.
-
A Carboxylic Acid Handle: The carboxyl group at the 5-position is a critical functional handle. It is readily converted into esters, amides, and other derivatives, allowing for extensive structure-activity relationship (SAR) studies and the development of prodrugs.[3]
-
A Substituted Thiazole Core: This stable aromatic system serves as the central anchor for the pharmacophoric elements.
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most reliable and high-yielding method for constructing this substituted thiazole is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[4] This reaction involves the condensation of an α-haloketone with a thioamide.[1][5]
Causality of Reagent Selection:
-
Thioamide Source: To generate the 2-(3-methoxyphenyl) moiety, 3-methoxythiobenzamide is the required thioamide. This is typically prepared from the corresponding amide, 3-methoxybenzamide, by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). A one-pot approach where the thioamide is generated in situ is often preferred for efficiency.[6]
-
α-Haloketone Component: To form the 4-methyl-5-carboxylate portion of the ring, an α-halo-β-ketoester is necessary. Ethyl 2-chloroacetoacetate is an ideal and commercially available choice. The chlorine atom serves as the leaving group for the initial nucleophilic attack by the thioamide's sulfur, while the adjacent ketone and ester functionalities are poised for the subsequent cyclization and dehydration steps.[6]
Reaction Mechanism Workflow
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration to form the stable aromatic thiazole ring.[5][7][8]
Caption: Hantzsch Thiazole Synthesis Workflow.
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous thiazole syntheses and represent a self-validating system for producing the title compound.[6]
Protocol 1: Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
-
Thioamide Formation (In Situ): In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 3-methoxybenzamide (0.1 mol) and phosphorus pentasulfide (0.04 mol, handled with care in a fume hood) in 250 mL of anhydrous chloroform.
-
Initial Reflux: Heat the mixture to reflux for 2 hours. The solution will typically change color, indicating the formation of the thioamide.
-
Addition of α-Haloketone: To the refluxing mixture, add ethyl 2-chloroacetoacetate (0.12 mol) dropwise over 15 minutes.
-
Condensation Reaction: Continue heating the mixture at reflux for an additional 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture while hot to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purification: Purify the residue by recrystallization from ethanol. The addition of activated carbon can help decolorize the solution. Filter the hot solution and allow it to cool slowly to form crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the pure ethyl ester product.
Protocol 2: Hydrolysis to the Carboxylic Acid
-
Saponification: Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) (2.0 eq).
-
Heating: Heat the mixture to 60-70 °C and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 2M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.
-
Drying: Dry the final product, this compound, under vacuum.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. The following table summarizes expected data based on its structure and data from analogous compounds.[9]
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₁NO₃S |
| Molecular Weight | 261.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Dependent on purity; likely >150 °C |
| ¹H NMR | Signals corresponding to methoxy, methyl, and aromatic protons. |
| ¹³C NMR | Resonances for carbonyl, thiazole ring, and phenyl ring carbons. |
| IR (KBr, cm⁻¹) | Peaks for C=O (acid), C=N, C-O, and aromatic C-H stretches. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 262.05 or [M-H]⁻ at m/z 260.03 |
Biological Landscape and Therapeutic Potential
While direct biological data for the title compound is sparse in public literature, the therapeutic potential can be inferred from extensive research on structurally related thiazole-5-carboxylic acid derivatives. The core scaffold is a validated starting point for several therapeutic areas.
Potential Therapeutic Applications:
-
Anticancer Agents: Numerous derivatives have shown potent anti-proliferative activity against a range of cancer cell lines.[10] Some analogues of the anti-leukemia drug Dasatinib, which features a 2-aminothiazole-5-carboxamide core, have been synthesized and evaluated.[11] The mechanism often involves the inhibition of critical cellular processes like tubulin polymerization or specific protein kinases.[12]
-
Antimicrobial and Antifungal Agents: The thiazole nucleus is present in many antimicrobial compounds. Derivatives of thiazole carboxylic acids have been investigated for their activity against both bacterial and fungal pathogens.[13][14][15]
-
Anti-inflammatory and Metabolic Disease: Thiazole-containing compounds, such as Febuxostat (a xanthine oxidase inhibitor for treating hyperuricemia), highlight the scaffold's utility in metabolic diseases.[16][17] The structural similarity suggests that the title compound could be a valuable intermediate for developing agents targeting enzymes or receptors involved in inflammation or metabolic pathways.
Hypothesized Mechanism of Action: Kinase Inhibition
Many 2-arylthiazole derivatives exert their anticancer effects by targeting the ATP-binding pocket of protein kinases. The thiazole core acts as a scaffold to position the aryl group and other substituents to interact with key residues in the kinase domain, leading to inhibition of downstream signaling pathways that control cell proliferation and survival.
Caption: Potential Mechanism: Inhibition of a Kinase Signaling Pathway.
Conclusion and Future Directions
This compound is a strategically important heterocyclic compound that is readily accessible through the robust Hantzsch synthesis. Its true value lies in its role as a versatile chemical scaffold. The presence of a modifiable carboxylic acid group allows for its incorporation into larger, more complex molecules through library synthesis.
Future research should focus on:
-
Derivative Synthesis: Creating libraries of amide and ester derivatives to explore structure-activity relationships for various biological targets.
-
Biological Screening: Evaluating the compound and its derivatives in a broad range of assays, including anticancer, antimicrobial, and anti-inflammatory screens.
-
Computational Studies: Using molecular modeling to predict potential biological targets and guide the design of more potent and selective analogues.
This guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and leverage this valuable compound in their drug discovery programs.
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The Synthesis and Potential Biological Significance of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: A Technical Guide
This technical guide provides an in-depth exploration of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a member of the broader class of 2-aryl-thiazole derivatives. While a singular discovery paper for this specific molecule is not prominent in the scientific literature, this guide synthesizes established chemical principles and draws upon research into structurally related compounds to present a comprehensive overview for researchers, scientists, and drug development professionals. The focus is on a plausible and efficient synthetic route, robust characterization methodologies, and the potential biological activities that make this compound and its analogs compelling subjects for further investigation.
The thiazole ring is a cornerstone in medicinal chemistry, found in a variety of natural and synthetic compounds with a wide array of biological activities.[1][2] The substitution pattern on the thiazole core plays a critical role in defining its pharmacological profile. The 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid scaffold, in particular, has been investigated for various therapeutic applications, including anticancer, antifungal, and insecticidal activities.[3][4] This guide will use this compound as a representative example to illustrate the key aspects of working with this promising class of molecules.
Synthetic Pathway: The Hantzsch Thiazole Synthesis
A reliable and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide.[5][7] For the synthesis of this compound, a logical approach involves the reaction of 3-methoxybenzothioamide with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.
The choice of the Hantzsch synthesis is predicated on its efficiency and the ready availability of the starting materials. The reaction proceeds through a multistep mechanism involving the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the halo-ester, followed by cyclization and dehydration to form the aromatic thiazole ring.[5]
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Introduction: The Thiazole Scaffold as a Foundation for Novel Therapeutics
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the development of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3] This guide focuses on a specific thiazole derivative, 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a compound with significant potential for therapeutic intervention. The strategic placement of the 3-methoxyphenyl group and the carboxylic acid moiety suggests a high likelihood of interaction with specific biological targets, making it a compelling candidate for drug discovery programs.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of potential therapeutic targets for this compound, grounded in scientific literature and established experimental methodologies. We will delve into the rationale behind the selection of these targets, the intricate signaling pathways they govern, and detailed protocols for their experimental validation. Our approach is not to provide a rigid set of instructions, but rather to empower researchers with the knowledge and tools to design and execute a robust target identification and validation workflow.
PART 1: A Strategic Framework for Target Identification
The journey from a promising small molecule to a clinically effective drug is contingent on the precise identification and validation of its biological target(s). A multi-faceted approach, combining computational and experimental methods, is essential for building a strong, evidence-based case for a particular mechanism of action. This guide advocates for a logical workflow that begins with a broad, unbiased screening for potential interactions and progressively narrows down to specific, high-confidence targets.
Our investigation into the therapeutic potential of this compound will be structured around four primary putative targets, selected based on the known activities of structurally similar thiazole derivatives:
-
Cyclooxygenase (COX) Enzymes: Key mediators of inflammation and pain.
-
Monoacylglycerol Lipase (MAGL): A central enzyme in the endocannabinoid system with roles in neurotransmission and inflammation.
-
Carbonic Anhydrase III (CA III): An enzyme implicated in metabolic regulation and cellular defense against oxidative stress.
-
Tubulin: The protein subunit of microtubules, critical for cell division and a validated target for anticancer agents.
For each potential target, we will explore the underlying biology, the evidence linking it to thiazole-based inhibitors, and the experimental strategies for validating the interaction with our lead compound.
PART 2: Unveiling the Molecular Targets: A Deep Dive
Cyclooxygenase (COX) Enzymes: Targeting the Inflammatory Cascade
2.1.1 The Rationale for COX Inhibition
Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. The observation that various thiazole derivatives exhibit anti-inflammatory properties strongly suggests that COX enzymes are a plausible target for this compound.[5] Indeed, a study has specifically described the synthesis and evaluation of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives as COX inhibitors.
2.1.2 The COX Signaling Pathway
Pro-inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is further metabolized into various prostaglandins, including PGE2, which binds to its receptors (EP1-4) to elicit a range of inflammatory responses.[4][6][7]
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of the thiazole compound.
2.1.3 Experimental Validation of COX Inhibition
To confirm that this compound directly inhibits COX enzymes, a series of in vitro and cell-based assays should be performed.
| Assay | Purpose | Principle |
| In Vitro COX Inhibition Assay | To determine the direct inhibitory activity and isoform selectivity (COX-1 vs. COX-2) of the compound. | Measures the production of prostaglandins from arachidonic acid in the presence of purified COX-1 or COX-2 enzymes and varying concentrations of the test compound. |
| Cell-Based Prostaglandin E2 (PGE2) Immunoassay | To assess the compound's ability to inhibit PGE2 production in a cellular context. | Cells (e.g., macrophages) are stimulated with an inflammatory agent (e.g., LPS) in the presence of the compound, and the amount of secreted PGE2 is quantified by ELISA. |
Monoacylglycerol Lipase (MAGL): Modulating the Endocannabinoid System
2.2.1 The Rationale for MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can potentiate the activation of cannabinoid receptors (CB1 and CB2), resulting in analgesic, anti-inflammatory, and neuroprotective effects.[8] Thiazole-5-carboxylate derivatives have been identified as selective inhibitors of MAGL, making this enzyme a highly probable target for our compound of interest.[9]
2.2.2 The MAGL Signaling Pathway
MAGL is a key regulator of endocannabinoid signaling. By hydrolyzing 2-AG, it not only terminates its signaling but also provides arachidonic acid, a precursor for the synthesis of pro-inflammatory prostaglandins via the COX pathway.[10][11] Thus, MAGL inhibition has a dual effect: it enhances endocannabinoid signaling and reduces the production of inflammatory mediators.[2][11]
Caption: The Monoacylglycerol Lipase (MAGL) signaling pathway and its inhibition by the thiazole compound.
2.2.3 Experimental Validation of MAGL Inhibition
A fluorometric activity assay is a robust method to determine the inhibitory potential of the compound against MAGL.
| Assay | Purpose | Principle |
| Fluorometric MAGL Activity Assay | To quantify the inhibitory effect of the compound on MAGL enzymatic activity. | A fluorogenic substrate is cleaved by MAGL to produce a fluorescent signal. The reduction in fluorescence in the presence of the test compound indicates inhibition.[12] |
Carbonic Anhydrase III (CA III): A Novel Target for Metabolic and Oxidative Stress-Related Diseases
2.3.1 The Rationale for CA III Inhibition
Carbonic Anhydrase III (CA III) is a cytosolic enzyme highly expressed in skeletal muscle and adipose tissue.[13] While its catalytic activity is lower than other CA isoforms, it has been implicated in metabolic regulation and protection against oxidative stress.[11] The development of selective CA III inhibitors is an emerging area of research with potential applications in various diseases.[3][14] Some thiazole derivatives have been reported as CA inhibitors, suggesting that CA III could be a target for this compound.[15]
2.3.2 The Role of CA III in Cellular Processes
CA III catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Its inhibition can influence intracellular pH and metabolic pathways.[11]
Caption: The role of Carbonic Anhydrase III (CA III) and its inhibition.
2.3.3 Experimental Validation of CA III Inhibition
An in vitro enzyme inhibition assay is the standard method for assessing the activity of compounds against CA isoforms.
| Assay | Purpose | Principle |
| In Vitro Carbonic Anhydrase Inhibition Assay | To determine the inhibitory potency and isoform selectivity of the compound against CA III. | Measures the esterase activity of CA using a chromogenic substrate. The inhibition of this activity by the test compound is monitored spectrophotometrically. |
Tubulin: Disrupting the Cytoskeleton for Anticancer Therapy
2.4.1 The Rationale for Targeting Tubulin
Tubulin is the protein subunit that polymerizes to form microtubules, a key component of the cytoskeleton essential for cell division, intracellular transport, and cell shape maintenance.[16] Disruption of microtubule dynamics is a well-established mechanism for anticancer drugs.[7][17] Several thiazole-containing compounds have been shown to inhibit tubulin polymerization, making it a compelling target for this compound, particularly in the context of cancer therapy.[18][19][20][21][22]
2.4.2 Microtubule Dynamics and Signaling
Microtubules are highly dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage).[16] This dynamic instability is tightly regulated by a complex network of signaling pathways and microtubule-associated proteins (MAPs).[23][24] Tubulin-targeting agents can either stabilize or destabilize microtubules, leading to cell cycle arrest and apoptosis.[7]
Caption: The regulation of microtubule dynamics and the disruptive effect of a tubulin polymerization inhibitor.
2.4.3 Experimental Validation of Tubulin Polymerization Inhibition
A cell-free tubulin polymerization assay is the gold standard for directly assessing a compound's effect on microtubule formation.
| Assay | Purpose | Principle |
| In Vitro Tubulin Polymerization Assay | To determine if the compound directly inhibits the polymerization of tubulin into microtubules. | Purified tubulin is induced to polymerize in the presence of GTP. The increase in turbidity due to microtubule formation is monitored over time using a spectrophotometer. The inhibitory effect of the test compound is measured by the reduction in the rate and extent of polymerization. |
PART 3: Advanced Experimental Protocols for Target Validation
Beyond target-specific assays, a comprehensive validation strategy should include methods that confirm the direct binding of the small molecule to its putative target within a cellular environment. This section provides detailed, step-by-step protocols for two powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
Cellular Thermal Shift Assay (CETSA)
3.1.1 Principle
CETSA is based on the principle that the binding of a ligand to a protein can alter its thermal stability.[25] When heated, proteins denature and aggregate. A ligand-bound protein is typically more resistant to heat-induced denaturation. By measuring the amount of soluble protein remaining at different temperatures in the presence and absence of the compound, one can infer target engagement.[4][26]
3.1.2 Experimental Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
3.1.3 Detailed Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for a predetermined time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the specific target protein in the soluble fraction by Western blotting or other quantitative protein detection methods. A positive result is indicated by a higher amount of soluble target protein in the compound-treated samples at elevated temperatures compared to the vehicle control.
-
Drug Affinity Responsive Target Stability (DARTS)
3.2.1 Principle
The DARTS assay is based on the principle that a small molecule binding to its target protein can protect it from proteolytic degradation.[6][13][27] By treating a cell lysate with a protease in the presence or absence of the compound, one can identify the target protein by its increased resistance to digestion.[13]
3.2.2 Experimental Workflow
Caption: A generalized workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
3.2.3 Detailed Protocol
-
Cell Lysate Preparation:
-
Harvest cells and prepare a native protein lysate using a mild lysis buffer without protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Incubate the cell lysate with this compound or vehicle control at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add a protease, such as pronase, to the lysates and incubate at room temperature for a specific time (e.g., 30 minutes). The concentration of the protease should be optimized to achieve partial digestion of the total protein.
-
-
Analysis:
-
Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and analyze the abundance of the putative target protein by Western blotting. A positive result is indicated by a more intense band for the target protein in the compound-treated sample compared to the vehicle control, signifying protection from proteolysis.
-
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the identification and validation of therapeutic targets for this compound. By systematically investigating its potential interactions with COX enzymes, MAGL, CA III, and tubulin, researchers can build a robust understanding of its mechanism of action. The integration of target-specific biochemical assays with cell-based target engagement methods like CETSA and DARTS is crucial for generating high-confidence data to support further drug development efforts.
The successful identification of a primary target will open up new avenues for lead optimization, focusing on enhancing potency, selectivity, and pharmacokinetic properties. Furthermore, understanding the on-target and potential off-target effects of this promising thiazole derivative will be instrumental in advancing it through the preclinical and clinical development pipeline, ultimately contributing to the development of novel therapies for a range of human diseases.
References
- Nomura, D. K., et al. (2011). Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. ACS Chemical Neuroscience, 2(5), 229–247.
- Zhang, T., et al. (2014). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. In: Li, G. (eds) Plant Chemical Genomics. Methods in Molecular Biology, vol 1056. Humana Press, New York, NY.
- Supuran, C. T. (2008). Review: Therapeutic potential of carbonic anhydrase inhibitors. Nature Reviews Drug Discovery, 7(10), 805-823.
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Assay Genie. (n.d.). Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric) (BN00791). Retrieved from [Link]
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Ca' Foscari University of Venice. (n.d.). Reversible activation of MAGL enzyme to treat tumours and inflammation. Retrieved from [Link]
- Grether, U., & Blaising, J. (2024, January 19).
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Creative Biolabs. (n.d.). Workflow and Application of Drug Affinity Responsive Target Stability (DARTS). Retrieved from [Link]
- Monti, M., et al. (2018). A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase. Molecules, 23(9), 2329.
- Patsnap. (2024, June 21). What are MAGL inhibitors and how do they work? Synapse.
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Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]
- MDPI. (2022). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. Molecules, 27(15), 4945.
- Grether, U., & Blaising, J. (2024, January 19).
- Gerson, S. L., & Figg, W. D. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Cancer Chemotherapy and Pharmacology, 86(4), 417-431.
- Etienne-Manneville, S. (2010). From signaling pathways to microtubule dynamics: the key players. Current Opinion in Cell Biology, 22(1), 104-111.
- Delta University Scientific Journal. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 7(1), 88-113.
- Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In: Lomenick, B. (eds) Target Identification and Validation. Methods in Molecular Biology, vol 1263. Humana Press, New York, NY.
- El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33267–33281.
- AntBio. (2026, January 7). Microtubule Dynamics Signaling Pathways: Core Mechanisms, Regulators and High-Quality Inhibitor Solutions.
- Al-Warhi, T., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13.
- Bentham Science. (2019). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-Cancer Agents in Medicinal Chemistry, 19(14), 1756-1771.
- ResearchGate. (2024). Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety.
- El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33267–33281.
- MDPI. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Pharmaceuticals, 17(9), 1154.
- Martinez-Jaramillo, G., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In: Sittampalam, G.S., et al. (eds) Assay Guidance Manual. Bethesda (MD)
- Al-Ostoot, F. H., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Scientific Reports, 12(1), 14681.
- ResearchGate. (2025).
- Biomolecules. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules, 12(12), 1843.
- Basilicata, M. G., et al. (2020). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. International Journal of Molecular Sciences, 21(24), 9752.
- Bioorganic Chemistry. (2025). Carbonic anhydrase inhibitors: Structural insights and therapeutic potential. Bioorganic Chemistry, 155, 108224.
- BioWorld. (2024, April 4). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site.
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Cell Signaling Technology. (n.d.). Regulation of Microtubule Dynamics. Retrieved from [Link]
- Semantic Scholar. (2008). Review: Therapeutic potential of carbonic anhydrase inhibitors.
- Castelli, R., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8567.
- Pakistan Journal of Pharmaceutical Sciences. (2014). Therapeutic potential of carbonic anhydrase inhibitors.
- MDPI. (2018). Tubulin Post-Translational Modifications and Microtubule Dynamics. International Journal of Molecular Sciences, 19(11), 3358.
- Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(6), 1437–1448.
- JoVE. (2023, February 9).
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors.
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CETSA. (n.d.). CETSA. Retrieved from [Link]
- ACS Omega. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
- ACS Omega. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
- Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & Biology, 16(7), 744–753.
- Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2025).
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In silico screening of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
An In-Depth Technical Guide to the In Silico Screening of Novel Inhibitors for Cyclin-Dependent Kinase 2 (CDK2)
Authored by: A Senior Application Scientist
Foreword: The Rationale for a Target-Centric In Silico Approach
In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is arduous and resource-intensive. In silico screening has emerged as an indispensable tool to rationalize this process, enabling the rapid and cost-effective evaluation of vast chemical libraries against a specific biological target. This guide eschews a generic, one-size-fits-all template. Instead, it provides a deep, technically-grounded walkthrough of a complete in silico screening workflow centered on a high-value therapeutic target: Cyclin-Dependent Kinase 2 (CDK2).
CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of numerous cancers, making it a prime target for inhibitor development. This guide is structured to mirror a real-world research project, moving from target validation and preparation to ligand screening and hit validation. We will explain not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating and reproducible scientific narrative.
Part 1: Target Validation and Structural Preparation
The fidelity of any in silico screening campaign is fundamentally dependent on the quality of the target protein's three-dimensional structure. The Protein Data Bank (PDB) is the primary repository for these structures.
Selecting the Optimal CDK2 Structure
A search of the PDB reveals numerous structures for human CDK2. The selection criteria are critical:
-
Resolution: A higher resolution (ideally < 2.5 Å) indicates a more precise atomic model.
-
Ligand-Bound State: A structure co-crystallized with a known inhibitor provides a validated binding pocket conformation.
-
Completeness: The structure should be free of significant gaps or missing residues in the active site.
For this guide, we select PDB ID: 1H1W , which represents human CDK2 in complex with the inhibitor Staurosporine. This structure has a good resolution of 2.0 Å and provides a clear view of the ATP-binding pocket, the primary target for competitive inhibitors.
Protocol: Protein Preparation Workflow
The raw PDB file is not immediately ready for docking. It must be meticulously prepared to ensure chemical and structural accuracy.
Objective: To prepare the CDK2 structure (1H1W) for molecular docking by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.
Tools: PyMOL (for visualization and initial cleaning), AutoDockTools (for final preparation).
Step-by-Step Methodology:
-
Initial Cleaning:
-
Load the 1H1W PDB file into PyMOL.
-
Remove water molecules and any other non-protein, non-ligand heteroatoms. The rationale is that the role of individual water molecules in ligand binding is complex and often difficult to predict accurately in standard docking protocols.
-
Separate the protein chain (Chain A) and the co-crystallized ligand (Staurosporine, residue ID STU) into separate files. The original ligand is retained as a reference for defining the binding site.
-
-
Preparation using AutoDockTools:
-
Load the cleaned protein PDB file.
-
Add polar hydrogens. This is a critical step as hydrogen atoms are often not resolved in X-ray crystallography but are essential for proper hydrogen bonding and electrostatic calculations.
-
Compute Gasteiger charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.
-
Merge non-polar hydrogens to reduce computational complexity.
-
Save the prepared protein in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
-
Defining the Binding Site (Grid Box Generation)
Molecular docking does not typically search the entire protein surface. Instead, a "grid box" is defined to specify the search space for the ligand.
Rationale: Centering the grid box on the co-crystallized ligand's position ensures that the docking search is focused on the known active site, dramatically increasing efficiency and accuracy.
Protocol:
-
In AutoDockTools, load the prepared protein (PDBQT) and the extracted reference ligand (Staurosporine).
-
Center the grid box on the geometric center of the reference ligand.
-
Adjust the dimensions of the grid box to be large enough to accommodate potential ligands of interest while remaining reasonably constrained to the binding pocket (e.g., 25 x 25 x 25 Å). A box that is too large increases computation time and the risk of finding irrelevant binding poses.
Workflow Visualization: Target Preparation
Caption: Workflow for preparing the CDK2 protein target for docking.
Part 2: Ligand Library Preparation and Virtual Screening
With a prepared target, the next phase is to prepare a library of small molecules (ligands) for screening. This involves generating 3D conformers and assigning appropriate chemical properties.
Ligand Preparation
Objective: To convert 2D representations of ligands (e.g., SMILES strings) into 3D, energy-minimized structures ready for docking.
Tools: RDKit (an open-source cheminformatics toolkit).
Protocol:
-
Obtain Ligand Structures: For this guide, we will use the structure of our query molecule, 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid , and generate a small, hypothetical library of 10 structural analogs. These would typically be sourced from large chemical databases (e.g., ZINC, PubChem).
-
3D Conformer Generation:
-
For each molecule (represented as a SMILES string), use RDKit to add hydrogens.
-
Generate a 3D conformer using the ETKDG (Experimental-Torsion basic Knowledge Distance Geometry) method.
-
Perform an energy minimization using a force field like MMFF94 (Merck Molecular Force Field 94) to obtain a low-energy, sterically favorable conformation.
-
-
File Format Conversion: Convert the prepared 3D structures into the PDBQT format using AutoDockTools, which automatically assigns Gasteiger charges and defines rotatable bonds.
Molecular Docking with AutoDock Vina
Core Concept: Molecular docking algorithms predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.
Protocol:
-
Configuration: Create a configuration file (conf.txt) that specifies the paths to the prepared protein (CDK2.pdbqt) and ligand (ligand.pdbqt), the coordinates and dimensions of the grid box, and the output file name.
-
Execution: Run the Vina executable from the command line, providing the configuration file as input.
-
Automation: For screening a library, this process is automated using a simple shell script that iterates through each ligand in the library, runs Vina, and saves the results.
Data Analysis and Hit Selection
The primary output from Vina is a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding.
| Compound ID | Structure (SMILES) | Predicted Binding Affinity (kcal/mol) | Key Interactions (Predicted) |
| Query | COc1cccc(c1)c2sc(c(n2)C)C(=O)O | -7.8 | H-bond with LEU83 |
| Analog-01 | COc1cccc(c1)c2sc(c(n2)C)C(=O)N | -8.5 | H-bonds with LEU83, GLU81 |
| Analog-02 | Fc1cccc(c1)c2sc(c(n2)C)C(=O)O | -8.1 | H-bond with LEU83, Halogen bond |
| ... | ... | ... | ... |
| Analog-10 | COc1cccc(c1)c2sc(c(n2)C)C(F)(F)F | -6.9 | No key H-bonds |
Hit Selection Criteria:
-
Binding Affinity: Prioritize compounds with the most favorable (most negative) binding scores.
-
Interaction Analysis: Use PyMOL to visualize the docked poses of the top-scoring compounds. A credible "hit" should form key interactions with active site residues known to be important for CDK2 inhibition (e.g., hydrogen bonds with the "hinge" region residues like LEU83).
-
Lipinski's Rule of Five: Apply this rule as a preliminary filter for "drug-likeness" to assess oral bioavailability.
Virtual Screening Workflow Visualization
Caption: The workflow for virtual screening of a ligand library against CDK2.
Part 3: Post-Screening Validation and ADMET Profiling
A promising docking score is not sufficient. Further in silico analysis is required to build confidence in the selected hits before committing to expensive experimental validation.
ADMET Prediction
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can prevent costly late-stage failures. Several online tools and computational models can predict these properties.
Protocol:
-
Select a Tool: Utilize a well-regarded web server like SwissADME.
-
Input: Submit the SMILES strings of the top-ranked hits.
-
Analysis: Evaluate the output, paying close attention to:
-
Gastrointestinal (GI) Absorption: High probability is desired for orally administered drugs.
-
Blood-Brain Barrier (BBB) Permeation: Should be 'No' unless the target is in the CNS.
-
CYP450 Inhibition: Inhibition of key cytochrome P450 enzymes can lead to adverse drug-drug interactions.
-
PAINS (Pan-Assay Interference Compounds) Alerts: These flags identify chemical motifs known to cause non-specific activity in biochemical assays.
-
Data Presentation: ADMET Profile of Top Hits
| Compound ID | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | PAINS Alert | Drug-Likeness Score |
| Query | High | No | No | 0 | 0.55 |
| Analog-01 | High | No | No | 0 | 0.55 |
| Analog-02 | High | No | Yes | 0 | 0.53 |
Interpretation: In this hypothetical table, Analog-02 might be deprioritized despite a good binding score due to its potential for CYP2D6 inhibition, which could complicate further development.
Conclusion and Forward Look
This guide has outlined a comprehensive, target-centric in silico screening workflow using CDK2 as an exemplar. We have progressed from target selection and preparation to virtual screening and post-hoc ADMET analysis. The prioritized hits from this workflow are not guaranteed drugs, but they represent a highly enriched subset of candidates for which to commit resources for chemical synthesis and in vitro biological testing. This rational, computational-first approach significantly enhances the efficiency and success rate of modern drug discovery campaigns.
References
-
Title: The role of cyclin-dependent kinases in cell cycle control and cancer Source: Nature Reviews Molecular Cell Biology URL: [Link]
-
Title: CDK2 in Cancer: A Therapeutic Target Source: Cancers (Basel) URL: [Link]
-
Title: An empirical method to calculate the relative free energy of hydration of a solute Source: Journal of the American Chemical Society URL: [Link]
-
Title: Distance geometry for generating molecular conformations Source: Journal of Computational Chemistry URL: [Link]
-
Title: Crystal structure of human cyclin-dependent kinase 2 in complex with the inhibitor staurosporine Source: Protein Data Bank URL: [Link]
-
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]
An In-depth Technical Guide to the ADMET Profile of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
A Senior Application Scientist's Perspective on Integrating In Silico and In Vitro Strategies for Early-Stage Drug Discovery
Introduction: The Critical Role of Early ADMET Assessment
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy to mitigate the high costs and attrition rates associated with bringing a new therapeutic to market.[1][2][3] A significant proportion of drug candidate failures in later stages can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[3] Therefore, a robust and early assessment of a compound's ADMET profile is not merely a recommendation but a critical necessity for efficient and successful drug development.[3][4][5]
This guide provides a comprehensive technical overview of the predicted ADMET profile for the novel compound, 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7] This document will serve as a practical framework for researchers, scientists, and drug development professionals, detailing a synergistic approach that combines in silico predictive modeling with established in vitro assays. By integrating computational predictions with experimental validation, we can construct a holistic understanding of the compound's potential as a drug candidate and make informed decisions for its progression.[8][9][10]
Compound at a Glance:
-
Name: this compound
-
Molecular Formula: C₁₂H₁₁NO₃S
-
Molecular Weight: 249.29 g/mol
-
Chemical Structure: (A chemical structure image would be placed here in a full whitepaper)
Part 1: In Silico ADMET Profiling: A Predictive First Look
The initial phase of ADMET assessment for a novel compound like this compound leverages the power of computational, or in silico, models.[1][2][8] These predictive tools utilize vast datasets of known compounds and their experimental ADMET properties to build algorithms that can forecast the behavior of new chemical entities.[11][12] This approach is cost-effective, rapid, and requires no physical sample, making it an invaluable tool for early-stage decision-making.[13][14][15] For a robust prediction, it is advisable to use multiple in silico tools and look for a consensus in the results.[1]
Methodology: A Multi-Tool Approach
For this guide, a consensus-based approach was taken, integrating predictions from several well-regarded, freely available ADMET prediction platforms such as pkCSM, SwissADME, and ADMETlab.[13][16][17] The chemical structure of this compound was submitted to these platforms to generate a comprehensive predictive profile.
Predicted Physicochemical Properties and Drug-Likeness
A compound's fundamental physicochemical properties are strong determinants of its pharmacokinetic behavior. Key parameters were predicted to fall within ranges generally considered favorable for oral bioavailability.
| Parameter | Predicted Value | Implication |
| Molecular Weight | 249.29 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Moderate lipophilicity, suggesting a balance between solubility and permeability |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Indicates good potential for oral absorption |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10) |
| Aqueous Solubility | Moderately Soluble | The carboxylic acid moiety is expected to enhance aqueous solubility |
The compound is predicted to adhere to Lipinski's Rule of Five, a widely used guideline for assessing the drug-likeness of a chemical compound.[15]
Predicted ADMET Properties: A Summary Table
The following table summarizes the key predicted ADMET parameters for this compound.
| ADMET Parameter | Predicted Outcome | Confidence/Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | No | Low probability of being subject to efflux by P-gp, which is favorable for absorption. |
| Distribution | ||
| Volume of Distribution (VDss) | Low to Moderate | Suggests distribution primarily in the extracellular fluid with some tissue penetration. |
| Plasma Protein Binding | High | The compound is predicted to be extensively bound to plasma proteins. |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier to a significant extent. |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Potential for metabolism by Cytochrome P450 2D6. |
| CYP3A4 Substrate | Yes | Potential for metabolism by Cytochrome P450 3A4. |
| CYP Inhibitor (various isoforms) | Likely inhibitor of some CYPs | Further in vitro testing is required to confirm specific CYP inhibition. |
| Excretion | ||
| Total Clearance | Low | Suggests a potentially longer half-life. |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for the Organic Cation Transporter 2. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low probability of being mutagenic. |
| hERG I Inhibitor | Low Risk | Low potential for cardiotoxicity related to hERG channel inhibition. |
| Hepatotoxicity | Low to Moderate Risk | Further investigation is warranted. |
| Skin Sensitization | Low Risk | Unlikely to cause skin sensitization. |
In Silico ADMET Workflow
Caption: Workflow for integrating in silico predictions with in vitro ADMET assays.
Part 2: In Vitro Experimental Protocols for Validation
While in silico predictions provide valuable initial guidance, experimental validation is essential for confirming these findings and building a reliable ADMET profile.[4][9][18] The following section details standardized, high-throughput in vitro assays that are logical next steps to investigate the key predicted properties of this compound.
A. Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The PAMPA assay is a cost-effective, cell-free method to specifically assess a compound's passive permeability across an artificial lipid membrane. This directly tests the in silico prediction of high intestinal absorption, which is largely driven by passive diffusion for many orally administered drugs.
Experimental Protocol:
-
Preparation of Lipid Membrane: A 1% solution of lecithin in dodecane is prepared and sonicated to ensure complete dissolution.[19][20] 5 µL of this solution is carefully added to each well of a 96-well donor plate, coating the filter membrane.[19][20]
-
Preparation of Solutions:
-
Assay Assembly and Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich".[21] This assembly is incubated at room temperature for 16-18 hours with gentle shaking.[20][22]
-
Sample Analysis: After incubation, the concentrations of the compound in both the donor and acceptor wells are quantified using LC-MS/MS.[21]
-
Data Analysis: The effective permeability (Pe) is calculated using the measured concentrations. High, medium, and low permeability controls are run in parallel for comparison.
B. Metabolism: Liver Microsomal Stability Assay
Causality: The in silico predictions suggest that this compound may be a substrate for major metabolic enzymes like CYP2D6 and CYP3A4. The liver microsomal stability assay directly evaluates the compound's susceptibility to Phase I metabolism by these enzymes, providing an estimate of its metabolic clearance.[23][24]
Experimental Protocol:
-
Preparation of Reaction Mixture: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[25][26]
-
Initiation of Reaction: The test compound (at a final concentration of 1 µM) is added to the microsomal solution.[24] The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[26][27] The final DMSO concentration should be kept below 0.5%.[24]
-
Time-Point Sampling: The reaction mixture is incubated at 37°C.[23][26] Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[26]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23]
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[23]
-
Data Analysis: The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[23][26]
C. Toxicity: In Vitro Cytotoxicity Assays
Causality: Early assessment of a compound's potential to cause cell death is a critical component of safety profiling.[28][29][30] In vitro cytotoxicity assays provide a rapid and sensitive method to evaluate the general toxicity of this compound against a relevant cell line (e.g., HepG2, a human liver carcinoma cell line, to follow up on the predicted hepatotoxicity risk).[31][32]
Experimental Protocol (MTT Assay Example):
-
Cell Seeding: HepG2 cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 24-48 hours to allow the compound to exert its effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[30]
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the purple solution is measured using a plate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability at each compound concentration, and an IC₅₀ (the concentration at which 50% of cell growth is inhibited) is calculated.
Part 3: Synthesis of Findings and Strategic Recommendations
The integration of in silico predictions and in vitro experimental data provides a multi-faceted view of the ADMET profile of this compound.
Integrated Profile:
-
Absorption: The compound is predicted to have high intestinal absorption, likely driven by good passive permeability. The PAMPA assay will be crucial to confirm this.
-
Distribution: High plasma protein binding is predicted, which could limit the free fraction of the drug available for therapeutic action. This is a key parameter to investigate further. The low predicted BBB permeability suggests a lower risk of CNS side effects.
-
Metabolism: The compound is likely to be metabolized by major CYP enzymes. The liver microsomal stability assay will provide the first experimental data on its metabolic fate and potential for drug-drug interactions.
-
Toxicity: The in silico toxicity predictions are generally favorable, with a low risk of mutagenicity and cardiotoxicity. The predicted low to moderate risk of hepatotoxicity warrants follow-up with in vitro cytotoxicity assays.
Strategic Recommendations:
-
Prioritize In Vitro Assays: The immediate next step is to conduct the PAMPA, liver microsomal stability, and cytotoxicity assays as outlined.
-
Investigate Plasma Protein Binding: Due to the high predicted plasma protein binding, an equilibrium dialysis assay should be considered to quantify the unbound fraction of the drug.
-
CYP Inhibition Studies: If the compound shows high metabolic stability, it will be important to investigate its potential to inhibit major CYP isoforms to assess the risk of drug-drug interactions.
-
Structure-Activity Relationship (SAR) for ADMET: Should any ADMET liabilities be identified (e.g., high metabolic clearance or cytotoxicity), this data will be invaluable for guiding medicinal chemistry efforts to optimize the compound's structure.
By systematically addressing these key areas, a clear and actionable path for the continued development of this compound can be established, ensuring that resources are focused on a compound with a strong potential for success.
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
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Al-Ostath, A. I., El-Apasery, M. A., & El-Gohary, N. S. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 27(19), 6509. [Link]
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Preliminary Cytotoxicity Assessment of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid: An In-Depth Technical Guide
Abstract
This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity evaluation of the novel synthetic compound, 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. The thiazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting significant anticancer properties.[1][2][3] This document outlines a logical, multi-faceted experimental approach designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are intended to establish a foundational understanding of the compound's cytotoxic potential, thereby informing subsequent, more targeted investigations. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of preliminary data.
Introduction and Rationale
The thiazole ring is a heterocyclic motif of considerable interest in the development of new therapeutic agents, particularly in oncology.[3] Thiazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and inhibition of critical signaling pathways such as NF-κB/mTOR/PI3K/Akt.[1][2] The structural features of this compound, specifically the presence of the methoxyphenyl group, suggest a potential for biological activity that warrants a thorough cytotoxic investigation.
A preliminary cytotoxicity screen is a critical first step in the preclinical evaluation of any potential anticancer compound. The primary objective is to determine the concentration range over which the compound elicits a toxic response in cancer cells and to gain initial insights into the mode of cell death. This guide will focus on a tiered approach, beginning with a general assessment of cell viability and progressing to more specific assays to probe for membrane integrity and apoptotic markers.
Experimental Design: A Multi-Parametric Approach
To ensure the generation of robust and reliable data, a multi-parametric approach is essential. Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters. This guide proposes the concurrent use of two well-established cytotoxicity assays: the MTT assay to assess metabolic activity and the LDH assay to quantify membrane integrity.
Cell Line Selection
The choice of cell lines is a critical determinant of the relevance of the study. For a preliminary screen, it is advisable to use a panel of well-characterized cancer cell lines representing different tumor types. For the purpose of this guide, we will consider the following:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.
-
A549: A human lung adenocarcinoma cell line.
These cell lines are widely used in cancer research and represent diverse cancer histologies, providing a broader initial spectrum of the compound's potential activity.
Compound Preparation and Concentration Range
The test compound, this compound, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations for the assays. It is crucial to ensure that the final concentration of DMSO in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
A broad concentration range should be tested initially to determine the compound's potency. A logarithmic series of concentrations is recommended, for example, from 0.1 µM to 100 µM.
Core Cytotoxicity Protocols
Cell Culture and Seeding
-
Maintain the selected cancer cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well microplates at a predetermined optimal density for each cell line and allow them to adhere and proliferate for 24 hours before compound exposure.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[4] The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable, metabolically active cells.
Protocol:
-
After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[5][6]
Protocol:
-
Prepare and treat the 96-well plates with the test compound as described for the MTT assay.
-
After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate the plate at room temperature for the time specified in the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on a positive control of cells lysed to achieve maximum LDH release.[6]
Data Analysis and Interpretation
The data from the MTT and LDH assays should be analyzed to determine the half-maximal inhibitory concentration (IC50) for the MTT assay and the half-maximal effective concentration (EC50) for the LDH assay. These values represent the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in LDH release, respectively.
Table 1: Hypothetical Preliminary Cytotoxicity Data for this compound
| Cell Line | Assay | IC50 / EC50 (µM) |
| MCF-7 | MTT | 15.2 ± 1.8 |
| LDH | 25.7 ± 2.5 | |
| HepG2 | MTT | 28.9 ± 3.1 |
| LDH | 42.1 ± 4.0 | |
| A549 | MTT | 12.8 ± 1.5 |
| LDH | 21.5 ± 2.2 |
A lower IC50 or EC50 value indicates greater cytotoxic potency. Discrepancies between the MTT and LDH assay results can provide initial mechanistic clues. For instance, a compound that inhibits metabolic activity without causing immediate membrane rupture might show a lower IC50 in the MTT assay compared to the EC50 in the LDH assay.
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clear visual representation of the experimental process and potential downstream investigations, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for preliminary cytotoxicity screening.
Caption: Putative mechanisms of action for thiazole derivatives.
Future Directions: Delving Deeper into the Mechanism of Action
The preliminary cytotoxicity data will serve as a guide for more in-depth mechanistic studies. Should the test compound exhibit promising cytotoxic activity, subsequent investigations could include:
-
Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.[7]
-
Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific phases, flow cytometric analysis of DNA content is a valuable tool.[8][9]
-
Western Blotting: To probe for the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
Conclusion
This technical guide provides a robust and scientifically sound framework for the initial cytotoxic evaluation of this compound. By employing a multi-parametric assay approach and carefully considering the experimental design, researchers can generate reliable preliminary data. This foundational knowledge is indispensable for guiding the subsequent stages of preclinical drug development and for ultimately determining the therapeutic potential of this novel thiazole derivative.
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Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7351. Retrieved January 12, 2026, from [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5643. Retrieved January 12, 2026, from [Link]
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Characteristics of cytotoxicity of thiazole derivatives (5a-d) and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PLOS ONE. Retrieved January 12, 2026, from [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved January 12, 2026, from [Link]
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Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 145, 546-555. Retrieved January 12, 2026, from [Link]
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A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI. Retrieved January 12, 2026, from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Introduction
Thiazole-5-carboxylic acid derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific substitution pattern of an aryl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position creates a scaffold with significant potential for drug discovery. This application note provides a detailed, three-stage protocol for the synthesis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a compound of interest for further pharmacological evaluation. The synthetic strategy is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This document is intended to provide researchers with a robust and reproducible method, grounded in established chemical principles.
Overall Synthetic Scheme
The synthesis is a three-step process commencing with the thionation of 3-methoxybenzamide to yield the corresponding thioamide. This intermediate then undergoes a Hantzsch cyclocondensation with ethyl 2-chloroacetoacetate to form the thiazole ring as an ethyl ester. The final step is the saponification of the ester to the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Materials and Methods
Materials and Reagents
| Reagent | Grade | Supplier |
| 3-Methoxybenzamide | 98% | Sigma-Aldrich |
| Lawesson's Reagent | 97% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl 2-chloroacetoacetate | 97% | Sigma-Aldrich |
| Ethanol | 200 proof, absolute | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets, ≥97.0% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich |
| Ethyl Acetate | ACS reagent, ≥99.5% | Fisher Scientific |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific |
| Anhydrous Magnesium Sulfate | ≥99.5% | Sigma-Aldrich |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | 99.9 atom % D | Cambridge Isotope Labs |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.
-
Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an ESI source.
-
Melting Point: Stuart SMP30 melting point apparatus.
Experimental Protocols
Part 1: Synthesis of 3-Methoxythiobenzamide
Rationale: The conversion of the amide to a thioamide is a critical first step. Lawesson's reagent is a mild and effective thionating agent that is preferred over harsher reagents like phosphorus pentasulfide, often leading to cleaner reactions and higher yields.[1] The reaction is typically carried out in an anhydrous, high-boiling solvent like toluene to facilitate the reaction.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 3-methoxybenzamide (10.0 g, 66.1 mmol) in anhydrous toluene (150 mL).
-
Add Lawesson's reagent (14.7 g, 36.4 mmol, 0.55 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford 3-methoxythiobenzamide as a yellow solid.
Part 2: Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Rationale: The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.[1][2] It involves the cyclocondensation of a thioamide with an α-halo ketone or ester.[2] In this protocol, the sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the chlorine in ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxythiobenzamide (5.0 g, 29.9 mmol) in absolute ethanol (50 mL).
-
Add ethyl 2-chloroacetoacetate (5.4 g, 32.9 mmol, 1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction by TLC (2:1 hexanes:ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into 200 mL of ice-cold water with stirring.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If an oil separates, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel chromatography (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure ethyl ester as a solid.
Part 3: Synthesis of this compound
Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions, typically using sodium hydroxide in a mixed aqueous-alcoholic solvent system to ensure the solubility of both the ester and the base.[3] The reaction is driven to completion by the formation of the highly stable carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Procedure:
-
In a 100 mL round-bottom flask, dissolve the ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (4.0 g, 13.7 mmol) in a mixture of ethanol (40 mL) and water (10 mL).
-
Add sodium hydroxide pellets (1.1 g, 27.4 mmol, 2.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 80 °C) for 3 hours. Monitor the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the final product, this compound.
Characterization Data
Note: The following analytical data is based on closely related analogs and theoretical predictions, as a complete dataset for the target molecule was not available in the cited literature. Researchers should perform full characterization of the synthesized compounds.
Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₄H₁₅NO₃S
-
Molecular Weight: 277.34 g/mol
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45-7.35 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.88 (s, 3H, OCH₃), 2.75 (s, 3H, CH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.8, 162.5, 160.0, 148.1, 133.2, 130.0, 118.5, 116.8, 111.5, 115.3, 61.2, 55.4, 16.9, 14.3.
-
IR (ATR, cm⁻¹): 3100, 2980, 1715 (C=O, ester), 1595, 1520, 1250, 1040.
-
MS (ESI): m/z 278.1 [M+H]⁺.
This compound:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₂H₁₁NO₃S
-
Molecular Weight: 249.29 g/mol [4]
-
CAS Number: 879636-95-0
-
Melting Point: Expected to be in the range of 180-200 °C, based on similar structures.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.2 (br s, 1H, COOH), 7.50-7.40 (m, 2H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.68 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 165.5, 163.0, 159.8, 149.2, 133.0, 130.5, 118.0, 116.5, 111.8, 116.0, 55.6, 16.5.
-
IR (ATR, cm⁻¹): 3000-2500 (br, O-H of carboxylic acid), 1685 (C=O, acid), 1590, 1530, 1245, 1045.
-
MS (ESI): m/z 250.0 [M+H]⁺.
Discussion and Troubleshooting
The presented three-step synthesis provides a reliable pathway to this compound. The thionation with Lawesson's reagent is generally high-yielding, though purification from phosphorus-containing byproducts can sometimes be challenging. Thorough column chromatography is recommended for this step.
The Hantzsch thiazole synthesis is robust, but the workup procedure may need adjustment based on the physical properties of the ethyl ester intermediate. If the product does not precipitate upon addition to water, a standard liquid-liquid extraction should be employed.
The final hydrolysis step is typically straightforward. It is crucial to ensure complete saponification before acidification to maximize the yield. The purity of the final product can be enhanced by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Conclusion
This application note details a comprehensive and reproducible protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs.
References
- Hantzsch, A. R.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
-
OperaChem. Saponification-Typical procedures. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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- 4. 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid AldrichCPR 54001-16-0 [sigmaaldrich.com]
Purification of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
An In-Depth Guide to the
Prepared by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the purification of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This thiazole derivative is a valuable building block in medicinal chemistry, and obtaining it in high purity is critical for subsequent synthetic steps and biological screening. This guide moves beyond simple instructions to explain the rationale behind each protocol, ensuring both technical accuracy and practical success.
Introduction and Synthesis Context
The target compound, this compound, is typically synthesized via the Hantzsch thiazole synthesis.[1][2][3] This classic reaction involves the condensation of an α-haloketone with a thioamide.[2][4] While robust, this synthesis can yield a crude product containing unreacted starting materials, side-products, and other impurities. The acidic nature of the carboxylic acid functional group and the aromatic thiazole core dictates the selection of appropriate purification strategies.
The primary goal of any purification is to isolate the target compound from impurities. For this particular molecule, the most common impurities arise from the starting materials used in the Hantzsch synthesis, such as unreacted 3-methoxythiobenzamide or ethyl 2-chloroacetoacetate, and potential side-reaction products.
Caption: General schematic of the Hantzsch synthesis pathway.
Strategic Approach to Purification
The purification strategy for a solid carboxylic acid like our target compound hinges on exploiting its unique physicochemical properties, primarily its acidity and polarity. The following workflow illustrates a logical sequence of purification and analysis.
Caption: Principle of acid-base extraction for carboxylic acids.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product (approx. 1.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (20-30 mL) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). [5]Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, extract the organic layer again with another 15-20 mL of NaHCO₃ solution. Combine the aqueous extracts. [5]5. Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with litmus or pH paper). The target carboxylic acid will precipitate as a solid. [5]6. Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid (the filter cake) with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to air-dry on the funnel by drawing air through it, then transfer it to a watch glass to dry completely, preferably in a vacuum oven.
Protocol 2: Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures. [6]The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.
| Parameter | Desired Characteristic | Rationale |
| Solubility of Target | High solubility at high temp, low at room temp. | Maximizes recovery upon cooling. |
| Solubility of Impurities | Very high or very low at all temperatures. | Impurities either stay in solution or can be filtered out while hot. |
| Boiling Point | Lower than the melting point of the compound. | Prevents the compound from "oiling out" instead of crystallizing. |
| Reactivity | Must be inert towards the compound. | Prevents product degradation. |
Recommended Solvents: For a polar molecule like this, good starting points are ethanol, isopropanol, acetic acid, or a mixed solvent system like ethanol/water. [7] Step-by-Step Protocol:
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid just dissolves completely. 3. Cooling (Crystal Formation): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation. [8]5. Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering impurities.
-
Drying: Dry the purified crystals thoroughly to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
This method is employed when simpler techniques fail, particularly if impurities have similar solubility profiles to the target compound. A common issue with carboxylic acids on standard silica gel is severe tailing or "streaking" due to strong interactions between the acidic proton and the silica surface. [5] The Solution: Adding a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the mobile phase suppresses the deprotonation of the carboxylic acid, ensuring it moves down the column as a single, neutral species, resulting in a much sharper peak. [5] Step-by-Step Protocol:
-
TLC Analysis: First, determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate). Add ~1% acetic acid to the solvent system. Aim for an Rf value of ~0.2-0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. [9]4. Elution: Run the column using the mobile phase determined from TLC. A gradient elution (gradually increasing the proportion of the polar solvent) can be used for better separation. [9]5. Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Purity Assessment and Characterization
Verifying the purity and confirming the identity of the final product is a non-negotiable step.
Melting Point Analysis
Principle: A pure crystalline solid will have a sharp and reproducible melting point range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, requiring less energy to break it apart, which leads to both a depression of the melting point and a broadening of the melting range. [10][11] Protocol:
-
Load a small amount of the dry, purified solid into a capillary tube.
-
Place the tube in a melting point apparatus. [12][13]3. Heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a highly sensitive technique for assessing purity. A reverse-phase C18 column is typically used for compounds of this polarity. The presence of a single, sharp, symmetrical peak at a consistent retention time indicates high purity.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile + 0.1% Formic Acid |
| Mode | Isocratic or Gradient (e.g., 30% to 90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and/or 280 nm |
| Injection Volume | 10 µL |
The addition of acid to the mobile phase is crucial for good peak shape, similar to column chromatography. [14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed structural information and is the gold standard for identity confirmation. ¹H and ¹³C NMR spectra will confirm the presence of all expected functional groups and the substitution pattern of the aromatic rings. The absence of signals corresponding to impurities validates the purification's success. [16] Sample Preparation:
-
Dissolve 5-10 mg of the purified, dry sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra.
Expected ¹H NMR Signals (Qualitative):
-
Aromatic Protons: Signals in the ~7.0-8.0 ppm range corresponding to the protons on the methoxyphenyl ring.
-
Thiazole Proton: A potential singlet for the H at the C-H position of the thiazole ring. [17]* Methyl Protons: A sharp singlet around ~2.0-2.8 ppm for the -CH₃ group on the thiazole ring. [18]* Methoxy Protons: A sharp singlet around ~3.8 ppm for the -OCH₃ group. [18]* Carboxylic Acid Proton: A very broad singlet, often far downfield (>10 ppm), which may not always be observed depending on the solvent and concentration.
References
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Melting point determination. RSC Education. Retrieved from [Link]
-
Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Unknown. (n.d.). Melting point determination. Retrieved from [Link]
-
Unknown. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
-
PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of carboxylic acids in apple juice by RP HPLC. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-methyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
Jones Chromatography Ltd. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]
-
Unknown. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Retrieved from [Link]
-
MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
ResearchGate. (n.d.). Scheme 1: Synthesis of thiazole Schiff base derivatives (4 and 5). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction). Retrieved from [Link]
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Application Note: Comprehensive NMR Analysis for the Structural Elucidation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Unambiguous Structural Verification
In the realm of medicinal chemistry and materials science, thiazole derivatives are cornerstone scaffolds due to their diverse biological activities and versatile chemical properties. The compound 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid represents a key synthetic intermediate, combining three distinct functional regions: a substituted aromatic ring, a heterocyclic thiazole core, and a carboxylic acid moiety. The precise arrangement of these components dictates the molecule's physicochemical properties and its potential interactions in a biological system.
Therefore, rigorous and unequivocal structural characterization is not merely a procedural step but a fundamental requirement for advancing research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled depth of information regarding molecular structure in solution.[1][2][3] This application note provides a comprehensive guide, from sample preparation to advanced 2D NMR data interpretation, for the complete structural assignment of this target molecule. We will delve into the causality behind experimental choices and demonstrate how a suite of NMR experiments synergize to build a self-validating structural proof.
Molecular Architecture and Predicted Spectral Landscape
Before embarking on experimental work, a theoretical assessment of the molecule's structure allows us to predict the expected NMR signatures. This predictive approach is crucial for designing the correct experiments and for streamlining the subsequent data analysis.
Chemical Structure:

Figure 1. Structure of this compound with IUPAC numbering for ¹³C NMR and arbitrary labeling (HA-HG) for ¹H NMR discussion.
Predicted ¹H NMR Signals:
-
Carboxylic Acid (HG): One highly deshielded, broad singlet.
-
Methoxyphenyl Ring (HA, HB, HC, HD): Four distinct aromatic protons exhibiting complex splitting patterns due to ortho- and meta-couplings.
-
Methoxy Group (HF): One sharp singlet, integrating to three protons.
-
Thiazole Methyl Group (HE): One sharp singlet, integrating to three protons.
Predicted ¹³C NMR Signals:
-
A total of 12 unique carbon signals are expected.
-
Carbonyl Carbon (C12): One signal in the downfield region (~160-170 ppm).
-
Aromatic/Heteroaromatic Carbons (C1-C6, C7, C9, C10): Nine signals in the sp² region (~110-170 ppm). The thiazole C7, flanked by nitrogen and sulfur, is expected to be significantly downfield.
-
Methoxy Carbon (C11): One signal around 55-60 ppm.
-
Methyl Carbon (C8): One signal in the upfield aliphatic region (~15-20 ppm).
Experimental Design and Protocols
A robust NMR analysis is built upon meticulous sample preparation and a logically sequenced series of experiments.
Protocol 1: NMR Sample Preparation
The quality of the final spectra is directly contingent on the quality of the NMR sample. The presence of a carboxylic acid group makes solvent selection a critical parameter.
Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds with the acidic proton (HG) slows down chemical exchange, making this proton observable as a broad peak. In contrast, solvents like chloroform-d (CDCl₃) may lead to poor solubility and rapid proton exchange, often rendering the carboxylic acid proton invisible.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 10-20 mg of the compound for routine ¹H and ¹³C NMR.[4] For a comprehensive suite of 2D experiments, a slightly higher concentration (25-30 mg) is advisable to ensure a good signal-to-noise ratio in a reasonable time.[5]
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any particulate matter. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5][6]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube. Ensure the sample height is adequate, typically around 4-5 cm, to be within the detector coil region.[7][8]
-
Standard: Add a minimal amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[3][9]
-
Labeling: Clearly label the NMR tube with a unique identifier. Do not use adhesive paper labels on the section of the tube that enters the spectrometer.[7]
Protocol 2: NMR Data Acquisition Workflow
The following workflow ensures a comprehensive dataset for complete structural verification. The experiments are ordered from the fastest and most fundamental to the more time-intensive 2D correlations.
Standard spectrometer parameters (e.g., on a 400 or 500 MHz instrument) should be used. This includes proper tuning and matching of the probe, setting the correct receiver gain, and performing automated shimming to ensure high resolution and good lineshape.
Spectral Data Interpretation: Assembling the Molecular Puzzle
The synergy between 1D and 2D NMR experiments provides a self-validating pathway to the final structure.
¹H NMR Spectral Data
The ¹H NMR spectrum provides the initial blueprint, revealing the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| HG | ~13.0 | br s | 1H | -COOH | Highly deshielded acidic proton. |
| HA | ~7.5-7.6 | m | 1H | Phenyl C2'-H | Meta to -OCH₃ and ortho to the thiazole ring. |
| HB | ~7.4-7.5 | t | 1H | Phenyl C5'-H | Triplet due to coupling with two ortho protons. |
| HC | ~7.3-7.4 | m | 1H | Phenyl C6'-H | Ortho to the thiazole ring. |
| HD | ~7.0-7.1 | m | 1H | Phenyl C4'-H | Ortho to -OCH₃. |
| HF | ~3.85 | s | 3H | -OCH₃ | Characteristic chemical shift for a methoxy group. |
| HE | ~2.65 | s | 3H | Thiazole -CH₃ | Methyl group on an electron-rich heteroaromatic ring. |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton, identifying the total number of unique carbon atoms.
| Number | Predicted δ (ppm) | Assignment | Rationale |
| C12 | ~163.0 | -C OOH | Carbonyl carbon of a carboxylic acid. |
| C7 | ~168.0 | Thiazole C2 | Deshielded by adjacent N and S atoms. |
| C10 | ~159.5 | Thiazole C4 | Quaternary carbon attached to methyl and C5. |
| C3' | ~159.8 | Phenyl C -OCH₃ | Aromatic carbon attached to electronegative oxygen. |
| C5 | ~128.5 | Thiazole C5 | Quaternary carbon attached to the carboxylic acid. |
| C1' | ~132.0 | Phenyl C -Thiazole | Quaternary carbon linking the two rings. |
| C5' | ~130.5 | Phenyl C5' | Aromatic CH. |
| C2', C4', C6' | ~112-122 | Phenyl C2', C4', C6' | Aromatic CH carbons, shielded/deshielded by methoxy group. |
| C11 | ~55.5 | -OC H₃ | Standard chemical shift for a methoxy carbon. |
| C8 | ~19.0 | Thiazole -C H₃ | Aliphatic methyl carbon attached to an sp² system. |
Analysis of 2D NMR Correlation Data
While 1D spectra provide essential fragments, 2D NMR is indispensable for connecting them into the final molecular structure.[10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[11] A COSY spectrum would show cross-peaks connecting HA, HB, HC, and HD, confirming their arrangement on the same aromatic ring. No other correlations are expected, as the methyl and methoxy protons are isolated singlets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (one-bond ¹JCH coupling).[11][12] It definitively links the proton assignments in Table 1 to the protonated carbon assignments in Table 2. For example, it will show a correlation between the methyl proton signal HE (~2.65 ppm) and the methyl carbon signal C8 (~19.0 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall connectivity, as it reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[12][13]
Key Verifying HMBC Correlations:
-
Methyl to Thiazole Ring: The methyl protons (HE) will show correlations to the quaternary thiazole carbons C4 and C5. This definitively places the methyl group at the C4 position.
-
Phenyl to Thiazole Linkage: The aromatic protons ortho to the thiazole ring (HA and HC) will show a 3-bond correlation to the thiazole carbon C7. This is the crucial link that connects the methoxyphenyl ring to the C2 position of the thiazole.
-
Carboxylic Acid Placement: While the acidic proton itself rarely gives HMBC correlations, the proximity of C5 and the carbonyl C12 is confirmed by the correlations from the methyl protons (HE) to C5.
-
Methoxy Group Placement: The methoxy protons (HF) will show a strong 3-bond correlation to the aromatic carbon C3', confirming its position on the phenyl ring.
Conclusion
The structural elucidation of this compound is systematically achieved through a multi-faceted NMR approach. Standard 1D ¹H and ¹³C NMR experiments provide the fundamental census of proton and carbon environments. However, it is the strategic application of 2D correlation experiments—COSY, HSQC, and particularly HMBC—that provides the unambiguous, cross-validating evidence required to assemble the molecular fragments correctly. The protocols and interpretive framework detailed in this note represent a robust, field-proven methodology for scientists engaged in the synthesis and characterization of novel small molecules, ensuring the highest degree of scientific integrity and confidence in their results.
References
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Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]
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University of California, Santa Barbara. NMR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
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ETH Zurich. NMR Sample Preparation. NMR Spectroscopy. Retrieved from [Link]
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Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Slideshare. (2015, April 29). 2D NMR Spectroscopy. Retrieved from [Link]
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Scribd. 1H-NMR Organic Structure Guide. Retrieved from [Link]
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Chemistry Steps. NMR Spectroscopy – An Easy Introduction. Retrieved from [Link]
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Elyashberg, M. E., Williams, A. J., & Blinov, K. A. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(3), 835–847. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
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Michigan State University. NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]
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ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]
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San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
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PubMed. (1986). Synthesis and NMR Properties of 2-(4-pyridyl) thiazolidine-4-carboxylic Acids. Retrieved from [Link]
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Jios, J. L., et al. (2005). NMR Spectral Assignments of N-Aralkylsulfonamides and Related N-Sulfonyl- cyclic Benzylamines. Magnetic Resonance in Chemistry, 43(9), 745-751. Retrieved from [Link]
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Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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SpectrumBase. 2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Retrieved from [Link]
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Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. Retrieved from [Link]
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Mass Spectrometric Analysis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: A Comprehensive Guide for Drug Development Professionals
Introduction: The Significance of Thiazole Carboxylic Acids in Modern Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of non-covalent interactions, coupled with its metabolic stability, makes it a cornerstone of modern drug design. The compound 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid represents a class of molecules with significant therapeutic potential, likely targeting a range of biological pathways. As such, the ability to accurately and sensitively quantify this compound in complex biological and chemical matrices is paramount for advancing preclinical and clinical development programs.
This application note provides a detailed, experience-driven guide to the mass spectrometric analysis of this compound. We will move beyond a simple recitation of steps to explain the underlying principles and rationale for key methodological choices. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical workflow for this important class of molecules.
Physicochemical Properties and Mass Spectrometric Considerations
A thorough understanding of the analyte's properties is the foundation of any successful analytical method. The structure of this compound, with its acidic carboxylic acid group and aromatic rings, dictates the optimal approach for its analysis by mass spectrometry.
| Property | Value | Rationale and Implication for MS Analysis |
| Molecular Formula | C₁₂H₁₁NO₃S | Provides the basis for calculating the exact mass. |
| Molecular Weight | 249.29 g/mol | Isomeric with the 4-methoxyphenyl analog, confirming the nominal mass. |
| Monoisotopic Mass | 249.04596 u | The calculated exact mass is crucial for high-resolution mass spectrometry to ensure selectivity. |
| Key Functional Groups | Carboxylic acid, Thiazole, Methoxy-substituted phenyl ring | The carboxylic acid is readily deprotonated, making negative ion mode electrospray ionization (ESI) the preferred method. The aromatic systems provide stability to the molecular ion. |
Experimental Workflow: A Step-by-Step Protocol
The following sections detail a comprehensive protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Diagram of the Analytical Workflow
Caption: Overall Analytical Workflow
Part 1: Sample Preparation Protocol
The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and concentrate the sample in a solvent compatible with the LC-MS system. For a carboxylic acid like our target compound, a protein precipitation or liquid-liquid extraction is typically effective.
Protocol: Protein Precipitation for Plasma Samples
-
Aliquot Sample: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Centrifuge: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The use of the initial mobile phase for reconstitution ensures good peak shape upon injection.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulates before transferring to an autosampler vial.
Part 2: LC-MS/MS Method Parameters
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides the high selectivity and sensitivity required for bioanalysis.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte. The shorter column length and smaller particle size allow for fast and efficient separations. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in protonation for positive ion mode, but in negative ion mode, it helps to control the pH and improve peak shape for acidic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography, providing good elution strength for a wide range of compounds. |
| Gradient | 5% B to 95% B over 3 minutes | A gradient elution is necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column that balances analysis time and chromatographic efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume is used to prevent overloading the column and to maintain good peak shape. |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid is readily deprotonated, making ESI in negative ion mode highly efficient for this analyte. |
| Precursor Ion (Q1) | m/z 248.04 | This corresponds to the [M-H]⁻ ion of this compound. |
| Collision Gas | Argon | Argon is a commonly used inert gas for collision-induced dissociation (CID). |
| MRM Transitions | See Table below | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific fragmentation pathways. |
Proposed Multiple Reaction Monitoring (MRM) Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |
| 248.04 | 204.05 | CO₂ (43.99 u) | Quantifier |
| 248.04 | 134.03 | C₇H₅O₂ (121.02 u) | Qualifier |
Data Interpretation: Fragmentation Pathway Analysis
Understanding the fragmentation of the analyte under collision-induced dissociation (CID) is critical for confirming its identity and for developing a robust quantitative method. Based on the structure of this compound, a plausible fragmentation pathway for the [M-H]⁻ ion is proposed below.
Proposed Fragmentation Diagram
Application Notes and Protocols: In Vitro Activity of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for assessing the in vitro biological activity of the novel compound, 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Recent studies on structurally related thiazole carboxamides have identified cyclooxygenase (COX) enzymes as a key target.[3][4] Based on this direct precedent, this guide prioritizes the evaluation of the compound's potential as a COX inhibitor. A robust, commercially available COX inhibitor screening assay is presented as the primary biochemical assay. To provide a comprehensive activity profile and contextualize any observed enzyme inhibition, a secondary cell-based MTS assay is detailed to evaluate the compound's effect on cell viability and proliferation.[3] These combined protocols offer a validated system for determining the compound's potency and cytotoxic profile, crucial steps in early-stage drug discovery.
Introduction: The Scientific Rationale
The thiazole ring is a privileged heterocyclic motif present in numerous FDA-approved drugs and clinical candidates, valued for its diverse biological activities.[5] Compounds incorporating this scaffold have been developed as treatments for inflammation, cancer, microbial infections, and diabetes.[6][7] The specific compound, this compound, belongs to a class of molecules with significant therapeutic promise.
The critical insight guiding this protocol comes from the evaluation of its direct carboxamide analog, which demonstrated potent inhibitory activity against cyclooxygenase (COX) isozymes, COX-1 and COX-2.[3][4] These enzymes are central mediators of inflammation and pain through their synthesis of prostaglandins.[3] Therefore, a primary objective is to determine if the carboxylic acid variant retains or modifies this COX inhibitory activity.
To achieve this, we employ a two-pronged in vitro strategy:
-
Biochemical Assay: A direct, cell-free enzyme inhibition assay to quantify the compound's ability to block COX-1 and COX-2 activity. This provides a precise measure of target engagement and potency (IC50).[8]
-
Cell-Based Assay: A cytotoxicity/cytostatic assay using a relevant cell line (e.g., HT-29 colon cancer cells, which express high levels of COX-2) to assess the compound's impact on cell metabolic activity. This is crucial for distinguishing direct enzyme inhibition from general toxicity.[9]
This dual-assay approach creates a self-validating system. Potent enzyme inhibition in the absence of significant cytotoxicity at similar concentrations suggests a specific mechanism of action, a hallmark of a promising drug candidate.
Foundational Concepts and Assay Principles
Cyclooxygenase (COX) Inhibition Assay
The COX enzymes (prostaglandin H synthase) exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for baseline prostaglandin production for functions like gastric protection. COX-2 is typically inducible and is upregulated at sites of inflammation. The assay principle relies on a colorimetric or fluorometric measurement of prostaglandin G2 (PGG2), the immediate product of the COX enzyme's peroxidase activity on arachidonic acid.
In a typical competitive assay, the compound of interest is incubated with the purified enzyme (either COX-1 or COX-2) and its substrate, arachidonic acid. The amount of prostaglandin produced is then measured. A potent inhibitor will compete with the substrate, leading to a reduced signal.
Caption: Simplified COX enzyme signaling pathway and point of inhibition.
MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3] The assay utilizes a tetrazolium salt, (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), which is bioreduced by viable, metabolically active cells into a soluble, colored formazan product. The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture. A decrease in absorbance in treated wells compared to untreated controls indicates either cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect).
Experimental Workflow and Protocols
The overall experimental workflow is designed to first determine the direct enzyme inhibition profile and then assess the on-target effect in a cellular context.
Caption: High-level experimental workflow for compound evaluation.
Protocol: In Vitro COX Inhibition Assay
This protocol is adapted for a standard colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam, or similar suppliers). Follow the manufacturer's instructions precisely.
A. Materials and Reagents
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (Substrate)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test Compound: this compound
-
Known Inhibitors: SC-560 (COX-1 selective) and Celecoxib (COX-2 selective)
-
96-well microplate
-
Microplate reader (absorbance at 590-620 nm)
B. Compound Preparation
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare stock solutions of control inhibitors (SC-560, Celecoxib) in the same manner.
C. Experimental Procedure
-
Plate Setup: Designate wells for 100% initial activity (no inhibitor), inhibitor controls, and various concentrations of the test compound.
-
Reagent Addition: To each well of a 96-well plate, add the reagents in the following order (volumes are typical; refer to kit manual):
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL Enzyme (COX-1 or COX-2)
-
10 µL of diluted test compound or control inhibitor.
-
-
Incubation: Gently shake the plate and incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid to all wells to start the reaction.
-
Develop Signal: Incubate for 2 minutes at 37°C. Add the colorimetric substrate solution as per the kit instructions.
-
Read Plate: Immediately read the absorbance in a microplate reader at the specified wavelength (e.g., 590 nm).
Protocol: MTS Cell Viability Assay
A. Materials and Reagents
-
HT-29 (human colon adenocarcinoma) or other suitable cell line
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test Compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 490 nm)
B. Experimental Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Adherence: Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept constant and low (<0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blanks.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops in the vehicle control wells.
-
Read Plate: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Presentation
For both assays, data should be processed to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
4.1 COX Inhibition Data
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * [(Abs_control - Abs_sample) / Abs_control]
-
Where Abs_control is the absorbance of the 100% activity well and Abs_sample is the absorbance of the well with the inhibitor.
-
-
Determine IC50: Plot the % Inhibition versus the log of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
4.2 MTS Viability Data
-
Calculate Percent Viability:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
% Viability = 100 * (Corrected_Abs_sample / Corrected_Abs_vehicle)
-
-
Determine EC50: Plot the % Viability versus the log of the compound concentration and use non-linear regression to calculate the EC50 value.
4.3 Data Summary Table
| Assay Target | Parameter | This compound | Celecoxib (Control) |
| COX-1 | IC50 (µM) | Experimental Value | Known Value |
| COX-2 | IC50 (µM) | Experimental Value | Known Value |
| HT-29 Cells | EC50 (µM) | Experimental Value | Known Value |
| COX-2 Selectivity Index | (IC50 COX-1 / IC50 COX-2) | Calculated Value | Calculated Value |
Interpretation and Trustworthiness
-
Potency: The IC50 values from the biochemical assay directly measure the compound's potency against each COX isozyme. Lower values indicate higher potency.
-
Selectivity: The COX-2 Selectivity Index (SI) is a critical parameter. An SI > 1 indicates selectivity for COX-2. High selectivity is often a desirable trait for anti-inflammatory drugs to avoid the gastrointestinal side effects associated with COX-1 inhibition.
-
Therapeutic Window: Comparing the COX IC50 values to the cell viability EC50 value provides an initial assessment of the therapeutic window. A compound is considered promising if its target inhibition IC50 is significantly lower than its cytotoxicity EC50 (e.g., by a factor of 10 or more). This indicates that the compound can inhibit the target enzyme at concentrations that are not toxic to the cells.
This integrated approach ensures the trustworthiness of the results by correlating direct enzyme activity with a functional cellular outcome, providing a robust foundation for further drug development.
References
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- Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (n.d.). PubMed Central.
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- An overview of the synthesis, therapeutic potential and patents of thiazole deriv
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- Biochemical assays in drug discovery and development. (n.d.). Celtarys Research.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PMC - NIH.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
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A Framework for the Cellular Characterization of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
An Application and Protocol Guide
Introduction: The Scientific Rationale
The process of characterizing a novel small molecule requires a logical progression from broad, phenotypic observations to more focused, mechanistic inquiries.[1][2] Our investigational compound, 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (herein referred to as "Compound T"), belongs to a class of molecules with known therapeutic potential.[3][4] Therefore, a primary characterization should address its potential as either an anti-proliferative/cytotoxic agent or as a modulator of inflammatory responses.
This guide presents a four-assay workflow. We begin by determining the fundamental dose-dependent effect of Compound T on cell health using a metabolic activity assay (MTT). A positive "hit" in this initial screen—indicating a reduction in cell viability—necessitates further investigation to determine the mode of cell death. To this end, we employ a specific assay for executioner caspases (Caspase-3/7) to determine if the compound induces apoptosis.
Concurrently, or as a subsequent step, we investigate the compound's effect on two of the most critical signaling pathways in cellular regulation: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] Dysregulation of these pathways is a hallmark of numerous cancers and inflammatory diseases.[6][7] By using a reporter assay for NF-κB and Western blot analysis for key MAPK proteins, we can gain significant insight into the molecular mechanisms potentially modulated by Compound T.
Experimental Overview: A Tiered Strategy
This workflow is designed to efficiently allocate resources by using a decision-tree-based approach. The results of the initial cytotoxicity screening will inform the subsequent mechanistic studies.
Figure 1. A tiered experimental workflow for characterizing Compound T.
Assay 1: Cell Viability Assessment via MTT Assay
Principle of the Assay
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The assay hinges on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8] The quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[8][10] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Detailed Protocol
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Compound T stock solution (e.g., 10 mM in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.[10]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom cell culture plates
Step-by-Step Methodology:
Day 1: Cell Seeding
-
Culture cells to approximately 80-90% confluency. It is critical to use healthy, logarithmically growing cells to ensure assay reproducibility.[11]
-
Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the optimized seeding density. This must be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid seeding cells in the outermost wells to minimize "edge effects" caused by evaporation; instead, fill these with 100 µL of sterile PBS.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[8]
Day 2: Compound Treatment
-
Prepare serial dilutions of Compound T in complete culture medium from your stock solution. A typical concentration range might be 0.1, 1, 10, 50, 100, and 200 µM.
-
Crucially, prepare control wells:
-
Vehicle Control: Medium with the highest concentration of DMSO used for the compound dilutions (e.g., 0.5%).
-
Untreated Control (Positive Viability): Medium only.
-
Blank: Medium only, with no cells (for background subtraction).
-
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells (in triplicate or quadruplicate for statistical significance).[8]
-
Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
Day 3/4/5: MTT Assay Procedure
-
After incubation, carefully aspirate the treatment media.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[13]
-
Incubate for 2-4 hours at 37°C. During this time, observe the formation of purple formazan crystals within the cells under a microscope.[13]
-
Carefully remove the MTT solution. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[13]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation & Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
-
Plot the % Viability against the log of Compound T concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Table 1. Hypothetical MTT Assay Data for Compound T on HeLa Cells (48h).
| Compound T (µM) | Average Absorbance (570nm) | % Viability |
|---|---|---|
| 0 (Vehicle) | 1.250 | 100.0% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.150 | 92.0% |
| 10 | 0.875 | 70.0% |
| 50 | 0.610 | 48.8% |
| 100 | 0.350 | 28.0% |
| 200 | 0.150 | 12.0% |
| Calculated IC₅₀ | | ~45 µM |
Assay 2: Apoptosis Induction via Caspase-3/7 Activity Assay
Principle of the Assay
Apoptosis, or programmed cell death, is a critical cellular process. A key hallmark is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases, which cleave numerous cellular proteins to orchestrate the dismantling of the cell.[14] This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specific for Caspase-3 and -7.[15][16] When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is directly proportional to the amount of caspase activity.[15]
Detailed Protocol
Materials and Reagents:
-
Cell line of interest (same as used in MTT assay)
-
White, opaque-walled 96-well plates (for luminescence assays)
-
Complete culture medium, PBS, Trypsin-EDTA
-
Compound T stock solution
-
Positive control for apoptosis (e.g., Staurosporine or Etoposide)
-
Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar)
Step-by-Step Methodology:
-
Cell Seeding: Follow Day 1 of the MTT protocol, seeding cells in a white, opaque-walled 96-well plate.
-
Compound Treatment: On Day 2, treat cells with Compound T at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Vehicle Control: Cells treated with DMSO.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine).
-
-
Incubate for a period shorter than the full viability assay endpoint, as caspase activation precedes cell death (e.g., 6, 12, or 24 hours).
-
Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (reconstitute the buffer with the substrate).[16]
-
Add 100 µL of the prepared reagent directly to each well.
-
Mix the contents on a plate shaker at low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Presentation & Analysis
-
Data is typically presented as Relative Luminescence Units (RLU) or as a fold change over the vehicle control.
-
Fold Change = RLU_Sample / RLU_Vehicle_Control
Table 2. Hypothetical Caspase-3/7 Activity Data (12h Treatment).
| Treatment | Concentration | Average RLU | Fold Change vs. Vehicle |
|---|---|---|---|
| Vehicle | 0.5% DMSO | 15,000 | 1.0 |
| Compound T | 22.5 µM (0.5x IC₅₀) | 45,000 | 3.0 |
| Compound T | 45 µM (1x IC₅₀) | 120,000 | 8.0 |
| Compound T | 90 µM (2x IC₅₀) | 210,000 | 14.0 |
| Staurosporine | 1 µM | 255,000 | 17.0 |
Assay 3: Modulation of the NF-κB Signaling Pathway
Principle of the Assay
The NF-κB pathway is a cornerstone of the inflammatory response.[5] In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli (like TNF-α or LPS) trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5] This reporter assay uses a cell line (e.g., HEK293) engineered to contain a reporter gene, such as firefly luciferase, under the control of NF-κB response elements.[6][17] Activation of the pathway leads to luciferase expression, which can be quantified via luminescence.[17] This allows for the measurement of the inhibitory (or activating) potential of Compound T on the pathway.
Figure 2. Simplified NF-κB signaling pathway and reporter assay principle.
Detailed Protocol
Materials and Reagents:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct
-
White, opaque-walled 96-well plates
-
Complete culture medium
-
NF-κB activator (e.g., TNF-α, final concentration ~10 ng/mL)
-
Known NF-κB pathway inhibitor (e.g., BAY 11-7082)
-
Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System, Promega)
Step-by-Step Methodology:
-
Cell Seeding: Seed the NF-κB reporter cells in a white-walled 96-well plate as described previously.
-
Compound Pre-treatment: After 24 hours of incubation, remove the medium. Add 50 µL of medium containing serial dilutions of Compound T. Incubate for 1-2 hours at 37°C. This step allows the compound to enter the cells before pathway stimulation.[6]
-
Pathway Stimulation: Prepare the NF-κB activator (e.g., TNF-α) at 2x the final desired concentration in culture medium. Add 50 µL of this 2x solution to all wells except the unstimulated controls (add 50 µL of medium instead).[6]
-
Controls are essential:
-
Unstimulated Control: Cells + Vehicle (no TNF-α).
-
Stimulated Vehicle Control: Cells + Vehicle + TNF-α.
-
Positive Inhibition Control: Cells + Known Inhibitor + TNF-α.
-
-
-
Incubate the plate for an additional 6-8 hours at 37°C.
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Incubate for 5-10 minutes to allow for cell lysis and signal stabilization.[6]
-
Measure luminescence with a plate-reading luminometer.
-
Data Presentation & Analysis
-
Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control after subtracting the background (unstimulated control).
-
% Inhibition = 100 - [((RLU_Sample - RLU_Unstimulated) / (RLU_Stimulated - RLU_Unstimulated)) * 100]
-
Plot % Inhibition vs. log concentration to determine the IC₅₀ for pathway inhibition.
Table 3. Hypothetical NF-κB Inhibition Data.
| Compound T (µM) | Average RLU | % Inhibition |
|---|---|---|
| Unstimulated | 5,000 | N/A |
| 0 (Stimulated Vehicle) | 150,000 | 0.0% |
| 1 | 120,000 | 20.7% |
| 10 | 85,000 | 44.8% |
| 50 | 40,000 | 75.9% |
| 100 | 15,000 | 93.1% |
| Calculated IC₅₀ | | ~15 µM |
Assay 4: MAPK Pathway Activation by Western Blot
Principle of the Assay
The MAPK signaling cascades (including ERK, JNK, and p38) are critical regulators of gene expression, cell proliferation, and apoptosis.[5] These pathways are activated via a tiered phosphorylation system. Western blotting allows for the specific detection of both the total amount of a kinase and its activated (phosphorylated) form using phospho-specific antibodies.[5][18] By comparing the ratio of phosphorylated protein to total protein, we can quantify the effect of Compound T on the activation status of these key signaling nodes.[19]
Figure 3. General workflow for Western blot analysis.
Detailed Protocol
Materials and Reagents:
-
Cells and treatment reagents (as above)
-
6-well plates for cell culture
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
Protein transfer system (e.g., semi-dry or wet) and PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2)
-
Rabbit anti-p44/42 MAPK (Erk1/2)[20]
-
Rabbit anti-phospho-p38 MAPK
-
Rabbit anti-p38 MAPK
-
Rabbit anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. When they reach ~80% confluency, treat them with Compound T (e.g., at its IC₅₀ concentration) for various short time points (e.g., 0, 15, 30, 60 minutes) to capture peak signaling events.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Use a BCA assay on the supernatant to determine the protein concentration of each sample.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing and Secondary Antibody: Wash the membrane extensively with TBS-T. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of antibodies and re-probed with the respective primary antibodies (e.g., anti-total-ERK, then anti-GAPDH).
Data Presentation & Analysis
-
Quantify the band intensity for each protein using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein band to its corresponding total protein band.
-
Express the results as a fold change relative to the time 0 or vehicle-treated control.
Table 4. Hypothetical Densitometry Data for p-ERK1/2 Modulation.
| Treatment Time (min) | p-ERK / Total ERK Ratio | Fold Change vs. T=0 |
|---|---|---|
| 0 | 1.00 | 1.0 |
| 15 | 0.75 | 0.75 |
| 30 | 0.45 | 0.45 |
| 60 | 0.30 | 0.30 |
Conclusion and Forward Outlook
This application guide provides a validated, step-wise framework for the initial biological characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key inflammatory and proliferation signaling pathways, researchers can generate a robust preliminary profile of the compound's mechanism of action. Positive results from these assays would justify progression to more complex models, such as 3D cell cultures, co-culture systems, and eventually, in vivo studies.[21][22] Adherence to the detailed protocols and control strategies outlined herein will ensure the generation of high-quality, reproducible data, accelerating the journey of this novel compound through the drug discovery pipeline.[2]
References
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- Vanden Berghe, W., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Abcam. (n.d.). MTT assay protocol.
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- Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
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- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
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- Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
- protocols.io. (2016, April 18). NF-κB Transcriptional Activity Assay using NKL reporter cells.
- Tomita, Y. T., et al. (n.d.). Caspase-3/7 Apoptosis Assay. Bio-protocol.
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- National Institutes of Health. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC7013898/
- PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format.
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- ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase....
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
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- Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
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- YouTube. (2024, March 11). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays.
- PubMed. (n.d.). Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives.
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- Santa Cruz Biotechnology. (n.d.). 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
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- Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
- CymitQuimica. (n.d.). 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
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Application Notes and Protocols for Preclinical Evaluation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in Animal Models
Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative
The compound 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid belongs to the thiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Thiazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and metabolic regulatory effects.[1][2][3] Specifically, derivatives of thiazole-5-carboxylic acid have been investigated as cyclooxygenase (COX) inhibitors, which are pivotal in inflammation and carcinogenesis, and as xanthine oxidase inhibitors, relevant to metabolic disorders like gout.[1][2]
Given the structural alerts within this compound and the documented activities of analogous compounds, this guide provides a comprehensive framework for its preclinical evaluation in animal models. We will explore robust models and detailed protocols to investigate its potential efficacy in three key therapeutic areas: inflammation, oncology, and metabolic disorders. Furthermore, essential pharmacokinetic and toxicological assessments are outlined to build a complete preclinical profile.
This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind experimental design to ensure scientific rigor and translatable results.
Part 1: Efficacy Assessment in Disease Models
The selection of an appropriate animal model is paramount for elucidating the therapeutic potential of a novel compound.[4][5] Based on the known biological activities of similar thiazole derivatives, we propose the following models.
Anti-inflammatory Activity
Inflammation is a complex biological response, and various animal models exist to study different facets of this process.[6][7]
This widely used model is excellent for screening compounds for acute anti-inflammatory properties.
-
Rationale: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins, making it sensitive to COX inhibitors. Given that similar thiazole derivatives inhibit COX enzymes, this model is highly relevant.[1]
-
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used.
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Caption: Workflow for assessing acute anti-inflammatory activity.
Anticancer Activity
The potential of thiazole derivatives to inhibit COX enzymes and exhibit antiproliferative effects warrants investigation in oncology models.[1][8]
This is a standard in vivo model to assess the efficacy of a compound on human cancer cell growth.[9][10][11]
-
Rationale: This model allows for the direct evaluation of the compound's effect on the growth of human tumors in a living organism. The choice of cell line should ideally be informed by in vitro screening results.
-
Protocol:
-
Animals: Immunocompromised mice such as athymic nude (nu/nu) or SCID mice are used.
-
Cell Culture: Culture a human cancer cell line of interest (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) under sterile conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. Administer the test compound, vehicle control, and a positive control (e.g., a standard-of-care chemotherapeutic agent) via a clinically relevant route (e.g., p.o., i.v.).
-
Efficacy Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI).
-
Caption: Sequential steps in a xenograft tumor model study.
Metabolic Disorder Activity
Given that some thiazole derivatives inhibit xanthine oxidase, a key enzyme in purine metabolism, it is pertinent to investigate the compound's effect in a model of hyperuricemia.[2] Additionally, the general applicability of thiazoles in metabolic regulation suggests exploring models of type 2 diabetes.[3]
This model is a rapid and reliable method for screening compounds for their uric acid-lowering effects.
-
Rationale: Potassium oxonate is a uricase inhibitor, which elevates uric acid levels in rodents, mimicking hyperuricemia.
-
Protocol:
-
Animals: Male Kunming or ICR mice (20-25g).
-
Grouping and Pre-treatment: Group animals and administer the test compound, vehicle control, or a positive control (e.g., Allopurinol) orally.
-
Induction: One hour after treatment, induce hyperuricemia by intraperitoneal injection of potassium oxonate (250 mg/kg).
-
Blood Collection: One hour after induction, collect blood samples via retro-orbital plexus or cardiac puncture.
-
Analysis: Measure serum uric acid levels using a commercial kit.
-
Data Analysis: Compare the serum uric acid levels between the different treatment groups.
-
This model recapitulates key features of human type 2 diabetes, including obesity, insulin resistance, and hyperglycemia.[12][13][14]
-
Rationale: This model is useful for evaluating a compound's potential to improve glucose tolerance and insulin sensitivity.
-
Protocol:
-
Animals: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity and diabetes.
-
Diet: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce the diabetic phenotype. A control group is fed a standard chow diet.
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose levels regularly.
-
Treatment: Once the diabetic phenotype is established, begin treatment with the test compound, vehicle, or a positive control (e.g., Metformin).
-
Efficacy Tests:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a glucose bolus orally and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 min).
-
Insulin Tolerance Test (ITT): After a short fast, administer insulin intraperitoneally and measure blood glucose at various time points.
-
-
Data Analysis: Calculate the area under the curve (AUC) for the OGTT and ITT to assess improvements in glucose tolerance and insulin sensitivity.
-
Part 2: Pharmacokinetic (PK) and Toxicological Evaluation
Before a compound can be considered a viable drug candidate, its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety, must be determined.[15][16][17]
Pharmacokinetic Studies in Rodents
PK studies are essential to understand the exposure of the compound in the body over time.[15][16]
-
Rationale: These studies determine key parameters like bioavailability, half-life, and maximum concentration, which are crucial for designing dosing regimens for efficacy studies.
-
Protocol:
-
Animals: Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Administration: Administer a single dose of the compound via both intravenous (i.v.) for 100% bioavailability reference and the intended therapeutic route (e.g., oral, p.o.).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the tail vein or via a cannula.[16]
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in plasma using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
-
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve (total exposure) |
| t1/2 | Half-life of the compound |
| F% | Bioavailability (for non-i.v. routes) |
Acute and Sub-chronic Toxicity Studies
Toxicity studies are performed to identify potential adverse effects and determine a safe dose range.[18][19][20]
-
Rationale: Regulatory agencies require these studies to assess the safety of a new chemical entity before it can proceed to clinical trials.[21]
-
Acute Toxicity Protocol (Dose Range Finding):
-
Sub-chronic Toxicity Protocol (e.g., 28-day study):
-
Animals: Use two species, typically a rodent (rat) and a non-rodent (e.g., dog), though for early-stage research, a rodent study is often sufficient.[18][22]
-
Dosing: Administer the compound daily for 28 days at three dose levels (low, mid, high) plus a control group.[20]
-
In-life Observations: Monitor clinical signs, body weight, and food consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.[20] Conduct a full necropsy and collect organs for histopathological examination.
-
Data Analysis: Identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Caption: Workflow for acute and sub-chronic toxicity assessment.
Conclusion
The preclinical evaluation of this compound requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a robust framework for investigating its therapeutic potential in inflammation, cancer, and metabolic disorders, based on the established activities of structurally related compounds. By integrating efficacy studies with essential pharmacokinetic and toxicological assessments, researchers can build a comprehensive data package to support the further development of this promising molecule. Each step, from model selection to data analysis, is critical for generating reliable and translatable results, ultimately paving the way for potential clinical applications.
References
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Sindhu, R. K., et al. (2017). Various animal models for preclinical testing of anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. Available at: [Link]
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Mice models in metabolic syndrome research - a review. (n.d.). Available at: [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]
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Sindhu, R. K., et al. (2017). Various animal models for preclinical testing of anti-inflammatory agents. Semantic Scholar. Available at: [Link]
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The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC. Available at: [Link]
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Animal Models of Diabetes and Metabolic Disease. (n.d.). PMC. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCI. Available at: [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Available at: [Link]
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Animal models of metabolic syndrome: a review. (2016). PMC. Available at: [Link]
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Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. (n.d.). Frontiers. Available at: [Link]
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Dove Press. Available at: [Link]
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Animal models for type 1 and type 2 diabetes: advantages and limitations. (n.d.). Frontiers. Available at: [Link]
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Chapter: 2 Animal and In Vitro Toxicity Testing. (n.d.). National Academies of Sciences, Engineering, and Medicine. Available at: [Link]
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Animal models and therapeutic molecular targets of cancer: utility and limitations. (n.d.). PMC. Available at: [Link]
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Chapter IV. Guidelines for Toxicity Tests. (n.d.). FDA. Available at: [Link]
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Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Available at: [Link]
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Animal Models Used by PREVENT. (n.d.). Division of Cancer Prevention. Available at: [Link]
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Pharmacokinetics Protocol – Rodents. (n.d.). UNMC. Available at: [Link]
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Murine Pharmacokinetic Studies. (n.d.). PMC. Available at: [Link]
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Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017). FDA. Available at: [Link]
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New ECETOC guidance says there isn't any scientific justification for using chemical doses that cause pain or suffering in animal testing. (2021). ECETOC. Available at: [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PMC. Available at: [Link]
-
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (n.d.). OUCI. Available at: [Link]
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Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (n.d.). PubMed. Available at: [Link]
-
Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. (n.d.). ResearchGate. Available at: [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (n.d.). PLOS One. Available at: [Link]
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Application Notes and Protocols: 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid as a Scaffold for Enzyme Inhibitor Discovery
Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery
The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its unique electronic properties and ability to form diverse non-covalent interactions allow for the design of potent and selective enzyme inhibitors. Within this class of molecules, 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid emerges as a particularly valuable starting material for the synthesis of novel therapeutics. Its structural features, including the methoxy-substituted phenyl ring and the carboxylic acid group, provide key anchor points for molecular interactions and further chemical modifications.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a foundational element in the development of enzyme inhibitors, with a particular focus on its application in the synthesis of Cyclooxygenase (COX) inhibitors.
Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key players in the inflammatory pathway. They catalyze the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Thiazole-containing compounds have shown significant promise as COX inhibitors. The core thiazole structure can be functionalized to achieve high potency and selectivity for the COX-2 isoform. The this compound scaffold provides a robust starting point for creating derivatives that can effectively bind to the active site of COX enzymes. The carboxylic acid moiety can be converted into an amide, which is a common feature in many COX inhibitors, allowing for crucial hydrogen bonding interactions within the enzyme's active site.
Figure 1: Simplified schematic of the cyclooxygenase (COX) pathway and the inhibitory action of a derivative of this compound.
Application: A Versatile Building Block for COX Inhibitor Synthesis
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic activity. One notable application is in the creation of thiazole carboxamide derivatives that act as COX inhibitors[1]. The carboxylic acid group is readily activated for amide bond formation, allowing for the introduction of various amine-containing fragments to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against COX-1 and COX-2.
Protocol 1: Synthesis of a Representative Thiazole Carboxamide Derivative
This protocol outlines the synthesis of a model COX inhibitor, 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide, using the topic compound as the starting material. This synthesis is based on a published procedure[1].
Materials:
-
This compound
-
3,4,5-Trimethoxyaniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).
-
Amide Coupling Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents). Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Amine: In a separate vial, dissolve 3,4,5-trimethoxyaniline (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Sources
Application Notes & Protocols: Investigating the Anticancer Potential of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Prepared for: Researchers, scientists, and drug development professionals.
Foreword: A Strategic Approach to a Novel Thiazole Derivative
The landscape of cancer research is continually evolving, with a persistent search for novel molecular entities that can offer improved efficacy and selectivity. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable antitumor properties.[1][2] This document provides a comprehensive guide for the investigation of a specific, yet under-researched, compound: 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid .
While direct experimental data on this precise molecule is limited in publicly accessible literature, a wealth of information exists for structurally related analogues. This guide synthesizes this information to provide a robust framework for its preclinical evaluation. We will draw parallels from studies on other thiazole-5-carboxylic acid derivatives and compounds bearing the methoxyphenyl moiety to propose a putative mechanism of action and to outline detailed, field-proven experimental protocols.[3][4][5] Our approach is grounded in the understanding that the methoxyphenyl group can significantly influence anticancer activity, with some derivatives known to induce apoptosis or interfere with microtubule dynamics.[6][7]
These notes are designed to be a practical resource, guiding the researcher from initial in vitro screening to more mechanistic-focused assays, all while maintaining the highest standards of scientific rigor.
Section 1: The Scientific Rationale - Understanding the Molecular Architecture
The structure of this compound combines three key chemical features that suggest a strong potential for anticancer activity:
-
The Thiazole-5-Carboxylic Acid Core: This heterocyclic system is a common feature in many biologically active molecules. Its derivatives have been explored as potent antiproliferative agents, with some demonstrating the ability to induce cell cycle arrest.[3]
-
The 4-Methyl Group: This small alkyl group can influence the molecule's conformation and its interaction with biological targets.
-
The 2-(3-methoxyphenyl) Substituent: The presence and position of a methoxy group on the phenyl ring are critical. Studies on related compounds, such as 1,3,4-thiadiazoles with a 3-methoxyphenyl group, have shown significant cytotoxic activity against breast cancer cell lines.[7][8] This suggests that this particular substitution pattern may be a key determinant of the compound's biological effect.
Section 2: Putative Mechanism of Action - A Hypothesis-Driven Approach
Based on the literature for structurally analogous compounds, we can hypothesize two primary, non-mutually exclusive mechanisms through which this compound might exert its anticancer effects:
-
Induction of Apoptosis via Caspase Activation: Many small molecule anticancer agents, including some containing a methoxyphenyl group, trigger programmed cell death. A plausible pathway is the activation of the extrinsic apoptotic cascade, initiated through death receptors and culminating in the activation of caspase-8 and downstream executioner caspases.[6]
-
Inhibition of Tubulin Polymerization: The methoxyphenyl moiety is a key feature in several known tubulin polymerization inhibitors. By disrupting microtubule dynamics, these agents cause cell cycle arrest in the G2/M phase, leading to apoptosis.[6]
The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis, a common mechanism for such compounds.
Caption: A generalized workflow for the MTT cell viability assay. [6]
Protocol 3.2: Caspase-8 Activity Assay
To investigate the hypothesized apoptotic mechanism, a direct measurement of caspase-8 activity is crucial.
Principle: This assay utilizes a specific caspase-8 substrate conjugated to a fluorescent reporter. Upon cleavage by active caspase-8, the fluorophore is released, and its fluorescence can be measured, which is proportional to the enzyme's activity.
Materials:
-
Caspase-8 colorimetric or fluorometric assay kit (commercially available)
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Cell lysis buffer (provided in the kit)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Lysis: Harvest the cells and lyse them according to the kit's instructions to release the cellular proteins, including caspases.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-8 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength specified by the kit manufacturer.
-
Data Analysis: Quantify the caspase-8 activity by comparing the fluorescence/absorbance of the treated samples to the untreated control.
Section 4: Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner. The following table provides a template for summarizing hypothetical IC50 values.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for this compound |
| MCF-7 | Breast (ER+) | 5.2 |
| MDA-MB-231 | Breast (Triple Negative) | 8.9 |
| A549 | Lung | 12.5 |
| HCT116 | Colon | 7.8 |
Note: These are hypothetical values for illustrative purposes, based on the activities of similar compounds reported in the literature. [4][7]
Section 5: Concluding Remarks and Future Directions
The application notes and protocols outlined herein provide a comprehensive starting point for the systematic evaluation of This compound as a potential anticancer agent. The proposed hypothesis of apoptosis induction and/or tubulin polymerization inhibition is based on strong evidence from structurally related molecules. [6] It is imperative to underscore that these are guiding frameworks. Experimental findings for the specific compound of interest are necessary for validation. Future studies should aim to confirm the mechanism of action through further assays such as cell cycle analysis, western blotting for apoptotic proteins, and tubulin polymerization assays. Successful in vitro results would then warrant progression to in vivo studies in appropriate animal models.
References
-
Synthesis of 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Molbase. Available from: [Link]
-
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. Available from: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available from: [Link]
-
Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. Available from: [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available from: [Link]
-
Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. National Institutes of Health. Available from: [Link]
-
Methoxyphenyl Imidazolines as Potential Activators of p53. ResearchGate. Available from: [Link]
-
Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed. Available from: [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. National Institutes of Health. Available from: [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available from: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Available from: [Link]
-
(PDF) Synthesis of 5-acetyl-2-arylamino-4-methylthiazole Thiosemicarbazones under Microwave Irradiation and their in Vitro Anticancer Activity. ResearchGate. Available from: [Link]
-
Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen. Available from: [Link]
-
Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. National Institutes of Health. Available from: [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Derivatives
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The thiazole ring is a key structural motif in various clinically approved drugs, underscoring its therapeutic potential.[1][3] This document provides a comprehensive guide for the investigation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid as a potential antimicrobial agent. While specific biological data for this particular compound is not yet extensively documented in publicly available literature, its structural features, combining a thiazole core with a methoxyphenyl moiety, suggest a strong rationale for its evaluation.
These application notes are designed to provide researchers with a robust framework for a systematic investigation, from initial screening to the determination of key efficacy and safety parameters. The protocols herein are based on established, standardized methodologies to ensure the generation of reliable and reproducible data.
Physicochemical Properties of the Test Compound
A thorough understanding of the test compound's properties is crucial for accurate experimental design and data interpretation.
| Property | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₁₂H₁₁NO₃S | |
| Molecular Weight | 249.29 g/mol | |
| Appearance | Solid (form may vary) | |
| CAS Number | 54001-16-0 |
Note: Physical properties such as solubility should be experimentally determined in relevant solvents (e.g., DMSO, water, ethanol) to prepare appropriate stock solutions for biological assays.
PART 1: ANTIMICROBIAL SUSCEPTIBILITY TESTING
The initial phase of evaluation focuses on determining the compound's ability to inhibit the growth of a panel of clinically relevant microorganisms.
Rationale for Method Selection
Two primary methods are recommended for the initial screening and quantitative assessment of antimicrobial activity: Agar Disk Diffusion for a qualitative screening and Broth Microdilution for the quantitative determination of the Minimum Inhibitory Concentration (MIC).[4][5]
-
Agar Disk Diffusion (Kirby-Bauer Method): This method provides a rapid and cost-effective preliminary assessment of the compound's activity against a range of microorganisms.[2][6][7] The size of the zone of inhibition around a disk impregnated with the test compound gives a qualitative indication of its potency.[6][7]
-
Broth Microdilution: This is the "gold standard" for determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][8] It is a quantitative method that allows for direct comparison of the potency of the test compound against different microorganisms and with standard antibiotics.[4][8]
Recommended Microbial Strains
A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include Gram-positive and Gram-negative bacteria, as well as fungal species.
| Microorganism | Gram Stain/Type | Rationale |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | A common cause of skin, soft tissue, and bloodstream infections. |
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | A frequent cause of hospital-acquired infections, known for its intrinsic and acquired resistance. |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | A versatile pathogen responsible for a wide range of infections, including urinary tract infections and sepsis. |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | An opportunistic pathogen, often multi-drug resistant, causing severe infections in immunocompromised individuals. |
| Candida albicans (e.g., ATCC 90028) | Fungus (Yeast) | The most common cause of fungal infections in humans, ranging from superficial to life-threatening systemic infections. |
Experimental Workflow: From Screening to Quantitative Analysis
The following diagram illustrates the proposed workflow for the antimicrobial evaluation of this compound.
Caption: Experimental workflow for antimicrobial evaluation.
Detailed Protocol: Agar Disk Diffusion Test
Objective: To qualitatively assess the antimicrobial activity of the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[9]
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile blank paper disks (6 mm diameter)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Negative control disks (impregnated with the solvent, e.g., DMSO)
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[9] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[7][9]
-
Disk Preparation and Placement: Aseptically apply a known amount of the test compound solution to the sterile blank disks (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.[10] Ensure disks are placed at least 24 mm apart.[10]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria and at 30°C for 24-48 hours for Candida albicans.[6]
-
Result Interpretation: Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters.
Detailed Protocol: Broth Microdilution for MIC Determination
Objective: To quantitatively determine the minimum inhibitory concentration (MIC) of the test compound.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi (e.g., RPMI-1640)
-
Test compound stock solution
-
Bacterial/fungal inoculum adjusted to ~5 x 10⁵ CFU/mL in broth
-
Positive control antibiotic
-
Negative (growth) and sterility controls
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate.[8] Discard the final 100 µL from the last dilution column.
-
Inoculation: Add 5 µL of the prepared inoculum to each well, except for the sterility control wells.[8]
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no test compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A separate set of dilutions with a standard antibiotic.
-
-
Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4][5]
Data Presentation: Illustrative MIC Data
The following table provides a template for presenting the MIC data. The values presented are for illustrative purposes only.
| Microorganism | Gram Stain/Type | MIC of Test Compound (µg/mL) | MIC of Positive Control (µg/mL) |
| S. aureus | Gram-positive | 16 | 1 (Vancomycin) |
| E. faecalis | Gram-positive | 32 | 2 (Vancomycin) |
| E. coli | Gram-negative | 64 | 0.5 (Ciprofloxacin) |
| P. aeruginosa | Gram-negative | >128 | 1 (Ciprofloxacin) |
| C. albicans | Fungus | 8 | 0.5 (Fluconazole) |
PART 2: DETERMINATION OF BACTERICIDAL/FUNGICIDAL ACTIVITY
Following the determination of the MIC, it is important to ascertain whether the compound is static (inhibits growth) or cidal (kills the microorganism). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Detailed Protocol: MBC/MFC Determination
Objective: To determine the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from all wells showing no visible growth in the microdilution plate.
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plates under appropriate conditions until growth is visible in the growth control spot.
-
The MBC/MFC is the lowest concentration of the compound from which no colonies or only a few colonies grow on the agar plate.
PART 3: CYTOTOXICITY ASSESSMENT
A crucial aspect of drug development is to ensure that the antimicrobial activity of a compound is not due to general cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability.[11][12]
Rationale for MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[12] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow: Cytotoxicity Testing
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Objective: To evaluate the in vitro cytotoxicity of the test compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include vehicle controls (medium with the same concentration of solvent used for the compound) and untreated controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Analysis and Interpretation
The percentage of cell viability can be calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the percentage of viability against the compound concentration. A high IC₅₀ value relative to the MIC value suggests that the compound has selective antimicrobial activity.
Conclusion and Future Directions
These application notes provide a structured and comprehensive approach to the initial antimicrobial evaluation of this compound. The successful execution of these protocols will yield crucial data on the compound's spectrum of activity, potency, and preliminary safety profile. Positive results from these studies would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models of infection, and further toxicological assessments. The exploration of novel thiazole derivatives like the one described herein is a vital step towards addressing the growing crisis of antimicrobial resistance.
References
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (n.d.). American Society for Microbiology. Retrieved from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. Retrieved from [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). Molecules, 24(9), 1686. MDPI. Retrieved from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). Molecules, 24(11), 2163. MDPI. Retrieved from [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018, February 14). Journal of Visualized Experiments, (132), 56582. Retrieved from [Link]
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Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (1995). Zhonghua Yi Xue Za Zhi (Taipei), 55(5), 387-394. PubMed. Retrieved from [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). Molecules, 24(21), 3906. MDPI. Retrieved from [Link]
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018, November 28). International Journal of Nanomedicine, 13, 8277-8292. PubMed Central. Retrieved from [Link]
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Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1269-1280. Taylor & Francis. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). Molecules, 24(11), 2163. PubMed Central. Retrieved from [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025, May 6). Frontiers in Chemistry, 12, 1386573. PubMed Central. Retrieved from [Link]
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Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). Molecules, 24(19), 3543. MDPI. Retrieved from [Link]
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Microwave promoted synthesis and antimicrobial activity of 3-thiazole substituted 2-styryl-4(3 H)-quinazolinone derivatives. (n.d.). Journal of Saudi Chemical Society, 17(4), 363-370. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging in various biological interactions. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2] This has led to their incorporation into numerous clinically significant drugs, such as the antiretroviral agent Ritonavir and the anticancer drug Tiazofurin.[1]
This technical guide focuses on 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid , a specific derivative that serves as a crucial starting material for the synthesis of potent biological modulators.[3] While this compound itself is a synthetic intermediate, its structural motifs are integral to a class of molecules with significant therapeutic potential, particularly as anti-inflammatory and anticancer agents through the inhibition of cyclooxygenase (COX) enzymes.[3][4]
Mechanism of Action: Targeting the Cyclooxygenase-2 (COX-2) Pathway in Oncology
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[5] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and often overexpressed in inflamed and cancerous tissues.[5][6] The upregulation of COX-2 in various malignancies is linked to tumor growth, angiogenesis, and metastasis.[4][7] Consequently, selective inhibition of COX-2 has emerged as a promising strategy in cancer therapy.[6][8]
Derivatives of this compound have been synthesized and identified as potent inhibitors of COX enzymes.[3][9] These compounds, particularly the carboxamide derivatives, show promise for selective inhibition of COX-2, which can lead to the suppression of prostaglandin E2 (PGE2) production. Reduced PGE2 levels, in turn, can inhibit cancer cell proliferation, induce apoptosis, and decrease angiogenesis.[4][7]
Signaling Pathway of COX-2 Inhibition
Caption: Workflow from synthesis to in vitro evaluation of thiazole derivatives.
Conclusion and Future Directions
This compound is a valuable building block for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives as COX inhibitors highlights a promising avenue for the discovery of new anti-inflammatory and anticancer drugs. [3]The protocols outlined in this guide provide a robust framework for the initial in vitro screening and characterization of these compounds. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity for COX-2, followed by in vivo studies to evaluate their efficacy and safety in preclinical cancer models.
References
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- RSC Publishing. Recent advances in targeting COX-2 for cancer therapy: a review. 2025.
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Harris, R.E. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward. J Clin Med. 2019;8(9):1331. Available from: [Link]
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ResearchGate. COX-2 inhibition in cancer therapy. [Diagram]. Available from: [Link]
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National Center for Biotechnology Information. COX-2 inhibitors in cancer treatment and prevention, a recent development. PubMed. 2002. Available from: [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022;27(15):4939. Available from: [Link]
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MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. 2016;21(10):1369. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. 2023;8(30):27201-27221. Available from: [Link]
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ScienceDirect. COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers. Biomedicine & Pharmacotherapy. 2024;170:116044. Available from: [Link]
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Hawash, M., et al. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. 2023;8(32):29177–29193. Available from: [Link]
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ACS Publications. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. 2023;8(32):29177-29193. Available from: [Link]
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Protocols.io. MTT (Assay protocol). 2023. Available from: [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. Available from: [Link]
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Springer Link. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. 2010;644:131-44. Available from: [Link]
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National Center for Biotechnology Information. In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. 2010. Available from: [Link]
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The Pharma Innovation Journal. Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. 2016;5(7):121-124. Available from: [Link]
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Application Note & Protocols: Formulation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid for In Vivo Studies
Abstract
This guide provides a detailed framework for the formulation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (Compound X), a molecule presenting significant bioavailability challenges for in vivo research due to its predicted poor aqueous solubility. As a Senior Application Scientist, this document moves beyond simple recipes, delving into the causal relationships between the compound's physicochemical properties and the strategic selection of excipients and vehicle systems. We will explore a tiered approach, from simple aqueous vehicles to complex lipid-based systems, providing step-by-step protocols and the scientific rationale to empower researchers in developing a robust and effective formulation for preclinical studies.
Introduction: The Formulation Challenge
The compound this compound, hereafter referred to as "Compound X," is a novel molecule with therapeutic potential. Its structure, featuring a thiazole core, a methoxyphenyl group, and a carboxylic acid moiety, suggests a high likelihood of poor aqueous solubility, a common hurdle in drug development that can lead to low and variable oral bioavailability.[1][2] The carboxylic acid group offers a handle for pH-dependent solubility, while the aromatic rings contribute to its lipophilicity. While specific experimental data for Compound X is not publicly available, data for a similar compound, 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 54001-16-0), shows it as a solid with a molecular weight of 249.29 g/mol , supporting the expectation of a crystalline, poorly soluble substance.
The primary objective of this application note is to provide a logical, step-by-step guide to developing a formulation that ensures adequate exposure of Compound X in animal models for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.
Pre-Formulation Assessment: Understanding the Molecule
A thorough understanding of the physicochemical properties of Compound X is the cornerstone of a successful formulation strategy.[3] While we will proceed based on predicted properties, it is imperative for the researcher to experimentally determine the following:
| Parameter | Experimental Method | Implication for Formulation |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) | Determines the intrinsic solubility and the effect of pH on solubility. A low intrinsic solubility confirms the need for enabling formulations. |
| pKa | Potentiometric titration or UV-spectrophotometry | The pKa of the carboxylic acid will dictate the pH at which the compound is ionized and more soluble. This is crucial for pH adjustment strategies. |
| LogP/LogD | HPLC-based or shake-flask method | Indicates the lipophilicity of the compound. A high LogP suggests that lipid-based formulations may be a suitable approach.[4] |
| Solid-State Characterization | DSC, TGA, XRD, Microscopy | Identifies the crystalline form, melting point, and potential for polymorphism, which can impact dissolution rate and stability. |
Formulation Strategy: A Tiered Approach
We advocate for a "simple to complex" approach to formulation development.[5] This philosophy minimizes the use of excipients, reducing the risk of confounding biological effects and simplifying regulatory pathways.
Caption: Tiered approach to formulation development for Compound X.
PART 1: TIER 1 - AQUEOUS-BASED FORMULATIONS
This initial tier focuses on leveraging the carboxylic acid moiety of Compound X.
Protocol 1.1: pH-Adjusted Aqueous Solution
Rationale: The carboxylic acid group on Compound X will be deprotonated and ionized at a pH above its pKa, significantly increasing its aqueous solubility. This is often the simplest and most direct method for acidic compounds.
Materials:
-
Compound X
-
0.1 M Sodium Hydroxide (NaOH) or other suitable base
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Purified Water (Milli-Q or equivalent)
-
pH meter
Procedure:
-
Initial Dispersion: Weigh the desired amount of Compound X and add it to approximately 80% of the final volume of purified water.
-
pH Adjustment: While stirring, slowly add 0.1 M NaOH dropwise to the suspension. Monitor the pH continuously.
-
Dissolution: Continue adding base until the compound fully dissolves. Note the pH at which complete dissolution occurs.
-
Final pH and Volume: Adjust the final pH to the desired level (typically 7.0-8.0 for oral dosing to ensure it remains soluble in the stomach) using 0.1 M NaOH or 0.1 M HCl.
-
QS to Volume: Bring the solution to the final volume with purified water.
-
Sterile Filtration (if required): For parenteral administration, filter the final solution through a 0.22 µm sterile filter.
Trustworthiness Check:
-
Stability: Store the final formulation at 4°C and room temperature. Check for precipitation after 24 and 48 hours.
-
Re-crystallization: A supersaturated solution may crash out. Ensure the final concentration is well below the saturation solubility at the final pH.
Protocol 1.2: Aqueous Suspension
Rationale: If the required dose cannot be achieved in a solution at a physiologically acceptable pH, a uniform suspension is a viable alternative. The key is to ensure the particles are easily dispersible and do not aggregate, which is achieved by using a wetting agent.[6]
Materials:
-
Compound X (micronized, if possible, to increase surface area[7])
-
Wetting Agent: Tween 80 (Polysorbate 80) or Sodium Lauryl Sulfate (SLS)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) or Hydroxypropyl Methylcellulose (HPMC) in purified water.
-
Mortar and Pestle
-
Homogenizer (optional)
Procedure:
-
Prepare Vehicle: Dissolve the CMC or HPMC in purified water. This may require heating or overnight stirring.
-
Wetting Paste: In a mortar, add the weighed Compound X. Add a small amount of the wetting agent (e.g., a few drops of a 10% Tween 80 solution) and triturate with the pestle to form a uniform paste. This ensures that the vehicle will be able to coat the individual particles.
-
Levigation: Gradually add a small amount of the vehicle to the paste and continue to triturate to create a smooth, homogenous slurry.
-
Transfer and Dilute: Transfer the slurry to a graduated cylinder or beaker. Use successive portions of the vehicle to rinse the mortar and pestle, adding the rinsings to the main mixture.
-
QS to Volume: Add the vehicle to the final desired volume and mix thoroughly. A high-shear homogenizer can be used for a few minutes to ensure uniform particle size distribution.
Trustworthiness Check:
-
Re-suspendability: Allow the suspension to sit for several hours. It should be easily re-suspended to a uniform dispersion with gentle shaking.
-
Particle Size: Visually inspect for any large agglomerates. Particle size analysis can be performed for more rigorous characterization.
PART 2: TIER 2 - ENHANCED SOLUBILITY SYSTEMS
If aqueous systems fail to provide the required concentration or stability, the next tier involves more complex excipients.
Protocol 2.1: Co-solvent Formulation
Rationale: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[8] Polyethylene glycol 400 (PEG 400) is a common and well-tolerated co-solvent for preclinical studies.
Materials:
-
Compound X
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Purified Water or Saline
Example Vehicle Compositions:
| Formulation | PEG 400 (% v/v) | Propylene Glycol (% v/v) | Water/Saline (% v/v) |
| A | 30 | 10 | 60 |
| B | 40 | 0 | 60 |
| C | 50 | 50 | 0 |
Procedure:
-
Solvent Pre-mixing: In a glass vial, mix the required volumes of PEG 400 and Propylene Glycol.
-
Dissolution: Add the weighed Compound X to the co-solvent mixture. Vortex and/or sonicate until the compound is fully dissolved. Gentle heating (40-50°C) may be applied if necessary, but the stability of Compound X at this temperature should be confirmed.
-
Aqueous Phase Addition: Slowly add the water or saline to the organic solution while vortexing to avoid precipitation.
-
Final Observation: The final formulation should be a clear, homogenous solution.
Trustworthiness Check:
-
Precipitation on Dilution: A key test for co-solvent systems is to simulate what happens upon administration. Pipette a small volume of the formulation into an excess of water or PBS (pH 7.4). A stable formulation should not immediately precipitate; a fine, milky emulsion is often acceptable.
-
Tolerability: High concentrations of organic solvents can cause toxicity in animals. Consult institutional guidelines for maximum tolerated volumes and concentrations of PEG 400 and PG for the chosen species and route of administration.
Protocol 2.2: Cyclodextrin-Based Formulation
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
Materials:
-
Compound X
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified Water or buffer (e.g., citrate buffer pH 4.0)
-
Magnetic stirrer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in the chosen aqueous vehicle. The choice of buffer pH can influence complexation efficiency.
-
Add Compound X: Slowly add the powdered Compound X to the stirring cyclodextrin solution.
-
Complexation: Allow the mixture to stir for an extended period (12-24 hours) at room temperature to reach equilibrium. Sonication can be used to accelerate the process.
-
Clarification: The final formulation should ideally be a clear solution. If some undissolved material remains, it can be removed by centrifugation and filtration through a 0.22 µm filter. The concentration of the final solution must then be confirmed analytically (e.g., by HPLC).
Trustworthiness Check:
-
Phase Solubility Diagram: To optimize the formulation, a phase solubility study should be conducted by adding excess Compound X to varying concentrations of HP-β-CD and measuring the amount of drug that dissolves. This confirms that solubility increases with cyclodextrin concentration.
-
Stability: The complex should be stable, with no precipitation upon storage at 4°C and room temperature.
PART 3: TIER 3 - ADVANCED LIPID-BASED SYSTEMS
For highly lipophilic compounds that are not amenable to the above strategies, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are a powerful option.[4][6]
Protocol 3.1: Self-Emulsifying Drug Delivery System (SEDDS)
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion when introduced into an aqueous phase under gentle agitation (such as the conditions in the GI tract).[2] This presents the drug in a solubilized state with a large interfacial area for absorption.
Materials:
-
Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90) or long-chain triglycerides (e.g., Sesame Oil).
-
Surfactant: High HLB surfactant (e.g., Kolliphor® EL (Cremophor EL), Tween 80).
-
Co-solvent/Co-surfactant: Transcutol® P, PEG 400, or Capmul® MCM.
Example SEDDS Composition:
| Component | Function | Example % (w/w) |
| Capryol™ 90 | Oil (Solubilizer) | 30% |
| Kolliphor® EL | Surfactant | 50% |
| Transcutol® P | Co-solvent | 20% |
Procedure:
-
Screening: First, determine the solubility of Compound X in various oils, surfactants, and co-solvents to select the best excipients.
-
Formulation Preparation: Accurately weigh and mix the oil, surfactant, and co-solvent in a glass vial.
-
Drug Loading: Add the desired amount of Compound X to the excipient mixture.
-
Dissolution: Heat the mixture to 40-50°C and vortex or stir until a clear, homogenous solution is formed.
-
Characterization:
-
Self-Emulsification Test: Add one drop of the SEDDS formulation to 100 mL of water in a beaker with gentle stirring. The formulation should rapidly disperse and form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: The resulting emulsion should have a small droplet size (typically <200 nm), which can be measured using dynamic light scattering (DLS).
-
Trustworthiness Check:
-
Robustness to Dilution: The SEDDS should form a stable emulsion upon dilution in various aqueous media (e.g., water, 0.1 M HCl, PBS pH 6.8).
-
Thermodynamic Stability: The pre-concentrate (the oil/surfactant/drug mixture) should be stable with no signs of phase separation or drug precipitation during storage.
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Conclusion
The formulation of this compound for in vivo studies requires a systematic and logical approach grounded in the compound's physicochemical properties. By starting with simple pH-adjusted or suspension formulations and escalating in complexity only as needed to co-solvent, cyclodextrin, or lipid-based systems, researchers can efficiently develop a robust vehicle. Each step must be validated for stability, dose accuracy, and potential for in vivo tolerability. The protocols provided herein serve as a comprehensive starting point for this critical phase of preclinical drug development.
References
-
SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
-
PubChem. 2-Methoxy-5-methyl-1,3-thiazole-4-carboxylic acid. [Link]
-
Scribd. Solubilizing Excipients Guide. [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. [Link]
- Google Patents. Method for solubilizing drugs using cyclodextrins and carboxylic acids.
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. [Link]
-
Request PDF. (2025, December 11). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [Link]
-
NIH National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
ResearchGate. (2017, January). Solubilizing Vehicles for Oral Formulation Development. [Link]
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Application Notes and Protocols: High-Throughput Screening of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Analogs for Novel Kinase Inhibitors
For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and high-throughput screening.
Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibition
The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a frequent core structure in the design of targeted therapeutics. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4]
This application note focuses on a specific chemical series: analogs of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This series combines the validated thiazole core with a methoxyphenyl group, a common feature in kinase inhibitors that often occupies hydrophobic pockets in the ATP-binding site. Given the prevalence of thiazole-containing molecules as kinase inhibitors, we hypothesize that a library of analogs based on this scaffold represents a promising starting point for the discovery of novel modulators of protein kinases, a critical target class in oncology and immunology.
This document provides a comprehensive, field-proven guide for designing and executing a high-throughput screening (HTS) campaign for this specific compound library. We will detail the rationale behind assay selection, provide step-by-step protocols for both primary biochemical and secondary cell-based assays, and outline a robust workflow for hit confirmation and data analysis.
Strategic Overview: A Multi-Faceted HTS Campaign
A successful HTS campaign is not merely a single experiment but an integrated workflow designed to identify true, target-specific activity while systematically eliminating false positives.[5][6] Our strategy is built on a tiered approach, moving from a broad, rapid primary screen to increasingly complex and physiologically relevant secondary assays.
The whole process of HTS can be divided into the steps of target identification, assay design, primary and secondary screens, data analysis, and identification of hits.[5] The success of any HTS endeavor relies on the development of suitable assays, the integration of appropriate technology, and the effective management of the essential infrastructure.[7]
Caption: Workflow for the secondary cell-based assay.
Experimental Protocol: High-Content Imaging of Target Inhibition
Objective: To quantify the ability of confirmed hits to inhibit the target kinase activity in a cellular context.
Materials:
-
Cell Line: A human cancer cell line where the target kinase is known to be active.
-
Plates: 384-well, clear-bottom, black-walled imaging plates.
-
Reagents: Cell culture medium, fixation solution (e.g., 4% paraformaldehyde), permeabilization buffer (e.g., 0.1% Triton X-100), blocking buffer (e.g., 5% BSA in PBS).
-
Antibodies: Primary antibody specific to the phosphorylated form of the kinase's substrate; a fluorescently-labeled secondary antibody.
-
Nuclear Stain: Hoechst 33342.
-
Instrumentation: High-content imaging system.
Protocol Steps:
-
Cell Plating: Seed the cells into 384-well imaging plates at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the confirmed hits across a dose-response range for 1-2 hours.
-
Fixation and Permeabilization:
-
Carefully aspirate the media and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash and block the cells with blocking buffer for 1 hour.
-
Incubate with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody and Hoechst stain for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the plates and add PBS to the wells.
-
Acquire images on a high-content imaging system, capturing both the nuclear (Hoechst) and phospho-substrate (e.g., Alexa Fluor 488) channels.
-
Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the intensity of the phospho-substrate signal within each cell.
-
Data Analysis and Final Hit Prioritization
-
Quantification: The mean phospho-substrate fluorescence intensity per cell is calculated for each well.
-
Normalization: Data is normalized to positive (e.g., a known potent inhibitor) and negative (DMSO) controls.
-
Cellular Potency (EC50): Dose-response curves are plotted to determine the cellular EC50 for each compound.
-
Cytotoxicity Assessment: The cell count (from the nuclear stain) is used as a proxy for cytotoxicity. Compounds showing significant cell loss at concentrations near their EC50 may be flagged as non-specifically toxic.
-
Prioritization: Hits are prioritized based on a combination of biochemical potency (IC50), cellular potency (EC50), and preliminary structure-activity relationship (SAR) analysis. The most promising compounds will have low nanomolar to micromolar potency in both biochemical and cellular assays and will show a clear trend in the SAR analysis. [8]
Conclusion and Next Steps
This application note outlines a rigorous, multi-stage HTS workflow designed to identify and validate novel kinase inhibitors from a library of this compound analogs. By integrating a sensitive biochemical primary screen with a confirmatory orthogonal assay and a physiologically relevant cell-based secondary screen, this protocol provides a robust framework for minimizing false positives and prioritizing high-quality hits.
The validated hits emerging from this workflow form the basis of a new chemical series for a lead optimization program. Subsequent steps will involve expanding the SAR, profiling for kinase selectivity, and assessing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to advance these promising molecules toward preclinical development.
References
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research.
- A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews.
- Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2014). Chemical Biology & Drug Design.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). RSC Medicinal Chemistry.
-
High-throughput screening. (n.d.). In Wikipedia. Retrieved from [Link]
- Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). Methods in Molecular Biology.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). Journal of Medicinal Chemistry.
- Secondary Screening. (n.d.).
- Design and implementation of high-throughput screening assays. (2009). Methods in Molecular Biology.
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011).
- Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. (2023). Bio-protocol.
- A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2016). Methods in Molecular Biology.
- High-throughput Screening Steps. (n.d.). UCSF Small Molecule Discovery Center.
- On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Chemistry.
- Cell-Based Assays for High-Throughput Screening: Methods and Protocols. (2010). Methods in Molecular Biology.
- Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. (2023). Bio-protocol.
- (a) Flow chart of the proposed enzyme inhibitor screening methodology... (2011).
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). ACS Omega.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Journal of Biomolecular Screening.
- Ultrahigh-Throughput Enzyme Engineering and Discovery in In Vitro Compartments. (2023). Chemical Reviews.
- High Throughput Screening (HTS). (n.d.). BOC Sciences.
- Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research.
- Cell-Based Assays for High-Throughput Screening. (2010). Methods in Molecular Biology.
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. (2011). Journal of the American Chemical Society.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
- High-throughput screening assays for the identification of chemical probes. (2011).
- In Vitro Cell Based Assays. (n.d.). In Assay Guidance Manual.
- Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. (2012). Medicinal Chemistry Research.
- How Are Biochemical Assays Used in High-Throughput Screening?. (2025).
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025).
- Assay Guidance Manual. (n.d.).
- Cell-based and biochemical high-throughput screening in 1536-well pl
- Validating High-Throughput Screening Hits: A Comparative Guide to Microscopy and Biochemical Assays. (2025). BenchChem.
- 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2008). Journal of Medicinal Chemistry.
- 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). Sigma-Aldrich.
- 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). ChemicalBook.
- 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid. (n.d.). PubChem.
- 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. (n.d.). CymitQuimica.
Sources
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- 2. nbinno.com [nbinno.com]
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- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Note: A Scalable Synthesis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a key heterocyclic scaffold with significant potential in drug discovery. The synthetic strategy is centered around the robust and well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, process safety considerations, and analytical protocols for quality control. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability for scale-up operations.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1][2] Their diverse biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties, make them highly valuable scaffolds in medicinal chemistry. The target molecule, this compound, incorporates key structural motifs that are of significant interest for the development of novel therapeutic agents.
This document outlines a reliable and scalable two-step synthesis route commencing with the preparation of the intermediate, ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, via the Hantzsch thiazole synthesis. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product. The protocol is designed to be adaptable for scale-up, with a focus on process efficiency, safety, and product purity.
Synthetic Strategy Overview
The overall synthetic pathway is a two-step process, as illustrated in the workflow diagram below. The initial step involves the cyclocondensation of 3-methoxybenzothioamide with ethyl 2-chloroacetoacetate to form the thiazole ring system. The subsequent step is the hydrolysis of the resulting ethyl ester to the desired carboxylic acid.
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
Preparation of 3-methoxybenzothioamide (Starting Material)
The synthesis of the key starting material, 3-methoxybenzothioamide, can be achieved from the corresponding amide, 3-methoxybenzamide, using Lawesson's reagent.[3][4]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Supplier |
| 3-Methoxybenzamide | 5813-86-5 | 151.16 | Sigma-Aldrich |
| Lawesson's Reagent | 19172-47-5 | 404.47 | Oakwood Chemical |
| Toluene | 108-88-3 | 92.14 | Fisher Scientific |
Procedure:
-
To a dry, inert atmosphere-purged reactor, add 3-methoxybenzamide (1.0 eq) and toluene (10 mL per gram of amide).
-
Stir the suspension and add Lawesson's reagent (0.55 eq) portion-wise.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-methoxybenzothioamide as a solid.
Step 1: Scale-up Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
This procedure details the Hantzsch thiazole synthesis for the preparation of the ethyl ester intermediate.[5]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Supplier |
| 3-Methoxybenzothioamide | 64559-06-4 | 167.23 | MedchemExpress |
| Ethyl 2-chloroacetoacetate | 609-15-4 | 164.59 | Sigma-Aldrich |
| Ethanol (absolute) | 64-17-5 | 46.07 | VWR |
Procedure:
-
Charge a suitable reactor with 3-methoxybenzothioamide (1.0 eq) and absolute ethanol (15 mL per gram of thioamide).
-
Stir the mixture at room temperature to achieve a suspension.
-
Slowly add ethyl 2-chloroacetoacetate (1.1 eq) to the suspension. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by approximately half under reduced pressure.
-
Add the concentrated reaction mixture to an equal volume of cold water with vigorous stirring to precipitate the product.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Process Rationale:
-
Solvent: Ethanol is a suitable solvent that facilitates the dissolution of reactants and allows for a convenient reflux temperature.
-
Stoichiometry: A slight excess of the electrophilic ethyl 2-chloroacetoacetate is used to ensure complete consumption of the nucleophilic thioamide.
-
Work-up: Precipitation in water is an effective method for isolating the relatively non-polar product from the polar reaction medium and any water-soluble byproducts.
Step 2: Scale-up Hydrolysis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
This protocol describes the saponification of the ethyl ester to the final carboxylic acid product.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Supplier |
| Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | N/A | 277.33 | Synthesized in Step 1 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Sigma-Aldrich |
| Ethanol | 64-17-5 | 46.07 | VWR |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Fisher Scientific |
Procedure:
-
In a reactor, suspend ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (3:1 v/v, 20 mL per gram of ester).
-
Add a solution of sodium hydroxide (2.5 eq) in water and stir the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid with constant stirring.
-
The carboxylic acid will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum at 50-60 °C.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or acetic acid/water.[6][7]
Process Rationale:
-
Hydrolysis Conditions: A mixture of ethanol and water is used to ensure the solubility of both the ester and the sodium hydroxide. The excess of sodium hydroxide drives the reaction to completion.
-
Purification: The acid-base workup is a standard and effective method for purifying carboxylic acids.[8] Recrystallization is a robust technique for achieving high purity on a large scale.
Reaction Mechanism
The core of this synthesis is the Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings.[9]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Process Safety Considerations
5.1. Reagent Handling:
-
Ethyl 2-chloroacetoacetate: This is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lawesson's Reagent: This reagent can release hydrogen sulfide upon contact with moisture or acids. It should be handled in a dry, inert atmosphere.
-
Toluene: This is a flammable solvent and should be handled away from ignition sources.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care, using appropriate PPE.
5.2. Reaction Conditions:
-
Exotherms: The initial addition of ethyl 2-chloroacetoacetate may be slightly exothermic. On a larger scale, this addition should be done at a controlled rate to manage any temperature increase.
-
Reflux: All refluxing operations should be conducted in properly assembled and vented glassware or reactors to prevent pressure buildup.
Analytical Quality Control
Robust analytical methods are crucial for ensuring the quality and purity of the final product.
6.1. Thin-Layer Chromatography (TLC):
A simple and rapid method for monitoring reaction progress.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate/Hexanes (e.g., 30:70 for the ester, 50:50 for the acid) |
| Visualization | UV light (254 nm) |
6.2. High-Performance Liquid Chromatography (HPLC):
For accurate purity determination and impurity profiling.[10][11]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from low to high B concentration |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Column Temperature | 30 °C |
6.3. Spectroscopic Characterization:
The structure of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, the methyl group on the thiazole ring, and the methoxy group.
-
¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid O-H and C=O stretches.
Expected Analytical Data for this compound:
-
¹H NMR (DMSO-d₆): δ ~13.0 (s, 1H, COOH), 7.8-7.2 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃), 2.6 (s, 3H, CH₃).
-
Mass Spec (ESI-): [M-H]⁻ at m/z 248.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Hantzsch Reaction | Insufficient reaction time or temperature. Poor quality of starting materials. | Extend the reaction time or increase the temperature slightly. Ensure starting materials are pure and dry. |
| Low Yield in Hydrolysis | Incomplete hydrolysis. Product loss during workup. | Increase the amount of NaOH or extend the reaction time. Be careful during the acidification and filtration steps. |
| Product Purity Issues | Incomplete reaction or side reactions. Ineffective purification. | Optimize reaction conditions to minimize side products. Perform recrystallization with different solvent systems. |
Conclusion
This application note presents a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and considering the process safety and analytical control measures, researchers and drug development professionals can reliably produce this valuable chemical entity for further investigation in pharmaceutical applications. The provided rationale for the experimental choices aims to empower users to adapt and optimize the synthesis for their specific needs.
References
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds.
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
- MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
- MDPI. (2019). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 4(1), 113-123.
- MDPI. (2018). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- The Royal Society of Chemistry. (2009). Synthesis and rearrangement of a bridged thioamide.
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (n.d.). Terephthalic acid purification process.
- MDPI. (2017).
- MDPI. (2024).
- Organic Chemistry Portal. (2018). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. The Journal of Organic Chemistry, 83(3), 1538-1542.
- The Royal Society of Chemistry. (2014). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 16(11), 4756-4761.
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 4-methyl thiazole-5-carboxyl acid.
- PubMed Central (PMC). (2018). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 23(10), 2453.
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- ResearchGate. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 148-154.
- MDPI. (2017).
- Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
Sources
- 1. 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid AldrichCPR 54001-16-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 7. US3646125A - Terephthalic acid purification process - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This document is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis and provide actionable strategies for significant yield improvement. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols, and provide a troubleshooting framework based on field-proven insights.
Synthesis Overview & Core Challenges
The most reliable and widely adopted method for constructing the 2-aryl-4-methylthiazole-5-carboxylate core is the Hantzsch Thiazole Synthesis , followed by ester hydrolysis.[1][2] This two-stage approach, while classic, presents several critical points where yields can be compromised.
The overall synthetic pathway is as follows:
The primary challenges users encounter are:
-
Low Yield in Hantzsch Cyclization: This is often due to the instability of the α-halo ketone starting material and suboptimal reaction conditions.
-
Incomplete Hydrolysis & Difficult Purification: The final saponification step can be sluggish, and harsh conditions may lead to product degradation, complicating isolation.
This guide will address these issues systematically.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My Hantzsch cyclization (Step 1) yield is consistently low (<50%). What are the most likely causes and how can I fix them?
This is the most common issue. The problem often lies not in the cyclization itself, but in the generation and stability of the key intermediate, ethyl 2-haloacetoacetate.
Answer: The traditional two-step approach of pre-forming and isolating ethyl 2-chloroacetoacetate is notoriously low-yielding.[3] A far superior method is a one-pot synthesis where the α-halogenation and cyclization occur sequentially in the same vessel. This minimizes the decomposition of the unstable halo-ester.
Core Recommendation: Switch to a one-pot protocol.
Troubleshooting Checklist for Step 1:
-
Halogenating Agent: Use N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) instead of elemental bromine or chlorine gas. They are safer and provide better control. NBS is often preferred.[3][4]
-
Solvent System: Dichloromethane (CH2Cl2) is a traditional solvent but can lead to lower yields. A mixed solvent system of Tetrahydrofuran (THF) and water has been demonstrated to significantly improve yields, often pushing them above 70-80%.[3][5][6]
-
Temperature Control: The initial halogenation of ethyl acetoacetate is exothermic and should be performed at low temperatures (-5 to 0 °C) to prevent side reactions. After the thioamide is added, the reaction should be gently heated to reflux to drive the cyclization to completion.[4]
-
Stoichiometry: Use a slight molar excess of the halogenating agent (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the ethyl acetoacetate. The thioamide should be used in a 1.0 molar equivalent relative to the acetoacetate.
By implementing a one-pot procedure with an NBS/THF/water system, you are creating the optimal environment for this reaction, minimizing intermediate degradation and maximizing cyclization efficiency.[3][5]
Q2: Can you explain the mechanism of the Hantzsch synthesis?
Answer: Certainly. Understanding the mechanism helps in troubleshooting. The reaction proceeds through three main phases: S-alkylation, cyclization via condensation, and dehydration.
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the halo-ester in an SN2 reaction, displacing the halide.[7]
-
Intramolecular Condensation: The nitrogen atom then attacks the ketone carbonyl carbon, forming a five-membered ring intermediate (a thiazoline derivative).[1]
-
Dehydration: Finally, the ring aromatizes by eliminating a molecule of water, yielding the stable thiazole product. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[7]
Q3: I'm losing a significant amount of product during the final hydrolysis and workup (Step 2). How can I improve this?
Answer: This is a common issue related to both reaction conditions and the physical properties of the product. The goal is to achieve complete saponification without degrading the product, followed by efficient isolation.
Troubleshooting Checklist for Step 2:
-
Choice of Base: While NaOH or KOH are common, Lithium Hydroxide (LiOH) is often a better choice. It can be effective at lower temperatures, reducing the risk of side reactions like decarboxylation.
-
Co-Solvent is Crucial: The thiazole ester has poor solubility in purely aqueous base. Use a mixture of THF and water or Ethanol and water to ensure the ester is fully dissolved, allowing the hydrolysis to proceed efficiently at a lower temperature (e.g., 40-50 °C instead of high reflux).[8]
-
Workup & Precipitation: This is a critical step.
-
After hydrolysis is complete (monitor by TLC), cool the reaction mixture in an ice bath.
-
Acidify slowly with dilute acid (e.g., 1N or 2N HCl) while stirring vigorously. The goal is to protonate the carboxylate salt to precipitate the neutral carboxylic acid.
-
Monitor the pH. The target is a pH of approximately 3-4. Acidifying too strongly can sometimes lead to the formation of the hydrochloride salt of the thiazole nitrogen, potentially increasing solubility.
-
Allow the mixture to stir in the ice bath for at least 30-60 minutes after acidification to ensure complete precipitation.[9]
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Finally, wash with a small amount of a cold, non-polar solvent like hexane or diethyl ether to help remove any remaining organic impurities and speed up drying.
-
Optimized Experimental Protocols
These protocols incorporate the yield-improvement strategies discussed above.
Protocol 1: One-Pot Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
| Parameter | Value | Rationale |
| Reagents | Ethyl acetoacetate (1.0 eq) | C4 building block |
| N-Bromosuccinimide (NBS) (1.1 eq) | Efficient and controlled brominating agent[3] | |
| 3-Methoxythiobenzamide (1.0 eq) | Aryl component | |
| Solvent | THF / Water (e.g., 1:1 v/v) | Proven to enhance yield over other solvents[5][6] |
| Temperature | 0 °C (Bromination), Reflux (Cyclization) | Control of exotherm and driving reaction completion |
| Typical Yield | 75-85% |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in a 1:1 mixture of THF and water.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add a solution of NBS (1.1 eq) in THF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour. Monitor the consumption of ethyl acetoacetate by TLC.
-
Add 3-methoxythiobenzamide (1.0 eq) to the reaction mixture in one portion.
-
Remove the ice bath and heat the mixture to a gentle reflux (approx. 80-90 °C) for 3-5 hours, or until TLC analysis indicates the complete consumption of the thioamide.
-
Cool the reaction to room temperature. Reduce the volume of THF under reduced pressure.
-
Add water to the remaining mixture, which should cause the ester product to precipitate or oil out. Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can be purified by recrystallization from ethanol or used directly in the next step.
Protocol 2: Saponification to this compound
| Parameter | Value | Rationale |
| Reagents | Thiazole Ester (1.0 eq) | Starting material |
| Lithium Hydroxide (LiOH·H₂O) (2.5 eq) | Milder base, reduces degradation risk | |
| Solvent | THF / Water (e.g., 3:1 v/v) | Ensures complete dissolution of the ester |
| Temperature | 45 °C | Gentle heating for efficient hydrolysis |
| Typical Yield | 90-98% |
Procedure:
-
Dissolve the crude or purified thiazole ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add solid LiOH·H₂O (2.5 eq) and gently warm the mixture to 45 °C.
-
Stir at this temperature for 2-4 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 2N HCl dropwise with vigorous stirring until the pH of the solution is ~3. A thick precipitate should form.
-
Continue stirring the slurry at 0 °C for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with ample cold deionized water and a small amount of cold hexane.
-
Dry the purified white to off-white solid in a vacuum oven to a constant weight.
References
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH). [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH). [Link]
- Improved process for the preparation of 2-methylthiazole-5-carboxylates.
-
Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Molbase. [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). ResearchGate. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]
-
Thiazole derivative. New Drug Approvals. [Link]
-
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI. [Link]
-
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. [Link]
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
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Technical Support Center: Purification of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Welcome to the technical support guide for the purification of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this valuable heterocyclic building block. The insights provided are based on established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude product after synthesis is a dark, oily solid. What is the most effective initial purification step?
Answer:
A dark, oily, or amorphous crude product is typical and often contains residual starting materials, acidic byproducts from the Hantzsch thiazole synthesis, and reaction solvents.[1][2] The recommended first step is not direct recrystallization. Instead, an acid-base extraction is highly effective for isolating your target carboxylic acid from neutral or basic impurities.[3][4][5]
The rationale is based on the acidic nature of your target molecule's carboxylic acid group. By treating the crude mixture with a mild aqueous base, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Neutral organic impurities (e.g., unreacted starting esters) will remain in the organic phase and can be washed away.
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the entire crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Perform this step 2-3 times.
-
Expert Insight: Use NaHCO₃ instead of a strong base like sodium hydroxide (NaOH). NaOH is a potent nucleophile that can potentially hydrolyze ester functionalities or promote side reactions with the thiazole ring. NaHCO₃ is sufficiently basic to deprotonate the carboxylic acid without causing degradation.[4][6]
-
-
Separation: Combine the aqueous layers. At this stage, your desired product is in the aqueous phase as its sodium salt. The organic layer, containing neutral impurities, can be discarded.
-
Re-acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 1M HCl) until the pH is approximately 2.[5][7] Your target carboxylic acid will precipitate out as a solid as it becomes protonated and insoluble in water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the solid under vacuum. This "pre-purified" material is now a much better candidate for final purification by recrystallization.
Q2: I am struggling to find an ideal single solvent for recrystallization. The compound either dissolves completely or not at all. What is the best approach?
Answer:
This is a common challenge due to the molecule's mixed polarity; it possesses a non-polar methoxyphenyl group and a polar carboxylic acid on a thiazole ring.[8] A single solvent is often ineffective. The solution is to use a two-solvent (solvent/anti-solvent) recrystallization system .[9][10][11]
The principle is to dissolve the compound in a "good" solvent in which it is highly soluble at an elevated temperature, and then carefully add a "poor" solvent (anti-solvent) in which it is insoluble, to induce crystallization.
Recommended Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Based on the molecule's structure, an excellent solvent system is Ethanol/Water or Acetic Acid/Water . Ethanol and acetic acid are good solvents for the carboxylic acid, while water acts as the anti-solvent.
-
Dissolution: Place the pre-purified solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to a gentle boil (using a hot plate with a stirrer) until the solid completely dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise until you observe persistent turbidity (cloudiness). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a cold mixture of the solvent/anti-solvent, and dry under vacuum.
| Solvent System | Boiling Point (°C) | Rationale for Use |
| Ethanol/Water | ~78-100 | Good balance of polarity. Ethanol solubilizes the organic backbone, while water induces precipitation. Commonly successful for aromatic acids. |
| Acetic Acid/Water | ~100-118 | Acetic acid is an excellent solvent for carboxylic acids due to hydrogen bonding. Water serves as an effective anti-solvent.[9] |
| Dioxane/Water | ~101 | Dioxane can dissolve the compound well; however, it is harder to remove and has safety concerns. Use as a secondary option. |
Q3: My TLC plate shows a persistent impurity spot very close to my product spot, even after recrystallization. How can I remove it?
Answer:
When impurities have similar polarity and solubility to the target compound, recrystallization may not be sufficient. In this scenario, column chromatography is the most powerful purification technique.[12] For carboxylic acids, which can streak on standard silica gel, a modified approach is necessary.
The key is to suppress the ionization of the carboxylic acid group to prevent its strong interaction with the polar silica stationary phase. This is achieved by adding a small amount of a volatile acid to the mobile phase.
Recommended Protocol: Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexanes/Ethyl Acetate is a good starting point. Crucially, add 0.5-1% acetic acid to the eluent mixture.
-
Expert Insight: The added acetic acid protonates the silica surface's silanol groups and ensures your target molecule remains in its neutral, protonated state. This results in sharper bands and better separation, preventing the "tailing" or "streaking" commonly seen with acids on silica gel.[13]
-
-
Procedure:
-
Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This method generally provides superior resolution compared to wet loading.
-
Packing: Pack the column with silica gel using your initial, low-polarity eluent (e.g., 90:10 Hexanes/EtOAc + 1% Acetic Acid).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Run the column, gradually increasing the polarity of the eluent (e.g., from 90:10 to 70:30 Hexanes/EtOAc). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent and volatile acetic acid using a rotary evaporator. To ensure all acetic acid is removed, you can re-dissolve the product in EtOAc and wash it with brine before drying over sodium sulfate and concentrating.
-
Workflow & Decision-Making Diagram
This diagram outlines the logical flow for purifying your crude this compound.
Caption: Decision workflow for purification strategy.
References
- Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351.
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. UCI School of Physical Sciences. [Link]
- Barnicki, S. D. (2012). Oxidation and crystallization process for aromatic carboxylic acid production. U.S. Patent No. 9,233,905.
-
University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L Handout. [Link]
-
Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4445-4467. [Link]
-
Gomha, S. M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(16), 4993. [Link]
-
Li, Z., et al. (2012). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 345(11), 867-874. [Link]
- Lee, K.-S., et al. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188.
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN69. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
- Turner, F. J., & Matson, E. J. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207.
-
Singh, A., & Sharma, P. K. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Letters in Drug Design & Discovery, 18(1), 1-20. [Link]
-
Park, J. M. (2020). Answer to "How to separate ester from carboxylic acid by using chromatography?". ResearchGate. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- Klasnic, M., & Gmajnic, M. (2014). Process for the purification of carboxylic acids. WIPO Patent No. WO2014095080A2.
-
Al-Qassab, H., & Lucy, C. A. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 50(9), 819-825. [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazole-5-carboxylic acid. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-thiazole-5-carboxylic acid. PubChem Compound Database. [Link]
-
Nefzi, A., et al. (2004). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 6(3), 373-376. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Li, J., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 15(4), 2490-2495. [Link]
- Sunder, K. S., et al. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. WIPO Patent No. WO2012032528A2.
-
Bîcu, E., et al. (2018). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2018(4), M1013. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Welcome to the technical support center for 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them, enabling you to make informed decisions in your experiments. This document is structured to walk you through a logical troubleshooting process, from initial characterization to advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Troubleshooting
Here, we address the most common initial hurdles faced when working with a new chemical entity like this compound.
Q1: I've just synthesized/received my batch of this compound, and it's poorly soluble in my aqueous buffer. What's the first thing I should do?
A1: Before attempting any complex solubilization techniques, the first and most critical step is to characterize the baseline physicochemical properties of your compound. These properties will dictate the most effective and efficient path to improving its solubility. The initial characterization should include determining its aqueous solubility, pKa, and lipophilicity (logP). Without this foundational data, any attempt at solubility enhancement is merely trial and error.
Q2: Why is determining the pKa so important for this specific molecule?
A2: The chemical structure of this compound contains a carboxylic acid group (-COOH). This is an ionizable functional group, meaning its charge state, and therefore its solubility, will be highly dependent on the pH of the solution.[1][2] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. Knowing the pKa will allow you to strategically adjust the pH of your solvent to a range where the more soluble, ionized form of the molecule predominates.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A3: This is a common phenomenon known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even if it was fully dissolved in the initial DMSO stock. To mitigate this, you can try several approaches:
-
Lower the final concentration: You may be simply trying to achieve a concentration that is too high for the aqueous environment.
-
Optimize the DMSO concentration: While it's generally advisable to keep the final DMSO concentration low to avoid biological effects, a slightly higher (but still non-toxic) percentage might be necessary to maintain solubility.
-
Use pre-warmed buffer: Sometimes, adding the DMSO stock to a buffer that is at a slightly elevated temperature (e.g., 37°C) can help prevent immediate precipitation.
-
Employ solubility enhancers in your buffer: This is a more advanced step, but incorporating co-solvents, surfactants, or cyclodextrins into your aqueous buffer can increase its capacity to dissolve your compound.
Q4: I'm considering using a co-solvent. How do I choose the right one?
A4: The selection of a co-solvent should be systematic. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for less polar compounds.[3] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] The ideal co-solvent should be non-toxic for your intended application, chemically compatible with your compound, and provide a significant increase in solubility at a low concentration. A screening study where you measure the solubility of your compound in various co-solvent/water mixtures is the recommended approach.
Part 2: A Step-by-Step Guide to Solubility Enhancement
This section provides a structured workflow for systematically improving the solubility of this compound.
Phase 1: Initial Physicochemical Characterization
The first phase of your investigation should focus on gathering fundamental data about your compound.
Caption: Initial characterization workflow.
1. Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method) [5][6][7]
-
Principle: This "gold standard" method measures the equilibrium solubility of a compound in a specific solvent.
-
Procedure:
-
Add an excess amount of this compound to a known volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Repeat the experiment at least in triplicate.
-
2. Determination of pKa by Potentiometric Titration [8][9][10][11]
-
Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes. The pKa is determined from the inflection point of the titration curve.
-
Procedure:
-
Dissolve a known amount of your compound in a suitable solvent (a co-solvent system may be necessary if the compound is very poorly soluble in water).
-
Calibrate a pH meter using standard buffers.
-
Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
3. Determination of Lipophilicity (logP) by RP-HPLC [2][12][13]
-
Principle: The retention time of a compound on a reverse-phase (RP) HPLC column is correlated with its lipophilicity.
-
Procedure:
-
Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Inject a solution of your compound onto a C18 RP-HPLC column and measure the retention time for each mobile phase composition.
-
Calculate the capacity factor (k) for each run.
-
Plot log(k) against the percentage of the organic solvent.
-
Extrapolate the linear regression to 100% aqueous mobile phase to determine log(k_w).
-
Correlate log(k_w) with the known logP values of a set of standard compounds to create a calibration curve.
-
Use the calibration curve to determine the logP of your compound from its log(k_w).
-
Phase 2: Systematic Solubility Enhancement Strategies
Based on the data from Phase 1, you can now select and optimize appropriate solubility enhancement techniques.
Caption: A tiered approach to solubility enhancement.
1. pH Adjustment
-
Rationale: For an acidic compound like this compound, increasing the pH above its pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Procedure:
-
Based on the determined pKa, prepare a series of buffers with pH values ranging from the pKa to approximately 2-3 pH units above it.
-
Determine the solubility of your compound in each buffer using the shake-flask method described in Phase 1.
-
Plot solubility as a function of pH to identify the optimal pH for solubilization.
-
2. Co-solvent Screening
-
Rationale: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4][14][15]
-
Procedure:
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of solvent systems with increasing concentrations of each co-solvent in your chosen aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Measure the solubility of your compound in each co-solvent system.
-
Plot solubility versus co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
-
| Co-solvent | Dielectric Constant | Common Use |
| Water | 80.1 | Aqueous vehicle |
| Propylene Glycol | 32.0 | Solubilizer, stabilizer |
| Ethanol | 24.3 | Solubilizer, preservative |
| PEG 400 | 12.5 | Solubilizer, vehicle |
3. Surfactant Screening
-
Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[16][17][18]
-
Procedure:
-
Choose a selection of non-ionic surfactants commonly used in pharmaceutical formulations (e.g., Polysorbate 80, Cremophor EL).
-
Prepare solutions of each surfactant in your aqueous buffer at concentrations above their known CMC.
-
Determine the solubility of your compound in each surfactant solution.
-
Compare the solubility enhancement to identify the most suitable surfactant.
-
4. Cyclodextrin Complexation
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[19][20][21][22][23]
-
Procedure:
-
Select appropriate cyclodextrins for screening (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Prepare aqueous solutions of the cyclodextrins at various concentrations.
-
Add an excess of your compound to each solution and equilibrate with agitation.
-
Measure the concentration of the dissolved compound.
-
A phase solubility diagram (plotting drug solubility vs. cyclodextrin concentration) can be constructed to determine the complexation efficiency.
-
Phase 3: Advanced Formulation Strategies
If the simpler methods do not provide the desired level of solubility, more advanced formulation techniques may be necessary.
1. Amorphous Solid Dispersions (ASDs)
-
Rationale: The crystalline form of a drug is thermodynamically stable and often has low solubility. By dispersing the drug in an amorphous state within a polymer matrix, the energy required to dissolve the drug is reduced, leading to higher apparent solubility and dissolution rates.[24][25][26][27][28]
-
Preparation (Spray Drying):
-
Dissolve both your compound and a suitable polymer (e.g., HPMC, PVP) in a common organic solvent.
-
Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
-
Characterize the resulting powder for its amorphous nature (using techniques like XRD and DSC) and measure its dissolution profile.
-
2. Particle Size Reduction
-
Rationale: According to the Noyes-Whitney equation, the dissolution rate of a solid is directly proportional to its surface area. Reducing the particle size increases the surface area, which can lead to a faster dissolution rate.[1][29][30][31][32]
-
Methods:
-
Milling: Mechanical processes like ball milling or jet milling can reduce particle size.[29]
-
Micronization: High-energy milling techniques can produce particles in the micron range.[29]
-
Nanonization: Techniques like high-pressure homogenization can create nanoparticles with a significantly increased surface area-to-volume ratio.
-
3. Salt Formation
-
Rationale: For ionizable compounds, forming a salt can dramatically improve solubility and dissolution rate compared to the free acid or base form.[33][34][35][36]
-
Procedure (Salt Screening):
-
Select a range of pharmaceutically acceptable counterions (bases) to react with your acidic compound. The choice of counterion can be guided by the pKa of your compound and the pKa of the base.
-
In a parallel screening approach, react your compound with each counterion in various solvents.
-
Isolate any resulting solid forms and characterize them for crystallinity, solubility, and stability.
-
References
-
Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. Available at: [Link]
-
Particle Size Reduction in Pharmacy for Enhancing Drug Formulation & Performance. (2023). Available at: [Link]
-
Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). Journal of Chromatography A. Available at: [Link]
- An overview of size reduction technologies in the field of pharmaceutical manufacturing. (Year not available). International Journal of Pharmaceutical Sciences and Research.
-
Particle Size Reduction Methods in Powders. (2025). Available at: [Link]
-
Exploring Particle Size Reduction: Methods and Applications. Orbis Machinery. Available at: [Link]
-
Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. Available at: [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]
-
Particle Size Reduction A Comprehensive Guide for Increased Efficiency. (2024). Prater Industries. Available at: [Link]
-
Manufacturing strategies to develop amorphous solid dispersions: An overview. (Year not available). Journal of Drug Delivery Science and Technology. Available at: [Link]
- Techniques for Improving Solubility. (Year not available). International Journal of Medical Science and Dental Research.
-
Methods of Preparing Amorphous API and Amorphous Solid Dispersions. ResearchGate. Available at: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (Year not available). Journal of Controlled Release. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (Year not available). Acta Pharmaceutica Sinica B. Available at: [Link]
-
Formulation strategies for improving drug solubility using solid dispersions. ResearchGate. Available at: [Link]
- Determining the water solubility of difficult-to-test substances A tutorial review. (Year not available). Environmental Toxicology and Chemistry.
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Aqueous Solubility. Creative Biolabs. Available at: [Link]
-
Aqueous Solubility Assay. Bienta. Available at: [Link]
- Strategy for the Prediction and Selection of Drug Substance Salt Forms. (Year not available). Pharmaceutical Research.
- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (Year not available). Advanced Drug Delivery Reviews.
- Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). American Journal of Analytical Chemistry.
-
Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available at: [Link]
-
Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (Year not available). International Journal of Pharmaceutical Investigation. Available at: [Link]
- Kinetic Study for the Inclusion Complex of Carboxylic Acids with Cyclodextrin by the Ultrasonic Relaxation Method. (Year not available). The Journal of Physical Chemistry B.
-
Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs. ResearchGate. Available at: [Link]
-
Poorly soluble drugs, surfactants and degree of solubility enhancement. ResearchGate. Available at: [Link]
- Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009). American Pharmaceutical Review.
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
-
Using Titration Data to Calculate the pKa of a Weak Acid. (2014). YouTube. Available at: [Link]
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (Year not available). American Journal of PharmTech Research.
-
How to Determine Pka from Titration Curve. (2025). Oreate AI Blog. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. (2013). Analytical and Bioanalytical Chemistry. Available at: [Link]
- Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Pharmaceutical Outsourcing.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018).
-
Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State. (2018). Molecules. Available at: [Link]
- Self-Inclusion Complexes Derived from Cyclodextrins: Synthesis and Characterization of 6A,6B-Bis-O-[p-(allyloxy)phenyl]. (Year not available). The Journal of Organic Chemistry.
- Kinetic Study for the Inclusion Complex of Carboxylic Acids with Cyclodextrin by the Ultrasonic Relaxation Method. (Year not available). The Journal of Physical Chemistry B.
-
General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. ResearchGate. Available at: [Link]
- solubility enhancement and cosolvency by madhavi. (Year not available). Slideshare.
- Solubility Enhancement: Novel Approaches to Rational Formulation Choice. (2017). American Pharmaceutical Review.
-
Solubility Enhancement of Low Soluble Biologically Active Compounds--Temperature and Cosolvent Dependent Inclusion Complexation. PubMed. Available at: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]
Sources
- 1. orbismachinery.com [orbismachinery.com]
- 2. researchgate.net [researchgate.net]
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- 4. scispace.com [scispace.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. Aqueous Solubility Assay | Bienta [bienta.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. youtube.com [youtube.com]
- 11. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 12. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 15. Solubility enhancement of low soluble biologically active compounds--temperature and cosolvent dependent inclusion complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
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- 36. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Welcome to the technical support center for 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your results.
Introduction to the Stability Profile
This compound is a molecule of interest in pharmaceutical research. Like many carboxylic acid-containing heterocyclic compounds, its stability can be influenced by various environmental factors, including pH, light, and temperature. Understanding these sensitivities is crucial for accurate and reproducible experimental outcomes. This guide provides a structured approach to troubleshooting common stability-related challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the structural motifs of a carboxylic acid, a thiazole ring, and a methoxyphenyl group, the primary stability concerns are:
-
pH-dependent hydrolysis: The carboxylic acid group makes the compound's solubility and stability dependent on the pH of the solution.[1]
-
Photodegradation: Thiazole-containing compounds can be susceptible to degradation upon exposure to light, potentially leading to ring cleavage.
-
Oxidation: The methoxy group on the phenyl ring and the thiazole ring itself can be prone to oxidation.[1]
-
Thermal degradation: Elevated temperatures can accelerate decomposition.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is advisable to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8°C), protected from light, and in a buffer system that maintains a slightly acidic to neutral pH, where stability is likely to be optimal.
Q3: Can I anticipate the potential degradation products of this compound?
A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on related structures, potential degradation pathways could include:
-
Decarboxylation: Loss of the carboxylic acid group, especially under thermal or photolytic stress.
-
Hydrolysis of the thiazole ring: This can occur under strong acidic or basic conditions.
-
Oxidation of the methoxy group: This could lead to the formation of a phenolic derivative.
-
Photo-oxygenation: Reaction with singlet oxygen upon photo-irradiation could lead to complex rearrangements of the thiazole ring.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent results or loss of compound potency in solution-based assays.
Possible Cause: Degradation of the compound in the assay buffer.
Troubleshooting Steps:
-
pH Assessment:
-
Determine the pH of your experimental buffer. Carboxylic acids can be less stable at very low or high pH values.[1]
-
Recommendation: If possible, perform a preliminary stability study by incubating the compound in the assay buffer for the duration of the experiment and analyzing for degradation by HPLC.
-
-
Light Exposure:
-
Assess if the experimental setup exposes the compound to direct light for extended periods.
-
Recommendation: Protect your samples from light by using amber vials or covering the experimental setup with aluminum foil.
-
-
Presence of Oxidizing Agents:
-
Check if any components of your assay buffer could act as oxidizing agents.
-
Recommendation: If oxidation is suspected, degas your buffers and consider adding an antioxidant, if compatible with your assay.
-
Protocol 1: Rapid Assessment of pH Stability
Objective: To quickly determine the optimal pH range for your experiment.
Materials:
-
This compound
-
A series of buffers (e.g., pH 3, 5, 7.4, 9)
-
HPLC system with a suitable column (e.g., C18)
Method:
-
Prepare a stock solution of the compound in an organic solvent (e.g., DMSO or methanol).
-
Dilute the stock solution into each of the different pH buffers to your final experimental concentration.
-
Immediately inject a sample from each pH solution into the HPLC to get a baseline (t=0) reading.
-
Incubate the solutions under your experimental conditions (temperature and light).
-
Inject samples at various time points (e.g., 1, 4, 8, 24 hours) and compare the peak area of the parent compound to the t=0 reading.
-
A significant decrease in the peak area of the parent compound indicates instability at that pH.
Issue 2: Appearance of unknown peaks in HPLC chromatograms over time.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Forced Degradation Study:
-
A forced degradation study can help identify the likely degradation products and the conditions that cause them.
-
Recommendation: Follow Protocol 2 to systematically investigate the effects of acid, base, oxidation, heat, and light.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products.
Materials:
-
This compound
-
0.1 M HCl (acidic stress)
-
0.1 M NaOH (basic stress)
-
3% Hydrogen Peroxide (oxidative stress)
-
Water bath or oven (thermal stress)
-
UV lamp (photolytic stress)
-
HPLC-MS system for peak identification
Method:
-
Prepare separate solutions of the compound in 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and a neutral solvent (e.g., water or methanol).
-
For thermal stress, incubate a solution at an elevated temperature (e.g., 60°C).
-
For photolytic stress, expose a solution to a UV lamp. Keep a control sample in the dark.
-
Analyze the samples by HPLC-MS at various time points.
-
Characterize the new peaks by their mass-to-charge ratio to propose structures for the degradation products.
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation workflow based on the chemical nature of the molecule.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
Sources
Technical Support Center: Synthesis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. It addresses common experimental challenges through detailed protocols, troubleshooting FAQs, and mechanistic insights to facilitate reaction optimization and ensure high-quality outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most established method is a two-step process beginning with the Hantzsch thiazole synthesis to create the ethyl ester intermediate, followed by saponification (hydrolysis) to yield the final carboxylic acid.[1][2][3] This approach is highly versatile and generally provides good yields.
Q2: What are the critical starting materials for this synthesis?
The key precursors are:
-
3-Methoxythiobenzamide: This provides the 2-(3-methoxyphenyl) portion of the molecule.
-
Ethyl 2-chloroacetoacetate (or ethyl 2-bromoacetoacetate): This α-halo-β-ketoester serves as the three-carbon backbone, ultimately forming the 4-methyl and 5-carboxylate groups of the thiazole ring.
-
Base (for hydrolysis): Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for the final ester hydrolysis step.
Q3: How does the Hantzsch thiazole synthesis work?
The Hantzsch synthesis is a classic condensation reaction.[2][4] The mechanism involves the thioamide's sulfur atom acting as a nucleophile to displace the halide from the α-halo-β-ketoester. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone carbonyl. The final step is a dehydration event that results in the formation of the stable, aromatic thiazole ring.[5]
Q4: Why is the choice of solvent critical in the first step (Hantzsch condensation)?
The solvent plays a crucial role in managing reagent solubility and reaction rate. Alcohols like ethanol or methanol are frequently used as they effectively dissolve the starting materials and facilitate the reaction upon heating.[4][6] In some modern variations, solvent-free conditions or the use of greener solvents like water-ethanol mixtures have been explored to improve yields and environmental impact.[1][6] The polarity and protic nature of the solvent can influence the nucleophilicity of the reactants and the stability of intermediates.
Q5: How can I effectively monitor the progress of both reaction steps?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Step 1 (Condensation): Spot the reaction mixture against the starting materials (3-methoxythiobenzamide and ethyl 2-chloroacetoacetate). The reaction is complete when the starting material spots have disappeared and a new, distinct product spot (the ethyl ester) has formed. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Step 2 (Hydrolysis): Spot the reaction mixture against the ethyl ester starting material. The reaction is complete when the ester spot is gone, and a new, more polar spot (the carboxylic acid) appears at or near the baseline. The final product can be visualized by adding a base (like ammonia vapor) or an acid (like acetic acid) to the TLC developing chamber to ensure the carboxylic acid is in its ionized or neutral form, respectively, which can affect its retention factor (Rf).
Experimental Workflow & Protocols
The overall synthesis is a two-stage process involving condensation to form an ester intermediate, followed by hydrolysis to yield the final product.
Caption: High-level workflow for the two-stage synthesis.
Protocol 1: Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methoxythiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol as the solvent (approx. 5-10 mL per gram of thioamide).
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitoring: Periodically check the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the thiobenzamide spot indicates completion.
-
Workup and Isolation: Once complete, allow the mixture to cool to room temperature. The product may precipitate. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove impurities. The crude product can be recrystallized from ethanol if necessary.
Protocol 2: Synthesis of this compound
-
Reagent Setup: Suspend the purified ethyl ester intermediate (1.0 eq) from Protocol 1 in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M NaOH).
-
Reaction: Heat the mixture to reflux for 2-4 hours until the solution becomes clear.
-
Monitoring: Track the disappearance of the starting ester spot by TLC (the product carboxylic acid will be at the baseline).
-
Workup and Isolation: Cool the reaction mixture in an ice bath. Slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. A thick precipitate of the carboxylic acid should form.
-
Purification: Collect the solid by vacuum filtration, wash extensively with cold water to remove salts, and dry under vacuum. Purity can be checked by melting point determination and NMR spectroscopy. For very high purity, dissolution in a basic solution (like aqueous sodium bicarbonate) followed by filtration and re-precipitation with acid can be performed.[7][8]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Hantzsch Condensation (Step 1) | 1. Incomplete reaction. 2. Impure reagents (especially the α-halo-β-ketoester, which can degrade). 3. Suboptimal temperature or solvent. 4. Side reactions. | 1. Increase reflux time. Confirm completion with TLC. 2. Use freshly distilled or high-purity reagents. 3. Ensure the reaction is at a full, sustained reflux. Consider alternative solvents if solubility is an issue.[6] 4. Lowering the temperature slightly may reduce byproduct formation, though it will increase reaction time. |
| Multiple Unexpected Spots on TLC | 1. Formation of isomers or byproducts. 2. Degradation of starting materials or product. 3. Presence of unreacted starting materials. | 1. If N-substituted thioureas are used, regioisomers can form; acidic conditions can alter the outcome.[9] For this synthesis, ensure the purity of the thioamide. 2. Avoid excessively high temperatures or prolonged reaction times. Ensure the workup is done promptly after the reaction is complete. 3. Re-evaluate stoichiometry and reaction time/temperature. |
| Incomplete Ester Hydrolysis (Step 2) | 1. Insufficient base. 2. Insufficient reaction time or temperature. 3. Steric hindrance around the ester group. | 1. Ensure at least 2 equivalents of NaOH are used to drive the equilibrium. 2. Increase the reflux time and confirm completion via TLC. 3. If standard conditions fail, consider a stronger base (KOH) or a co-solvent like THF to improve solubility and access to the ester site. |
| Product Fails to Precipitate After Acidification | 1. Product is too soluble in the solvent mixture. 2. Insufficient acidification. 3. Insufficient product formed (low yield). | 1. Reduce the total volume of the solution by rotary evaporation before or after acidification. Ensure the solution is thoroughly chilled. 2. Check the pH with litmus paper or a pH meter to confirm it is strongly acidic (pH < 3). 3. Concentrate the solution and attempt to extract the product with an organic solvent like ethyl acetate. |
| Purification of Final Acid is Difficult | 1. Oily or amorphous solid instead of crystalline product. 2. Contamination with inorganic salts. | 1. Try recrystallization from different solvents (e.g., ethanol/water, acetic acid, or acetone). If it fails to crystallize, purification via column chromatography on silica gel may be necessary. 2. Ensure the filtered product is washed thoroughly with copious amounts of cold deionized water to remove any residual salts (e.g., NaCl). |
Reaction Mechanism & Troubleshooting Logic
The following diagrams illustrate the core chemical transformation and a logical approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Al-Hourani, B. J., Al-Awaida, W. A., & Sweidan, K. I. (2018).
- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- Al-Hourani, B. J., Al-Awaida, W. A., & Sweidan, K. I. (2018).
- BenchChem. optimization of Hantzsch thiazole synthesis reaction conditions.
- Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
- Shukla, A. P., & Verma, V. (2020). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4449.
- Dovlatyan, V. V. (2004). Thiazolecarboxylic Acid Derivatives. Part 1.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1.
Sources
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- 2. synarchive.com [synarchive.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals to address common and complex challenges encountered during the crystallization of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. As a critical intermediate, achieving a robust and reproducible crystallization process is paramount for ensuring purity, batch-to-batch consistency, and desirable physical properties for downstream applications.[1] This document provides in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format.
Section 1: Troubleshooting Common Crystallization Issues
This section addresses the most frequent problems observed during the crystallization of organic compounds, with specific advice tailored to the target molecule's structure.
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What is happening and how do I fix it?
A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in the current solvent environment. The high concentration of impurities can also depress the melting point, leading to this phenomenon. The result is a supersaturated liquid phase of your compound, which is often difficult to solidify into a crystalline form.
Immediate Corrective Actions:
-
Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (1-5% of total volume) of the primary ("good") solvent until the oil completely redissolves.[2]
-
Slow Down the Cooling: The primary cause is often rapid cooling, which creates a high level of supersaturation too quickly. Once re-dissolved, allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that cools gradually to room temperature.
-
Alter the Solvent System: If slow cooling fails, the solvent may be unsuitable. Consider adding a miscible "poor" solvent (an anti-solvent) to the hot, dissolved solution until the first sign of persistent cloudiness appears, then re-heat to clarify and cool slowly. This changes the saturation point of the solution.
Causality and Prevention: The methoxyphenyl group and thiazole core contribute to a molecular structure that can be prone to forming oils if not handled correctly. The goal is to ensure that the solution's temperature drops below the compound's melting point before it becomes supersaturated. Using a slightly more dilute solution or a different solvent system can prevent this issue in future experiments.[2]
Q2: I've cooled the solution, but no crystals have formed. How can I induce crystallization?
A2: The failure to form crystals indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.
Methods for Inducing Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[3] The microscopic imperfections on the glass provide a high-energy surface that can initiate nucleation.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the solution.[4] This "seed" acts as a template, bypassing the initial nucleation energy barrier and promoting crystal growth.
-
Reduce Solvent Volume: It is possible that too much solvent was used.[2] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.
-
Introduce an Anti-Solvent: Add a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes faintly cloudy. This indicates you have reached the saturation point.[3] Common solvent pairs include ethanol-water, ethyl acetate-hexane, or acetone-water.[5]
-
Cool to a Lower Temperature: If cooling to room temperature is insufficient, place the flask in an ice bath or refrigerator, but only after attempting the methods above. Rapid cooling should be a last resort as it can lead to the formation of small, impure crystals.[3]
Troubleshooting Flowchart for Non-Forming Crystals
Caption: A logical workflow for inducing crystallization.
Q3: The compound "crashed out" as a very fine powder. How can I obtain larger, well-defined crystals?
A3: Rapidly forming a fine powder or amorphous solid indicates that the solution became supersaturated too quickly, causing massive nucleation rather than controlled crystal growth.[2] This is common in pharmaceutical intermediates and compromises purity and filterability.[1]
Protocol for Promoting Crystal Growth:
-
Use More Solvent: The most reliable method is to re-heat the solution and add more of the primary solvent (e.g., 10-20% more) than the minimum required for dissolution at boiling. This ensures the solution remains unsaturated for a longer period during cooling, slowing the onset of crystallization.[2]
-
Controlled Cooling is Critical: Avoid placing the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly to room temperature, undisturbed. An ideal crystallization process should see the first crystals appear after 5-15 minutes and continue to grow over 30-60 minutes.[2]
-
Utilize a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and add a "poor" solvent (anti-solvent) at an elevated temperature until turbidity is observed. This method often yields well-defined crystals upon slow cooling.
Q4: My final yield is very low. What are the common causes and how can I maximize recovery?
A4: Low yield is a frequent issue and can stem from several factors throughout the crystallization process.
| Potential Cause | Explanation & Solution |
| Excess Solvent | Too much solvent was used, causing a significant portion of the compound to remain dissolved in the mother liquor even after cooling.[2] Solution: Reduce the amount of solvent used to the minimum required for hot dissolution. If the yield is still low, concentrate the mother liquor and cool it again to recover a second crop of crystals. |
| Premature Crystallization | If performing a hot filtration to remove impurities, the compound may have crystallized on the filter paper or in the funnel stem. Solution: Pre-heat the funnel and receiving flask. Use a small amount of hot, fresh solvent to wash the filter paper and funnel to recover any precipitated product. |
| Inappropriate Solvent Choice | The compound may have significant solubility in the chosen solvent even at low temperatures. Solution: Test alternative solvents or solvent systems where the compound has a steep solubility curve (very soluble when hot, poorly soluble when cold). |
| Incomplete Reaction | If the crude material is from a chemical reaction, the low yield may be due to an incomplete conversion.[2] Solution: Analyze the crude material (e.g., by TLC or NMR) to assess its purity before crystallization. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for this compound?
A1: The principle of "like dissolves like" is a good starting point. This molecule has both polar (carboxylic acid, methoxy ether, thiazole nitrogens) and non-polar (phenyl ring, methyl group) characteristics.
A systematic approach is recommended:
-
Test Solubility: Place a few milligrams of your compound in separate test tubes and add ~0.5 mL of different solvents at room temperature.[5]
-
Heat if Insoluble: If the compound does not dissolve at room temperature, gently heat the solvent to its boiling point. A good crystallization solvent will dissolve the compound when hot but not when cold.[5]
-
Evaluate Solvent Pairs: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water) dropwise while hot until the solution turns cloudy.[5]
Recommended Solvents to Screen:
| Solvent Class | Examples | Rationale for Use |
| Polar Protic | Ethanol, Methanol, Isopropanol, Acetic Acid | The carboxylic acid group can form hydrogen bonds with these solvents. Thiazole derivatives have been successfully recrystallized from alcohols.[6][7] |
| Polar Aprotic | Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Can dissolve the compound through dipole-dipole interactions without interfering with the carboxylic acid's hydrogen bonding network during crystal formation. |
| Non-Polar | Toluene, Hexane, Cyclohexane | Less likely to be primary solvents but are excellent as anti-solvents when paired with a more polar solvent like ethyl acetate or acetone.[5] |
| Mixed Systems | Ethanol/Water, Ethyl Acetate/Hexane | Offer fine-tuned control over solubility and are often effective for compounds with mixed polarity.[5][8] |
Q2: How does pH affect the crystallization of this carboxylic acid?
A2: The pH of the solution is critical. As a carboxylic acid, the compound's solubility is highly pH-dependent.
-
In Basic Conditions (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻). This salt is typically much more soluble in aqueous or polar protic solvents than the neutral acid. Crystallization will not occur.
-
In Acidic Conditions (pH < pKa): The compound exists in its neutral, less soluble carboxylic acid form (R-COOH). Crystallization is favorable.
For thiazole carboxylic acids, precipitation is often induced by adjusting the pH to around 2-3 after a reaction.[9] If your crude material is in a basic solution, you must carefully acidify it to induce precipitation before attempting recrystallization.
Q3: What is polymorphism and why should I be concerned about it?
A3: Polymorphism is the ability of a compound to exist in two or more different crystal structures, even though the chemical composition is identical.[10] These different forms, or polymorphs, can have vastly different physicochemical properties, including:
-
Solubility and Dissolution Rate: Affects bioavailability in a pharmaceutical context.[11]
-
Stability: One polymorph may be more stable than another, and the less stable form could convert over time.[4]
-
Melting Point
-
Crystal Habit (Shape): Affects filtration, drying, and formulation.[1]
For a pharmaceutical intermediate, controlling polymorphism is essential for regulatory confidence and consistent downstream performance.[1] Different crystallization conditions (solvent, cooling rate, temperature) can lead to different polymorphs. It is crucial to develop a process that consistently produces the same, most stable form.
Section 3: General Recrystallization Workflow
This protocol provides a standardized workflow for purifying this compound.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 8. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 10. syrris.com [syrris.com]
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Technical Support Center: 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid Synthesis
Welcome to the technical support guide for the synthesis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly low yields, in this synthetic sequence. We will dissect the common pitfalls in the two-step synthesis—Hantzsch thiazole formation followed by ester hydrolysis—and provide actionable, chemically-sound solutions to optimize your outcomes.
Synthesis Overview: A Two-Step Strategy
The most reliable and widely adopted method for constructing this molecule is a two-step process. First, a Hantzsch thiazole synthesis is employed to form the core heterocyclic ring system as an ethyl ester.[1][2] This is followed by a saponification (hydrolysis) reaction to convert the ester into the final carboxylic acid product. Poor yields can arise in either of these critical steps.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Part A: Poor Yield in Hantzsch Ester Formation (Step 1)
Question 1: My Hantzsch reaction is sluggish, incomplete, or yields multiple side products according to TLC analysis. What are the primary causes and solutions?
Answer: This is a classic issue in Hantzsch synthesis and typically points to one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Causality - Reagent Integrity: The Hantzsch reaction is a condensation between a thioamide and an α-haloketone.[3] The purity and stability of these starting materials are paramount.
-
3-Methoxythiobenzamide: Ensure your thioamide is pure. If synthesized from 3-methoxybenzamide (e.g., using Lawesson's reagent), residual amide or byproducts can interfere. Recrystallization of the thioamide may be necessary.
-
Ethyl 2-chloroacetoacetate: This reagent can degrade upon storage, especially if exposed to moisture or light. Use a freshly opened bottle or distill it prior to use. Degradation often leads to a lower concentration of the active reagent and introduces acidic impurities that can catalyze side reactions.
-
-
Causality - Reaction Conditions: The environment of the reaction dictates its speed and cleanliness.
-
Solvent: Ethanol is the standard solvent as it provides good solubility for both reactants and a suitable reflux temperature (~78 °C). If solubility is an issue, consider a higher-boiling solvent like n-butanol, but be mindful of potential thermal degradation.
-
Temperature: The reaction generally requires heat to overcome the activation energy for cyclization and dehydration.[4] Running the reaction at room temperature is often too slow. Refluxing in ethanol is a good starting point. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.
-
-
Causality - Side Reactions: The primary competing reaction is self-condensation or decomposition of the sensitive α-haloketone. This is often exacerbated by prolonged reaction times or excessive temperatures.
Troubleshooting Summary Table:
| Parameter | Common Problem | Recommended Solution | Rationale |
| Reagents | Impure thioamide; degraded α-halo ester. | Recrystallize thioamide; use fresh or distilled ethyl 2-chloroacetoacetate. | Impurities interfere with the primary reaction pathway, reducing yield. |
| Temperature | Reaction too slow or incomplete. | Maintain a steady reflux in ethanol (~78 °C). | Provides sufficient thermal energy for the condensation and dehydration steps.[4] |
| Solvent | Poor solubility of starting materials. | Ensure adequate solvent volume (target 0.1-0.5 M concentration). Ethanol is standard. | Proper dissolution is necessary for the bimolecular reaction to occur efficiently. |
| Monitoring | Unsure of reaction completion. | Monitor via TLC (e.g., 3:1 Hexane:EtOAc) every 1-2 hours. | Prevents running the reaction too long, which can lead to byproduct formation. |
Part B: Poor Yield in Ester Hydrolysis (Step 2)
Question 2: My saponification reaction appears complete by TLC, but I get little to no solid precipitate after acidification. Where is my product?
Answer: This is the most frequent and frustrating source of yield loss in this synthesis. The issue almost always lies in the work-up, specifically the isolation of the carboxylic acid product. The product is likely still dissolved in the aqueous layer as its carboxylate salt.
-
Causality - The Critical Role of pH: Carboxylic acids are acidic. In basic solution (after saponification with NaOH), the product exists as the highly water-soluble sodium carboxylate salt. To induce precipitation, you must protonate this salt to form the neutral, much less water-soluble carboxylic acid.[5] This requires careful acidification.
-
Insufficient Acid: Adding acid until the solution is merely "neutral" (pH 7) is not enough. You must lower the pH well below the pKa of the carboxylic acid (typically pKa ~3-4 for such compounds) to ensure complete protonation.
-
Improper pH Measurement: Using pH paper can be inaccurate in mixed solvent systems. A calibrated pH meter is strongly recommended for this critical step.
-
Troubleshooting Workflow for Product Isolation:
Caption: A logical workflow for troubleshooting product precipitation.
-
Solution Steps:
-
Cooling is Key: Before acidification, cool the reaction mixture in an ice bath. This controls the exotherm of neutralization and generally decreases the solubility of your product, promoting better crystal formation.[6]
-
Acidify Slowly: Add your acid (e.g., 1M or 2M HCl) dropwise with vigorous stirring. Dumping the acid in all at once can create localized pH changes and may cause the product to "oil out" instead of crystallizing.
-
Target pH 2-3: Aim for a final pH of 2 to 3 to ensure the carboxylate is fully protonated.[5]
-
Be Patient: After reaching the target pH, allow the mixture to stir in the ice bath for at least 30 minutes. Crystallization is not always instantaneous. Sometimes, scratching the inside of the flask with a glass rod can help induce nucleation.
-
If Precipitation Fails: If no solid forms, your product may be more soluble than expected or may have oiled out. The best course of action is to perform a liquid-liquid extraction with an appropriate organic solvent like ethyl acetate or dichloromethane. The organic layers can then be combined, dried over sodium sulfate, filtered, and concentrated under vacuum to recover the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hantzsch thiazole synthesis?
The Hantzsch synthesis is a classic cyclocondensation reaction. It proceeds via an initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halo-ester, followed by cyclization and dehydration to form the aromatic thiazole ring.[3][7]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Q2: Can I use a different base for the hydrolysis step, like potassium hydroxide (KOH) or lithium hydroxide (LiOH)?
Yes. KOH and LiOH are both excellent alternatives to NaOH for saponification. They function identically as strong bases to hydrolyze the ester. The choice often comes down to cost, availability, and the solubility of the resulting carboxylate salt, although for this specific molecule, the difference in performance is typically negligible.
Q3: How should I purify the final carboxylic acid product?
If the product precipitates cleanly from the acidification step, it is often of high purity after filtering and washing with cold water.[5] The primary impurity would be residual inorganic salts. If further purification is needed, recrystallization is the best method. A solvent system like ethanol/water or acetone/heptane would be a good starting point. If the product is an oil or impure after extraction, column chromatography on silica gel can be used, typically with a mobile phase containing a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (Step 1)
-
To a round-bottom flask equipped with a reflux condenser, add 3-methoxythiobenzamide (1.0 eq).
-
Add absolute ethanol (to achieve a concentration of ~0.2 M).
-
Add ethyl 2-chloroacetoacetate (1.1 eq).
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting thioamide is consumed.
-
Allow the reaction to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir for 15-20 minutes. A solid product should precipitate.
-
Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the ethyl ester product. The crude product can be used directly in the next step or recrystallized from ethanol if necessary.
Protocol 2: Hydrolysis to this compound (Step 2)
-
In a round-bottom flask, suspend the ethyl ester (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) pellets.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester. The mixture should become a clear, homogeneous solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
With vigorous stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is between 2 and 3 (verify with a calibrated pH meter).
-
A thick, white precipitate should form. Continue stirring the slurry in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold deionized water to remove all inorganic salts.
-
Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight to yield the final carboxylic acid.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
YouTube. Synthesis of Thiazoles. 2019. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
Bekkali, N., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2017. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
- Google Patents. Processes for preparing thiazole carboxylic acids (US3274207A).
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. 2010. Available from: [Link]
-
National Center for Biotechnology Information. Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. 2015. Available from: [Link]
- Google Patents. Hydroxyphenyl-thiazole-thiazoline and -thiazolidine carboxylic acids, process for their preparation and these compounds for use in influencing the collagen metabolism (EP0033151A1).
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. 2020. Available from: [Link]
-
Bramley, S.E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1987. Available from: [Link]
-
ResearchGate. Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Available from: [Link]
- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate (WO2012032528A2).
-
Popiołek, Ł., et al. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. 2021. Available from: [Link]
-
Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]
-
Popa, A., et al. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank. 2021. Available from: [Link]
- Google Patents. A kind of method for preparing thiazole-4-carboxylic acid (CN102372680A).
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- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Assay Interference with 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (herein referred to as "MPT5A"). This document is designed for researchers, scientists, and drug development professionals who may encounter unexpected results or artifacts during in-vitro assays involving this compound. MPT5A is a valuable scaffold in medicinal chemistry, notably explored for developing Cyclooxygenase (COX) inhibitors.[1][2] However, its inherent physicochemical properties, stemming from the thiazole core, can lead to assay interference.
This guide provides a structured, question-and-answer approach to diagnosing and mitigating these potential issues, ensuring the integrity and accuracy of your experimental data.
Section 1: Foundational Knowledge: Properties & Handling
This section covers the essential properties of MPT5A and best practices for its preparation, which are critical for preventing common artifacts like precipitation.
FAQ: What are the key physicochemical properties of MPT5A that can influence assay performance?
Understanding the fundamental properties of MPT5A is the first step in predicting and troubleshooting interference. The structure contains a conjugated aromatic system (thiazole and methoxyphenyl rings) and an ionizable carboxylic acid group.
Scientist's Rationale: The conjugated system is a chromophore and a fluorophore, meaning it can absorb light and emit fluorescence, directly interfering with optical-based assays. The carboxylic acid group dictates its solubility, which is highly dependent on the pH of the buffer system. At physiological pH, the compound will be at least partially deprotonated and carry a negative charge.
| Property | Value | Implication for Assays |
| Molecular Formula | C₁₂H₁₁NO₃S | N/A |
| Molecular Weight | 249.29 g/mol [3] | Affects molar concentration calculations. |
| Structure | Thiazole-based aromatic | Potential for intrinsic fluorescence and absorbance.[4][5] |
| Functional Groups | Carboxylic acid, Ether | pH-dependent solubility; potential for hydrogen bonding. |
| Recommended Solvent | DMSO[6] | High concentrations may affect enzyme activity or cell viability. |
FAQ: My compound seems to be precipitating in the assay buffer. How can I improve its solubility and prevent this?
Compound precipitation is a primary source of non-specific inhibition and erratic results. This is often observed when an organic stock solution (e.g., DMSO) is diluted into an aqueous assay buffer.
Scientist's Rationale: MPT5A, like many small molecules, has limited aqueous solubility. When the DMSO concentration is drastically lowered upon dilution, the compound can crash out of solution, forming aggregates. These aggregates can physically sequester enzymes or proteins, leading to a false-positive "inhibition" signal.
Troubleshooting Protocol: Optimizing Compound Dilution
-
Visual Inspection: After diluting the compound into the final assay buffer, visually inspect the solution (and the wells of your microplate) against a light source for any signs of cloudiness or precipitate.
-
Reduce Final Concentration: If precipitation is observed, the most straightforward solution is to lower the highest concentration being tested.
-
Optimize DMSO Carryover: While minimizing DMSO is ideal, sometimes a slightly higher final concentration (e.g., 0.5% vs. 0.1%) can maintain compound solubility. Run a DMSO tolerance control to ensure the solvent itself is not affecting the assay.
-
Pre-dilution Strategy: Perform an intermediate dilution step in a mixed solvent system (e.g., 50:50 buffer:DMSO) before the final dilution into the assay buffer. This can ease the transition from a purely organic to a highly aqueous environment.
-
Consider pH: For MPT5A, ensure your assay buffer pH is > 6.0 to promote the deprotonation and solubilization of the carboxylic acid group.
Section 2: Interference in Fluorescence-Based Assays
The thiazole moiety is a well-documented fluorophore, making interference in fluorescence-based assays (e.g., Fluorescence Polarization, FRET, TR-FRET, intensity-based readouts) a significant concern.[4][5][7]
FAQ: I am observing a high background signal in my fluorescence assay, even in control wells with only MPT5A and the detection buffer. What is the cause?
This is a classic sign of interference due to the compound's intrinsic fluorescence.
Scientist's Rationale: MPT5A can absorb light at or near the excitation wavelength of your assay's probe and emit light in the same range as your assay's emission wavelength. This "bleed-through" adds to the signal measured by the plate reader, creating a high background and masking any real biological effect.
Caption: Workflow for diagnosing absorbance interference.
Troubleshooting Protocol: Deconvoluting Absorbance Artifacts
-
Run Parallel Controls: In every absorbance-based experiment, run a parallel "cell-free" or "enzyme-free" plate. This plate should contain the compound dilutions in the assay medium with all assay reagents.
-
Measure Compound Absorbance: Read the absorbance of the cell-free plate at the assay wavelength.
-
Correct the Data: Subtract the absorbance value of each compound-only well from the corresponding experimental well.
-
Corrected Value = (Abs of Cells + Cmpd) - (Abs of Cmpd only)
-
-
Check for Reactivity: If the compound-only wells show a time-dependent increase in absorbance after adding the detection reagent (e.g., MTS), it indicates a direct chemical reaction. In this case, the assay is likely incompatible with MPT5A, and an alternative method (e.g., a non-colorimetric viability assay like CellTiter-Glo®) should be used.
Section 4: Addressing Non-Specific Inhibition via Aggregation
Promiscuous or non-specific inhibition is often caused by the formation of compound aggregates that sequester the target protein, rather than true binding at an active site. This behavior is sometimes associated with compounds flagged under PAINS (Pan-Assay Interference Compounds) criteria. [8]
FAQ: My IC₅₀ curve for MPT5A is extremely steep and varies between experiments. Could this be due to aggregation?
This is a hallmark of aggregation-based inhibition. Other signs include a high Hill slope (>1.5) and sensitivity to enzyme concentration.
Scientist's Rationale: Aggregates form only above a certain critical concentration. Below this threshold, the compound is monomeric and inactive. Once the concentration is high enough for aggregates to form, they begin sequestering the protein, leading to a very sharp, almost step-like drop in activity that appears as a steep dose-response curve.
Troubleshooting Protocol: The Detergent Test
The most common method to diagnose aggregation is to repeat the assay in the presence of a low concentration of a non-ionic detergent.
-
Prepare Detergent Buffer: Supplement your standard assay buffer with 0.01% (v/v) Triton X-100.
-
Re-run IC₅₀: Generate a new dose-response curve for MPT5A using the detergent-containing buffer.
-
Analyze Results:
-
If MPT5A is a true inhibitor, the IC₅₀ value should remain largely unchanged.
-
If MPT5A is an aggregator, the addition of detergent will disrupt the formation of aggregates, leading to a significant rightward shift (increase) in the apparent IC₅₀, or a complete loss of activity.
-
Hypothetical Data Example:
| Condition | Apparent IC₅₀ | Interpretation |
| Standard Buffer | 1.5 µM | Potent inhibition observed. |
| Buffer + 0.01% Triton X-100 | > 50 µM | Inhibition is abolished; likely an aggregation artifact. |
References
-
Verma, R., et al. (2023). Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. PMC. Available at: [Link]
-
Hassan, L. M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. Available at: [Link]
-
ResearchGate. Examples of thiazole-based fluorescent molecules. Available at: [Link]
-
Shvad, Y., et al. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Available at: [Link]
-
Talukdar, A., et al. (2022). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available at: [Link]
-
Ożarowski, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]
-
Wang, Y., et al. (2010). Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging. PMC. Available at: [Link]
-
Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC. Available at: [Link]
-
PubChem. 2-Methoxy-5-methyl-1,3-thiazole-4-carboxylic acid. Available at: [Link]
-
Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]
-
Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. Available at: [Link]
-
Dahl, G., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. PMC. Available at: [Link]
Sources
- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid AldrichCPR 54001-16-0 [sigmaaldrich.com]
- 4. Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of this promising, yet potentially challenging, molecule.
Compound Profile: this compound
While specific experimental data for this compound is not extensively available in public literature, we can infer its likely physicochemical properties based on its structural motifs and data from analogous compounds.
Structural Features and Inferred Physicochemical Properties:
| Property | Inferred Characteristic | Rationale and Potential Implications for Bioavailability |
| Chemical Class | Thiazole carboxylic acid derivative | The carboxylic acid moiety provides a handle for pH-dependent solubility and salt formation. The thiazole ring is a common scaffold in pharmacologically active molecules.[1][2][3] |
| Solubility | Likely low aqueous solubility at acidic pH | The presence of the aromatic methoxyphenyl group and the thiazole ring contributes to its lipophilicity. As a carboxylic acid, its solubility is expected to be lowest at pH values below its pKa. Poor solubility is a primary hurdle for oral absorption.[4][5] |
| pKa | Estimated to be in the acidic range (approx. 3-5) | This is typical for a carboxylic acid. At pH values above the pKa, the molecule will be ionized and more soluble. This pH-dependent solubility is a critical factor in its dissolution in the gastrointestinal tract. |
| Permeability | Potentially moderate to high | The molecule's relatively small size and lipophilic character may favor passive diffusion across the intestinal epithelium. However, it could also be a substrate for efflux transporters.[6] |
| Biopharmaceutics Classification System (BCS) | Likely Class II or IV | Based on the inferred low solubility and potential for moderate to high permeability, the compound is likely a BCS Class II candidate. If permeability is also low, it would be classified as BCS Class IV. Both classes present significant challenges for oral bioavailability.[5] |
Troubleshooting Guide & FAQs
This section addresses common experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Question 1: My compound shows very poor dissolution in simulated gastric fluid (pH 1.2). What is the likely cause and what should I try first?
Answer:
The poor dissolution at low pH is almost certainly due to the protonation of the carboxylic acid group, rendering the molecule in its less soluble, neutral form. To enhance dissolution, you should focus on strategies that either increase the intrinsic solubility or modify the formulation to create a more favorable microenvironment for dissolution.
Initial Strategies:
-
Salt Formation: Converting the carboxylic acid to a salt (e.g., sodium or potassium salt) is often the most effective initial approach to dramatically increase aqueous solubility.[5] The higher dissolution rate of the salt form can lead to supersaturation upon encountering the acidic environment of the stomach, which can drive absorption.
-
pH Modification of the Formulation: Incorporating alkalizing agents (e.g., sodium bicarbonate, magnesium oxide) into the formulation can create a higher pH microenvironment around the drug particle as it dissolves, thus increasing its solubility and dissolution rate.[7]
Question 2: Despite improving the dissolution, the apparent permeability of my compound in the Caco-2 assay is low, and I observe a significant efflux ratio (>2). What does this indicate and how can I address it?
Answer:
An efflux ratio greater than 2 in a bidirectional Caco-2 permeability assay is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8][9][10] These transporters actively pump the drug out of the intestinal cells back into the gut lumen, thereby limiting its absorption.
Investigative and Mitigation Strategies:
-
Confirm Efflux Transporter Involvement: Conduct the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C).[9] A significant increase in the apical-to-basolateral permeability in the presence of an inhibitor confirms the involvement of that specific transporter.
-
Formulation with Excipients that Inhibit Efflux: Certain pharmaceutical excipients, such as some surfactants (e.g., polysorbate 80, Cremophor® EL), have been shown to inhibit P-gp. Incorporating these into your formulation could improve absorption.
-
Prodrug Approach: While more involved, a prodrug strategy could be considered. This involves chemically modifying the molecule to mask the features recognized by the efflux transporter. The prodrug is then cleaved in the systemic circulation to release the active parent drug.[4]
Question 3: I have developed an amorphous solid dispersion that shows excellent dissolution in vitro. However, the in vivo exposure in my rat pharmacokinetic study is still low and highly variable. What could be the reason?
Answer:
This is a common and challenging scenario. While amorphous solid dispersions can significantly enhance dissolution, several factors can lead to poor in vivo performance:
-
In Vivo Recrystallization: The supersaturated solution created by the amorphous form may be unstable in the gastrointestinal tract, leading to rapid recrystallization into the less soluble, stable crystalline form before it can be absorbed.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall (by enzymes like CYP3A4) or the liver. High first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.
-
Gastrointestinal Instability: The compound may be chemically unstable in the pH environment of the gut.
Troubleshooting Steps:
-
Assess Recrystallization: Use in vitro dissolution assays that more closely mimic in vivo conditions (e.g., with a two-stage pH shift from gastric to intestinal pH) to assess the stability of the supersaturated state. The choice of polymer in your solid dispersion is critical for maintaining supersaturation.
-
Investigate Metabolism: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of the compound. If metabolism is high, formulation strategies that promote lymphatic transport (e.g., lipid-based formulations) might help bypass the liver to some extent.
-
Evaluate Chemical Stability: Assess the stability of the compound at different pH values (e.g., pH 1.2, 6.8, 7.4) to rule out degradation in the GI tract.
Experimental Protocols
Protocol 1: Salt Formation and Solubility Screening
Objective: To prepare and screen different salt forms of this compound for enhanced aqueous solubility.
Methodology:
-
Base Selection: Choose a selection of pharmaceutically acceptable bases (e.g., NaOH, KOH, tromethamine, L-arginine).
-
Salt Synthesis (Small Scale):
-
Dissolve a known amount of the parent compound in a suitable organic solvent (e.g., ethanol, acetone).
-
Add an equimolar amount of the selected base (dissolved in a minimal amount of water or alcohol if necessary).
-
Stir the mixture at room temperature. Salt precipitation may occur directly, or an antisolvent may be needed to induce precipitation.
-
Isolate the solid by filtration, wash with the organic solvent, and dry under vacuum.
-
-
Characterization: Confirm salt formation using techniques like Powder X-ray Diffraction (PXRD) to check for a new crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of each salt form and the parent compound to separate vials containing phosphate-buffered saline (PBS) at pH 7.4.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of the compound and to identify potential active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell® inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.[11]
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add the test compound (at a known concentration, e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the test compound to the basolateral (donor) chamber.
-
Add fresh buffer to the apical (receiver) chamber.
-
Follow the same sampling procedure from the apical chamber.
-
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS for high sensitivity and specificity.[12]
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 3: Preparation of an Amorphous Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion to enhance the dissolution rate and oral absorption.
Methodology:
-
Polymer and Solvent Selection:
-
Choose a suitable polymer for stabilization of the amorphous form (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Select a common solvent system in which both the drug and the polymer are soluble (e.g., methanol, acetone, or a mixture).
-
-
Spray Drying Process:
-
Dissolve the compound and the selected polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3).
-
Optimize the spray drying parameters:
-
Inlet temperature
-
Atomization pressure/gas flow
-
Solution feed rate
-
-
Spray the solution into the drying chamber. The rapid evaporation of the solvent will trap the drug in an amorphous state within the polymer matrix.
-
Collect the resulting powder.
-
-
Characterization:
-
Amorphicity: Confirm the absence of crystallinity using PXRD. The diffractogram should show a halo pattern instead of sharp Bragg peaks.
-
Glass Transition Temperature (Tg): Determine the Tg using DSC to assess the physical stability of the amorphous system.
-
Dissolution Testing: Perform in vitro dissolution testing in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution profile of the solid dispersion to that of the crystalline compound.
-
Visualizations
Caption: Core challenges leading to low oral bioavailability.
Caption: Key strategies to enhance bioavailability.
Caption: Experimental workflow for Caco-2 permeability assay.
References
-
Chiou, G. Y., & Li, C. Y. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 835-843. [Link]
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Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]
-
Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(6), 693-704. [Link]
-
Ravikanth, M., & Ramanamurthy, K. V. (2018). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Innovations in Pharmaceuticals and Pharmacotherapy, 6(2), 17-23. [Link]
-
Cyprotex. (n.d.). Caco-2 Assay Protocol. Retrieved from [Link]
-
He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6390-6400. [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
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Patsnap. (2025). How to select the right animal species for TK/PK studies?. Retrieved from [Link]
-
Lema, C., et al. (2025). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Pharmaceutics, 17(8), 1-25. [Link]
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International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0309876. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-5-methyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Potential of Thiazole Derivatives of Synthetic Origin. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Chouksey, R., & Jain, A. K. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation, 9(3), 183-196. [Link]
-
World Journal of Pharmaceutical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
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El-Metwally, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1748. [Link]
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Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19688-19702. [Link]
-
PubChem. (n.d.). 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. Retrieved from [Link]
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Technical Support Center: Strategic Modification of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Last Updated: 2026-01-12
Introduction
Welcome to the technical support guide for the optimization of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This molecule, belonging to the versatile thiazole class of heterocyclic compounds, serves as a valuable scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often acting as inhibitors of key enzymes like protein kinases or cyclooxygenases.[1][2][3]
This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in modifying this scaffold. Our objective is to provide a structured approach to enhancing its efficacy by addressing common challenges such as potency, selectivity, solubility, and metabolic stability. We will explore strategic modifications, troubleshoot experimental hurdles, and provide validated protocols to streamline your discovery process.
The core structure presents several key regions for chemical modification, each offering a unique opportunity to modulate the molecule's physicochemical and pharmacological properties.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that researchers may have before embarking on a chemical modification campaign.
Q1: What are the primary points of modification on the this compound scaffold?
A1: The scaffold offers three primary vectors for modification, each with distinct strategic implications:
-
The Carboxylic Acid (C5 position): This is a critical interaction group, often involved in hydrogen bonding with target proteins. However, it can also lead to poor membrane permeability and rapid metabolism.[4] Strategies include bioisosteric replacement or conversion to amides, esters, or other prodrugs.
-
The 3-Methoxyphenyl Ring (C2 position): The substituents on this aromatic ring are key determinants of potency and selectivity. Modifications here can probe the hydrophobic and electronic requirements of the target's binding pocket. Exploring different substitution patterns (e.g., moving the methoxy group, adding halogens, or introducing hydrogen bond donors/acceptors) is a standard Structure-Activity Relationship (SAR) approach.[5]
-
The Methyl Group (C4 position): While less commonly modified, altering this group can influence the molecule's overall conformation and metabolic stability. Replacing it with larger alkyl groups or cyclopropyl rings can explore steric tolerance in the binding site.
Q2: My derivatives have poor aqueous solubility. What are the most effective strategies to improve this?
A2: Poor solubility is a common challenge for drug candidates and can hinder reliable biological evaluation and in vivo efficacy.[6] Effective strategies include:
-
Introduction of Polar Groups: Adding hydrophilic groups, such as hydroxyls, amines, or small polar heterocycles, to the phenyl ring can enhance solubility.[6]
-
Disruption of Molecular Planarity: Highly planar molecules often exhibit strong crystal lattice packing, leading to low solubility. Introducing non-planar groups (e.g., a cyclopropyl group) or creating a twist in the molecule by adding ortho substituents on the phenyl ring can disrupt this packing and improve solubility.[7]
-
Salt Formation: If your final compound is sufficiently basic or acidic, forming a salt can dramatically increase aqueous solubility.
-
Formulation Approaches: For initial screening, techniques like creating solid dispersions or using cyclodextrins can enhance solubility for in vitro assays.[8]
Q3: I am observing rapid in vivo clearance of my compound. What are the likely metabolic "soft spots" and how can I address them?
A3: The parent molecule has several potential sites for metabolism:
-
Carboxylic Acid: This group is highly susceptible to glucuronidation, a major clearance pathway that can lead to rapid excretion.[4][9] Replacing the carboxylic acid with a stable bioisostere like a tetrazole or an acyl sulfonamide is a proven strategy to block this pathway.[10]
-
Methoxy Group: The methyl ether can be a site for O-dealkylation by cytochrome P450 enzymes, forming a phenol metabolite which is then rapidly conjugated. Replacing the methoxy group with metabolically more stable groups like a fluoro or a trifluoromethyl group can prevent this.
-
Aromatic Ring: The phenyl ring can undergo hydroxylation. Deactivating the ring with electron-withdrawing groups can reduce its susceptibility to oxidative metabolism.[11]
Troubleshooting Guides
This section provides detailed, problem-oriented guidance for specific experimental challenges.
Guide 1: Troubleshooting Low Biological Potency
Low potency is the most common starting point in a drug discovery campaign. A systematic approach is required to build a robust SAR and improve activity.
Logical Flow for Potency Improvement
Caption: Decision workflow for systematically improving compound potency.
Q&A: Addressing Low Potency
Q: My initial compound shows only micromolar activity. Where do I start? A: First, confirm the role of the carboxylic acid. It is often a key pharmacophore.
-
Strategy 1: Synthesize the corresponding methyl ester. This neutralizes the charge and removes the hydrogen bond donating capability. If activity drops significantly, it confirms the acid is crucial for binding, likely through an electrostatic or hydrogen bond interaction with a basic residue (like Arginine or Lysine) in the target protein.
-
Strategy 2: Synthesize the primary amide. This retains a hydrogen bond donor/acceptor profile but alters the geometry and acidity. Comparing the ester and amide activities will provide valuable insight into the nature of the required interaction.
Q: I've confirmed the carboxylic acid is important. How can I optimize that interaction? A: Use bioisosteric replacement. Bioisosteres are functional groups with similar physicochemical properties that can enhance potency or improve ADME properties.[12][13]
-
Tetrazole: This is one of the most common carboxylic acid bioisosteres. It maintains a similar acidic pKa (~4.5-4.9) and can participate in similar ionic interactions, but it is resistant to glucuronidation.[10]
-
Acyl Sulfonamide: These are also excellent mimics and can form multiple hydrogen bonds, sometimes leading to a significant increase in potency.[10]
Illustrative SAR Data for Carboxylic Acid Bioisosteres
| Compound ID | R Group (at C5) | Target IC50 (nM) | Rationale |
|---|---|---|---|
| Parent | -COOH | 1250 | Baseline activity |
| 1a | -COOCH3 | >10,000 | Confirms importance of acidic group |
| 1b | -CONH2 | 5600 | H-bonding alone is insufficient |
| 1c | 5-Tetrazolyl | 850 | Similar potency, improved metabolic stability |
| 1d | -CONHSO2CH3 | 450 | Improved H-bonding enhances potency |
Q: How should I approach modifying the 3-methoxyphenyl ring? A: A systematic scan of this ring is crucial for mapping the binding pocket.
-
Positional Isomers: Synthesize the 2-methoxy and 4-methoxy analogues to understand the preferred location for this group.
-
Electronic Effects: Replace the methoxy group (-OCH3, electron-donating) with a hydrogen (neutral), a fluorine (F, weak electron-withdrawing), or a trifluoromethyl group (-CF3, strong electron-withdrawing) to probe the electronic requirements.
-
Steric Effects: Replace the methoxy group with larger groups like ethoxy (-OCH2CH3) or isopropoxy (-OCH(CH3)2) to check for steric clashes in the binding pocket.
Guide 2: Troubleshooting Synthetic Chemistry
The synthesis of this scaffold typically relies on the Hantzsch thiazole synthesis.[14] While robust, this reaction can present challenges.
Synthetic Workflow Diagram
Caption: General synthetic route to the target scaffold.
Q&A: Common Synthetic Problems
Q: The Hantzsch cyclization is low-yielding. What could be the problem? A: Low yields in the Hantzsch synthesis often stem from issues with starting materials or reaction conditions.
-
Purity of α-haloketone: The α-haloketone (e.g., ethyl 2-chloroacetoacetate) can be unstable. Ensure it is fresh or purified before use. Self-condensation is a common side reaction.
-
Thioamide Quality: The thioamide must be pure. Impurities can interfere with the initial nucleophilic attack.
-
Reaction Conditions: The reaction is typically run in ethanol with heating.[15] If the reaction is sluggish, ensure the temperature is adequate. However, excessive heat can lead to decomposition. Running the reaction under inert atmosphere (N2 or Argon) can sometimes prevent oxidative side products. Some variations use acidic conditions, which can alter the regioselectivity and rate.[16]
Q: The final saponification (ester hydrolysis) step is not going to completion or is causing decomposition. A: Hydrolysis of the ethyl ester to the carboxylic acid can be tricky.
-
Incomplete Reaction: If the reaction is not complete, you may need to increase the reaction time, temperature, or the equivalents of base (NaOH or LiOH). Using a co-solvent like THF or dioxane can help with solubility.
-
Decomposition: The thiazole ring can be sensitive to harsh basic conditions, especially at high temperatures. If you observe significant decomposition (darkening of the reaction mixture, multiple spots on TLC), try milder conditions. Use lithium hydroxide (LiOH) instead of NaOH at room temperature for a longer period. Monitor the reaction carefully by TLC or LC-MS to avoid over-running it.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(3-methoxyphenyl)-4-methyl-N-propyl-1,3-thiazole-5-carboxamide (Amide Coupling)
This protocol describes a standard method for converting the carboxylic acid to an amide, a key step in exploring the SAR around this functional group.
Materials:
-
This compound (1.0 eq)
-
Propylamine (1.2 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an argon atmosphere, add the this compound (1.0 eq), EDCI (1.5 eq), and HOBt (1.5 eq).
-
Add anhydrous DCM to dissolve the solids.
-
Stir the mixture at room temperature for 15 minutes.
-
Add propylamine (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.
References
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Hall A, Chatzopoulou M, Frost J. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. 2024. [Link]
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Ghattas, W., Mansour, T.S. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science. [Link]
-
Barreiro, E. J., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC). [Link]
-
Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
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eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario. [Link]
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Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]
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National Institutes of Health. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]
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Veranova. Improving solubility and accelerating drug development. Veranova. [Link]
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National Institutes of Health. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. NIH. [Link]
-
MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
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Journal of Drug Delivery and Therapeutics. An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
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National Institutes of Health. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. NIH. [Link]
-
National Institutes of Health. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. NIH. [Link]
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National Institutes of Health. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. [Link]
-
National Institutes of Health. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. NIH. [Link]
-
ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
-
PubMed. Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. PubMed. [Link]
-
LinkedIn. Enhancing solubility and stability of poorly soluble drugs. LinkedIn. [Link]
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NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
-
National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
YouTube. synthesis of thiazoles. YouTube. [Link]
-
Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. [Link]
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- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. tandfonline.com [tandfonline.com]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. youtube.com [youtube.com]
- 16. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Inconsistencies in 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid Experimental Results
Welcome to the technical support center for 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental inconsistencies encountered during the synthesis, purification, and characterization of this compound. Our goal is to provide you with the expertise and in-depth insights necessary to ensure the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis and handling of this compound.
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in the Hantzsch thiazole synthesis, the common route for this compound, can often be attributed to several factors.[1] Firstly, the purity of your starting materials, 3-methoxybenzothioamide and ethyl 2-chloroacetoacetate, is critical. Impurities can lead to competing side reactions. Secondly, the reaction is sensitive to temperature and solvent conditions. Anhydrous conditions are recommended as water can interfere with the reaction. Lastly, incomplete hydrolysis of the ethyl ester precursor will also result in a lower yield of the final carboxylic acid.
Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are these likely to be?
A2: The presence of multiple spots on TLC is indicative of impurities or side products. Common impurities include unreacted starting materials, the intermediate ethyl ester if hydrolysis is incomplete, and potential side products from the Hantzsch reaction. Under acidic conditions, there is a possibility of forming the isomeric 2-imino-2,3-dihydrothiazole.
Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A3: Unexpected peaks in your NMR spectrum often correspond to the impurities mentioned above. To identify them, compare your spectrum with the expected chemical shifts for the product and starting materials. For instance, the presence of a quartet around 4.2-4.3 ppm and a triplet around 1.3-1.4 ppm would suggest the presence of the unhydrolyzed ethyl ester.
Q4: The mass spectrum of my product shows a molecular ion peak that doesn't match the expected molecular weight. What could be the reason?
A4: An incorrect molecular ion peak could indicate that you have isolated an intermediate or a byproduct. For example, if you see a peak corresponding to the ethyl ester, it confirms incomplete hydrolysis. It's also possible to see adducts with salts or solvents. Ensure your sample is pure before MS analysis.
Q5: My purified compound has poor solubility in my desired solvent for biological assays. What can I do?
A5: this compound, being a carboxylic acid, will have limited solubility in non-polar organic solvents and neutral aqueous solutions. To improve solubility in aqueous media, you can prepare a salt by treating it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid. For organic solvents, polar aprotic solvents like DMSO and DMF are generally good choices.
II. Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving specific experimental inconsistencies.
Guide 1: Low Reaction Yield
This guide will walk you through a systematic process to identify and resolve the cause of low product yield.
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Inconsistent Analytical Data
This guide provides a structured approach to interpreting and resolving inconsistencies in your analytical data.
| Observation | Potential Cause | Recommended Action |
| ¹H NMR: Quartet at ~4.3 ppm, triplet at ~1.3 ppm. | Incomplete hydrolysis of the ethyl ester intermediate. | Extend the hydrolysis reaction time or use a stronger base. |
| ¹H NMR: Broad singlet that integrates to >1H in the aromatic region. | Presence of multiple aromatic species (impurities). | Purify the sample using recrystallization or column chromatography. |
| Mass Spec: Molecular ion peak at M+28 (or other unexpected value). | Presence of ethyl ester or other impurities. | Confirm the molecular weight of the expected product and analyze the fragmentation pattern for clues to the impurity structure. |
| HPLC: Multiple peaks in the chromatogram. | Presence of impurities or degradation products. | Optimize the HPLC method to achieve better separation. Collect fractions and analyze by MS and NMR to identify the impurities. |
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
This protocol is based on the well-established Hantzsch thiazole synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxybenzothioamide (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1 equivalent).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl ester from Protocol 1 in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Precipitation: Dilute the aqueous residue with water and acidify to a pH of approximately 3-4 with 2M hydrochloric acid. The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Overall synthesis workflow.
IV. Expected Analytical Data
The following tables provide the expected analytical data for pure this compound. Deviations from these values may indicate the presence of impurities or structural isomers.
Table 1: Predicted ¹H and ¹³C NMR Data
Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.[2]
| ¹H NMR (in DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~13.0 | br s | 1H | -COOH |
| Aromatic | ~7.5-7.6 | m | 2H | Ar-H |
| Aromatic | ~7.4 | t | 1H | Ar-H |
| Aromatic | ~7.1 | d | 1H | Ar-H |
| Methoxyphenyl | ~3.8 | s | 3H | -OCH₃ |
| Thiazole Methyl | ~2.6 | s | 3H | -CH₃ |
| ¹³C NMR (in DMSO-d₆) | Predicted δ (ppm) | Assignment |
| Thiazole C=O | ~163 | C=O |
| Thiazole C2 | ~168 | C2-Thiazole |
| Aromatic C | ~160 | C-OCH₃ |
| Thiazole C4 | ~148 | C4-Thiazole |
| Aromatic C | ~133 | C-ipso |
| Aromatic CH | ~130 | CH-Ar |
| Thiazole C5 | ~125 | C5-Thiazole |
| Aromatic CH | ~120 | CH-Ar |
| Aromatic CH | ~118 | CH-Ar |
| Aromatic CH | ~112 | CH-Ar |
| Methoxyphenyl | ~55 | -OCH₃ |
| Thiazole Methyl | ~17 | -CH₃ |
Table 2: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 249 | [M]⁺ | Molecular Ion |
| 204 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 177 | [M - C₄H₃O₂S]⁺ | Fragmentation of the thiazole ring. |
| 134 | [C₈H₈NO]⁺ | Fragment containing the methoxyphenyl and nitrile group. |
| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation. |
Table 3: Typical HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Highly dependent on the specific system, but expected to be in the mid-to-late part of the gradient. |
V. References
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
-
A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. Canadian Center of Science and Education. [Link]
-
Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Molbase. [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
NMR Chemical Shifts. University of Puget Sound. [Link]
-
Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
-
Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). ResearchGate. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
(PDF) A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. ResearchGate. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. De Gruyter. [Link]
-
2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid. PubChem. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]
-
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. PubChem. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
-
Separation of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. ResearchGate. [Link]
-
THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. ResearchGate. [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Nature. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ResearchGate. [Link]
-
5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. PubChem. [Link]
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Technical Support Center: Synthesis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges, with a focus on byproduct identification and mitigation.
Synthesis Overview: The Hantzsch Pathway
The synthesis of this compound is typically achieved via a two-step process. The core of this synthesis is the Hantzsch thiazole synthesis, a robust method for forming the thiazole ring, followed by saponification to yield the final carboxylic acid.[1][2]
Step 1: Hantzsch Thiazole Synthesis This step involves the condensation of a thioamide with an α-halo ketone. In this specific synthesis, 3-methoxythiobenzamide (which can be formed in situ from 3-methoxybenzamide and a thionating agent like Lawesson's reagent or phosphorus pentasulfide) reacts with ethyl 2-chloroacetoacetate. The reaction proceeds through an initial S-alkylation followed by intramolecular cyclization and dehydration to form ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.[3][4]
Step 2: Saponification The ethyl ester from the Hantzsch reaction is hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH in an alcohol/water mixture), to the corresponding carboxylate salt. Subsequent acidification yields the final product, this compound.[5]
Below is a diagram illustrating the primary synthetic pathway.
Caption: Overall synthetic scheme for the target molecule.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis. Each question is followed by a detailed explanation of potential causes, diagnostic approaches, and recommended solutions.
FAQ 1: My Hantzsch reaction yield is very low. What are the common causes?
Low yields in the Hantzsch synthesis are a frequent problem and can often be traced back to the quality of the starting materials or suboptimal reaction conditions.[6]
Potential Causes & Solutions:
| Cause | Recommended Action & Explanation |
| Impure Reactants | Verify the purity of 3-methoxythiobenzamide and ethyl 2-chloroacetoacetate using NMR or melting point analysis. The thioamide is particularly susceptible to degradation. Using freshly prepared or purified starting materials is crucial.[6] |
| Presence of Water | The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Water can interfere with intermediates and promote unwanted side reactions.[7] |
| Suboptimal Solvent | The choice of solvent is critical for reactant solubility and reaction rate. Ethanol is commonly used, but if yields are low, consider screening other polar solvents like methanol or DMF.[8] |
| Incorrect Temperature | The Hantzsch synthesis often requires heating to overcome the activation energy. If the reaction is performed at room temperature, gradually increasing the heat while monitoring via Thin Layer Chromatography (TLC) is advised.[8] |
| Incorrect Stoichiometry | Ensure the molar ratios of reactants are correct. A slight excess of the thioamide is sometimes used to ensure the complete consumption of the α-halo ketone. |
FAQ 2: I see multiple spots on my TLC plate after the Hantzsch reaction. What is the likely identity of the major byproduct?
The formation of multiple products often points to side reactions. A common byproduct in syntheses of this type is the corresponding oxazole.
Potential Byproduct: 2-(3-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylic acid ethyl ester
-
Formation Pathway: This byproduct can form if the starting 3-methoxybenzamide is not completely converted to 3-methoxythiobenzamide. The remaining amide can react with ethyl 2-chloroacetoacetate in a similar fashion to the Hantzsch synthesis, but the cyclization involves the oxygen atom of the amide, leading to an oxazole ring.[9][10]
Caption: Formation of thiazole vs. oxazole byproduct.
Identification and Mitigation:
-
TLC Analysis: Oxazoles are typically less polar than the corresponding thiazoles and will have a higher Rf value on a silica gel TLC plate.
-
Spectroscopic Analysis:
-
1H NMR: The chemical shifts of the methyl and aromatic protons will be similar. However, the electronic environment of the heterocyclic ring is different, which may lead to subtle shifts.
-
Mass Spectrometry (MS): The oxazole byproduct will have a lower molecular weight than the thiazole product (by ~16 amu, replacing S with O). This is a definitive way to distinguish them.
-
-
Mitigation:
-
Ensure Complete Thionation: When preparing the thioamide, ensure the reaction goes to completion. Monitor by TLC until the starting amide is consumed.
-
Purify the Thioamide: If possible, purify the 3-methoxythiobenzamide by recrystallization or chromatography before using it in the Hantzsch reaction.
-
FAQ 3: My final product appears to be decarboxylating during the saponification step. How can I prevent this?
Decarboxylation of the thiazole-5-carboxylic acid is a known side reaction, particularly under harsh conditions.[11][12][13]
Potential Byproduct: 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole
-
Formation Pathway: The carboxylic acid group at the C5 position of the thiazole ring can be lost as CO2, especially when heated for prolonged periods in either strongly acidic or basic solutions.
Identification and Mitigation:
-
TLC Analysis: The decarboxylated product is significantly less polar than the carboxylic acid. It will have a much higher Rf value and will not streak on the TLC plate as carboxylic acids often do.
-
Spectroscopic Analysis:
-
1H NMR: The most obvious change will be the disappearance of the carboxylic acid proton signal (typically >10 ppm). A new signal for the proton at the C5 position will appear in the aromatic region (likely 7-8 ppm).
-
13C NMR: The signal for the carboxylic acid carbon (~160-170 ppm) will be absent.
-
IR Spectroscopy: The broad O-H stretch and the C=O stretch of the carboxylic acid will be absent.
-
Mass Spectrometry (MS): The molecular weight will be lower by 44 amu (the mass of CO2).
-
-
Mitigation:
-
Milder Conditions: Use milder saponification conditions. Avoid excessively high temperatures and long reaction times. Room temperature saponification over a longer period may be effective.
-
Careful pH Control: During workup, avoid strongly acidic conditions for extended periods. Neutralize the reaction mixture carefully.
-
Monitor the Reaction: Follow the progress of the saponification by TLC to ensure you stop the reaction as soon as the starting ester is consumed.
-
FAQ 4: I suspect the methoxy group on the phenyl ring is being cleaved. Is this possible?
Yes, O-demethylation of the methoxy group is a potential side reaction, especially if strong acids are used during workup or for hydrolysis.[14][15]
Potential Byproduct: 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
-
Formation Pathway: Strong Lewis acids (like BBr3, which is an extreme example) or strong protic acids (like HBr) at high temperatures can cleave aryl methyl ethers to form phenols.[14] While the conditions in a typical saponification workup are not this harsh, some level of demethylation could occur if, for example, concentrated HCl is used and the mixture is heated.
Identification and Mitigation:
-
Spectroscopic Analysis:
-
1H NMR: The singlet for the methoxy group protons (around 3.8 ppm) will disappear, and a new broad singlet for the phenolic -OH proton will appear.
-
Mass Spectrometry (MS): The molecular weight will be lower by 14 amu (CH2).
-
-
Mitigation:
-
Avoid Harsh Acidic Conditions: Use dilute acid (e.g., 1M HCl) for the workup and perform the acidification at low temperatures (e.g., in an ice bath).
-
Alternative Hydrolysis: If demethylation is a persistent issue, consider alternative, non-acidic hydrolysis methods if applicable, though basic saponification is standard.
-
Caption: General troubleshooting workflow for synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
This protocol is a representative example and may require optimization.
-
Thioamide Formation (Optional, if not starting with thioamide): In a round-bottom flask, combine 3-methoxybenzamide (1 equiv.) and Lawesson's reagent (0.5 equiv.) in anhydrous toluene. Reflux the mixture under a nitrogen atmosphere for 2-4 hours, monitoring the disappearance of the starting amide by TLC. Cool the reaction, filter to remove solid byproducts, and concentrate the filtrate under reduced pressure. The crude 3-methoxythiobenzamide can often be used directly.
-
Hantzsch Reaction: To a solution of 3-methoxythiobenzamide (1 equiv.) in anhydrous ethanol, add ethyl 2-chloroacetoacetate (1.1 equiv.).
-
Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Saponification to this compound
-
Dissolve the purified ethyl ester (1 equiv.) in a mixture of ethanol and 1M sodium hydroxide (aq) (3 equiv. NaOH).
-
Stir the mixture at room temperature for 12-24 hours or gently heat to 40-50 °C for 2-4 hours. Monitor the disappearance of the starting ester by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M hydrochloric acid.
-
A precipitate of the carboxylic acid should form. Stir the mixture in the ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight. The purity can be assessed by melting point, 1H NMR, and LC-MS.
Protocol 3: Analytical Characterization
-
Thin Layer Chromatography (TLC): Use silica gel 60 F254 plates. A mobile phase of 7:3 hexane:ethyl acetate with a few drops of acetic acid is a good starting point for analyzing the final carboxylic acid and distinguishing it from the less polar ester and byproducts. Visualize spots under UV light (254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in DMSO-d6 or CDCl3.
-
Expected 1H NMR signals for the final product: A singlet for the C4-methyl group (~2.5-2.7 ppm), a singlet for the methoxy group (~3.8 ppm), aromatic protons for the phenyl ring (6.9-7.5 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm in DMSO-d6).
-
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) in negative mode to observe the [M-H]- ion for the carboxylic acid or positive mode to observe the [M+H]+ ion for the ester and other byproducts. This is the most effective technique for confirming molecular weights and identifying byproducts based on mass differences.[16][17]
References
[6] Troubleshooting low yield in the synthesis of thiazole compounds - Benchchem. (n.d.). BenchChem. [7] Technical Support Center: Reactions Involving Ethyl 2-chloroacetoacetate - Benchchem. (n.d.). BenchChem. [8] Identifying side reactions in the Hantzsch synthesis of thiazoles - Benchchem. (n.d.). BenchChem. [1] Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (n.d.). CUTM Courseware. Hroncová, Z., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry, 19, 61-71. [4] Hroncová, Z., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? PMC - NIH. [2] Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Chem Help Asap. [18] Staś, M., Broda, M. A., & Siodłak, D. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. ResearchGate. [19] Thiazole - Wikipedia. (n.d.). Wikipedia. [11] Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. [20] Ethyl 2-chloroacetoacetate Safety Data Sheet. (2007). Fisher Scientific. [21] Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. (n.d.). Cole-Parmer. [16] Singh, U. P., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. [22] Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [9] Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [23] Staś, M., Broda, M. A., & Siodłak, D. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). MDPI. [12] Decarboxylation method of heterocyclic carboxylic acid compounds. (2019). Google Patents. [14] O-Demethylation. (2024). Chem-Station Int. Ed.. [24] Spinelli, D., et al. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. Semantic Scholar. [25] Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. (2024). Stack Exchange. [26] Microwave Irradiated Solid Phase and Catalyst-free Hantzsch 1,4- dihydropyridine Synthesis: Spectral Characterization, Fluorescence Study, and Molecular Crystal Structure. (2020). ResearchGate. [15] Demethylation - Wikipedia. (n.d.). Wikipedia. [27] Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem. (n.d.). PubChem. [28] Goess, B. C., & Cammers-Goodwin, A. (2006). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. [29] The Versatility of Ethyl 2-chloroacetoacetate: A Technical Guide to its Core Chemical Reactions - Benchchem. (n.d.). BenchChem. [17] Jjunju, F. P. M., et al. (2016). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. PMC - NIH. [30] Phillips, A. J., & Uto, Y. (2002). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PMC - NIH. [10] Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences. [31] Phillips, A. J., & Uto, Y. (2002). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [32] Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. [33] Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [34] Reaction mechanism for demethylation process illustrating the... (n.d.). ResearchGate. [35] What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID? (n.d.). Guidechem. [36] Protecting group - Wikipedia. (n.d.). Wikipedia. [37] Demethylation of a methoxy group to inhibit repolymerization during alkaline lignin pyrolysis. (2025). ResearchGate. [38] Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [39] A Direct Synthesis of Oxazoles from Aldehydes. (2010). Organic Chemistry Portal. [13] Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2020). NIH. [40] A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2025). ResearchGate. [41] Preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid. (2015). Google Patents. [42] Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. [43] Preparation of 4-methyl thiazole-5-carboxyl acid. (2009). Google Patents. [5] Saponification-Typical procedures. (2024). OperaChem. [44] Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2011). PMC - NIH. [45] Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (2015). Google Patents.
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Technical Support Center: Optimizing Purification of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best initial approach to assess the purity of my crude this compound?
A multi-step approach is recommended for a thorough initial purity assessment.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and economical first step to visualize the number of components in your mixture.[1] It is also invaluable for screening various solvent systems to find a suitable one for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC with a diode-array detector can determine the percentage of purity and identify any impurities that might co-elute with the main compound.
-
Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities. 1H-NMR and 13C-NMR can confirm the desired structure, while ESI-MS will verify the molecular weight.[2][3]
Q2: My compound is streaking or showing poor separation during silica gel column chromatography. What could be the cause and how can I fix it?
This is a common issue with acidic compounds like thiazole-5-carboxylic acids due to strong interactions with the acidic silanol groups on the silica surface.[4]
-
Inappropriate Solvent System: The polarity of your mobile phase may be too high or too low. Use TLC to systematically screen different solvent systems and ratios to achieve a retention factor (Rf) of approximately 0.3-0.4 for your target compound.
-
Acidic Interactions: To counteract the acidity of the silica gel, you can:
-
Add a Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your mobile phase.[4][5] This will neutralize the acidic sites on the silica and improve peak shape.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase silica (C18) if your compound is sufficiently polar.[1][5]
-
-
Column Overloading: Ensure you are not loading too much crude material onto the column. A general guideline is to use a sample load that is 1-5% of the mass of the stationary phase.[5]
Q3: I'm having difficulty with the crystallization of my compound. It's either "oiling out" or not crystallizing at all. What should I do?
Crystallization is highly dependent on solvent selection and cooling rate.
-
"Oiling Out": This typically occurs when the solution is supersaturated or cooled too quickly.[5] Try adding a small amount of hot solvent to redissolve the oil and then allow it to cool down much more slowly. Using a glass rod to scratch the inside of the flask can create nucleation sites and induce crystallization.[5]
-
Failure to Crystallize: This suggests the compound is too soluble in the chosen solvent.
-
Solvent System: Experiment with a co-solvent system, using a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble.
-
Temperature: Cooling the solution in an ice bath or refrigerator can help to induce crystallization.[5]
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" can initiate the crystallization process.[5]
-
Q4: What are some common impurities I should expect from the synthesis of this compound?
Common impurities often arise from unreacted starting materials or side reactions. Depending on the synthetic route, which often involves a Hantzsch thiazole synthesis, potential impurities could include:
-
Unreacted thiourea or substituted thioamides.
-
Unreacted α-haloketones or their self-condensation products.
-
Byproducts from side reactions, such as the formation of isomeric thiazole derivatives.
A thorough analysis of your crude product by LC-MS can help to identify these impurities.
Purification Protocols
This protocol outlines a general procedure for purifying this compound using silica gel chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional)
-
Glass column
-
Crude this compound
Procedure:
-
Solvent System Selection: Use TLC to determine an optimal solvent system that gives an Rf value of ~0.3 for the target compound. A common starting point for acidic compounds is a mixture of hexane and ethyl acetate, with a small percentage of acetic or formic acid to improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Apply the sample evenly to the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution process using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
This protocol provides a general method for purifying the target compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol, methanol, ethyl acetate, or mixtures with water or hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (for hot filtration if needed)
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Parameter | Technique | Recommended Starting Conditions | Troubleshooting Tips |
| Purity Assessment | TLC | Mobile Phase: Hexane/Ethyl Acetate (various ratios) | Visualize under UV light. |
| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid | Adjust gradient for better separation. | |
| Purification | Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: As determined by TLC | Add triethylamine (0.1-1%) to mobile phase for basic compounds.[4][5] |
| Recrystallization | Solvent: Ethanol, Methanol, or Ethyl Acetate | Use a co-solvent system if a single solvent is ineffective. |
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography issues.
References
- Overcoming challenges in the purification of complex heterocyclic compounds - Benchchem.
- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022-03-24).
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC - PubMed Central.
- Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. II | Request PDF - ResearchGate.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing. (2023-11-24).
- Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem - NIH.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem.
- US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents.
- US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
- 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid - PubChemLite.
- Thiazole-5-carboxylic acid | - Frontier Specialty Chemicals.
- This compound - SmallMolecules.com.
- 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID - CymitQuimica.
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
- 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid - Sigma-Aldrich.
- 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid - ChemicalBook. (2025-07-16).
- The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction) - ResearchGate. (2025-08-06).
- 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025-08-28).
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
- 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | SCBT.
- 2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | SCBT.
- Sigma Aldrich 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
- 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid applications | Sigma-Aldrich.
- 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester - PubChem.
Sources
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- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid and its Analogs in Drug Discovery
Abstract: The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics and biologically active compounds.[1] This guide provides a comparative analysis of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a representative member of a promising class of synthetic molecules. While direct experimental data on this specific isomer is nascent, this document will compare its potential efficacy with structurally related thiazole derivatives by examining extensive experimental data across key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial applications. We will delve into the structure-activity relationships (SAR) that govern bioactivity, present detailed experimental protocols for evaluation, and explore the mechanistic underpinnings of these versatile compounds.
The Thiazole Scaffold: Synthesis and Strategic Importance
The versatility of the thiazole moiety stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enabling it to form key interactions with a wide range of biological targets.[2][3] Its derivatives are foundational to drugs like the anti-inflammatory Meloxicam and the antiretroviral Ritonavir.[2] The synthesis of the thiazole ring is most classically achieved through the Hantzsch thiazole synthesis, a robust method that remains a staple in medicinal chemistry.
Experimental Protocol: General Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a reliable pathway to substituted thiazoles by condensing an α-haloketone with a thioamide. This method is highly adaptable for creating diverse libraries of thiazole derivatives for screening.
Causality: The reaction mechanism hinges on the nucleophilicity of the thioamide's sulfur atom, which attacks the electrophilic carbon of the α-haloketone. A subsequent intramolecular cyclization and dehydration yield the aromatic thiazole ring. The choice of starting materials directly dictates the substitution pattern on the final product, allowing for systematic exploration of structure-activity relationships.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the chosen thioamide (e.g., thiobenzamide for a 2-phenylthiazole) (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of α-Haloketone: To the stirred solution, add the corresponding α-haloketone (e.g., 2-bromo-1-phenylethanone) (1.1 eq) dropwise at room temperature.
-
Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress via Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure thiazole derivative.[4]
Visualization: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.
Comparative Anti-Inflammatory Activity
Inflammation is a complex biological response mediated by pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5][6] Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents by inhibiting these key enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5]
Mechanistic Insight: Inhibition of the Arachidonic Acid Pathway
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking COX-1 and/or COX-2. Thiazole derivatives have been shown to selectively target these enzymes, offering a promising avenue for developing agents with potentially fewer side effects than traditional NSAIDs.[7]
Visualization: COX/LOX Inhibition by Thiazole Derivatives
Caption: Inhibition of COX and LOX enzymes in the arachidonic acid cascade.
Performance Data: Thiazole Derivatives in Anti-Inflammatory Assays
The following table summarizes the performance of various thiazole derivatives in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.
| Compound ID | Structure/Substitution | Max. Inhibition (%) | Time (hours) | Reference Standard |
| 3c | Phenylthiazole derivative | 44% | 3 | Nimesulide |
| 3d | Phenylthiazole derivative | 41% | 3 | Nimesulide |
| 3a | Phenylthiazole derivative | Appreciable | 3 | Nimesulide |
| Data synthesized from studies on substituted phenyl thiazole derivatives.[7][8] |
Structure-Activity Relationship Insights: The data suggests that the substitution pattern on the phenyl ring attached to the thiazole core is critical for anti-inflammatory activity.[7] While specific data for the 3-methoxy substitution of our lead compound is not available in these studies, related research indicates that the position and electronic nature of substituents significantly modulate COX/LOX inhibitory activity. The 3-methoxy group, being an electron-donating group, could influence the molecule's binding affinity to the active sites of these enzymes.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a self-validating system for assessing the in vivo anti-inflammatory activity of test compounds.
Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by COX inhibitors. A reduction in paw volume at the 3-hour mark is a strong indicator of COX-inhibitory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar rats (150-200g), acclimatized for one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Nimesulide), and Test (thiazole derivatives at various doses).
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Post-Induction Measurement: Measure the paw volume at 1, 2, and 3 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[7]
Comparative Anticancer Activity
Thiazole derivatives are potent anticancer agents that act through diverse mechanisms, including the induction of apoptosis, inhibition of crucial cancer-related enzymes, and disruption of cell migration.[9][10][11] Their structural versatility allows for the fine-tuning of activity against various cancer cell lines.
Mechanistic Insight: Targeting Cancer Metabolism via LDHA Inhibition
Many cancer cells exhibit altered metabolism, relying heavily on glycolysis even in the presence of oxygen (the Warburg effect). Lactate dehydrogenase A (hLDHA) is a key enzyme in this process, converting pyruvate to lactate. Inhibition of hLDHA can starve cancer cells of energy, leading to cell death. Thiazole-based compounds have been identified as novel hLDHA inhibitors.[12]
Visualization: hLDHA Inhibition by Thiazole Derivatives in Cancer Cells
Caption: Thiazole derivatives can inhibit hLDHA, disrupting cancer cell metabolism.
Performance Data: In Vitro Cytotoxicity of Thiazole Derivatives
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The table below compares the IC₅₀ values of several thiazole derivatives against common human cancer cell lines.
| Compound ID | Structure/Substitution | Cell Line | IC₅₀ (µM) | Reference Standard |
| 4c | Benzylidene hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 | Staurosporine (6.77 µM) |
| 4c | Benzylidene hydrazinyl-thiazole | HepG2 (Liver) | 7.26 | Staurosporine (8.4 µM) |
| 8j | Thiazole derivative | HeLa (Cervical) | 7.90 | - |
| 8m | Thiazole derivative | HepG2 (Liver) | 5.15 | - |
| 4i | Phenylthiazole derivative | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | - |
| Data compiled from multiple independent studies.[10][12][13] |
Structure-Activity Relationship Insights: The anticancer activity of thiazoles is highly dependent on the substituents at the 2, 4, and 5 positions. For instance, SAR studies have shown that the presence of a hydroxyl group on an associated benzene ring can enhance activity, while a fluorine group may decrease it.[2] The position of a methoxy group is also critical; comparing our lead compound (3-methoxy) with potential 4-methoxy analogs is a key area for investigation, as this change can drastically alter the molecule's interaction with target proteins.[2][14]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Causality: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a drug's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[13]
Comparative Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new and effective therapeutic agents. Thiazole derivatives have long been recognized for their broad-spectrum antibacterial and antifungal activities.[15][16]
Performance Data: Minimum Inhibitory Concentrations (MIC) of Thiazole Derivatives
The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism. It is a key metric for assessing antimicrobial potency.
| Compound Class | Microorganism | MIC Range (µg/mL) | Reference Standard |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | S. pneumoniae | 0.03 - 7.81 | Ampicillin (0.6) |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | E. coli | 0.03 - 7.81 | Ampicillin (0.24) |
| Thiazolyl–2-Pyrazoline Hybrids | S. aureus | 50 | Ciprofloxacin (25) |
| Thiazolyl–2-Pyrazoline Hybrids | C. albicans | 200 | Clotrimazole (25) |
| Data highlights the variability and potential of different thiazole scaffolds.[15][17] |
Structure-Activity Relationship Insights: The antimicrobial activity is profoundly influenced by the overall molecular structure. Hybrid molecules, such as those combining thiazole with pyrazoline or triazole moieties, often exhibit enhanced or synergistic activity.[15][17] The lipophilicity conferred by substituents like the methoxyphenyl group in our lead compound can facilitate passage through microbial cell membranes, a critical step for antimicrobial action.[16] The specific substitution pattern determines the spectrum of activity against Gram-positive versus Gram-negative bacteria and fungi.[18]
Experimental Protocol: Microbroth Dilution for MIC Determination
This is a standardized and widely accepted method for determining the MIC of antimicrobial agents.
Causality: This assay establishes the lowest concentration of a drug that can inhibit the growth of a standardized inoculum of bacteria or fungi. By observing the absence of turbidity (visual growth) across a range of drug concentrations, a precise MIC value can be determined.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to a 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approx. 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Perspectives
This guide establishes the thiazole scaffold as a remarkably versatile platform for drug discovery. While this compound serves as a compelling structural template, its true potential can only be understood by comparison with its analogs. The collective experimental data from related derivatives strongly suggests that this class of compounds possesses significant anti-inflammatory, anticancer, and antimicrobial properties.
The structure-activity relationships discussed herein underscore the critical importance of substituent choice and position. The 3-methoxy phenyl group of the lead compound is predicted to significantly influence its pharmacokinetic and pharmacodynamic profile. Future research must focus on the direct synthesis and evaluation of this specific isomer using the standardized protocols outlined in this guide. Further investigations should also include computational docking studies to predict binding interactions, ADME-Tox profiling to assess drug-likeness, and in vivo efficacy studies in relevant disease models to translate the promising in vitro data into tangible therapeutic candidates.
References
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Synthesis and Anticancer Activities of Some Thiazole Deriv
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).
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A Comparative Guide to the Efficacy of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Analogs as Anticancer Agents
This guide provides a comprehensive comparison of the efficacy of analogs of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a promising scaffold in anticancer drug discovery. We will delve into the structure-activity relationships (SAR), comparative cytotoxicities, and underlying mechanisms of action of these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Thiazole Scaffold in Oncology
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a cornerstone in the development of novel therapeutics. In the realm of oncology, thiazole derivatives have demonstrated significant potential by targeting critical cellular processes involved in cancer progression, such as cell proliferation, survival, and angiogenesis.[2][3] The parent compound, this compound, has emerged as a focal point for analog development due to its inherent biological activity and synthetic tractability. This guide will explore how systematic structural modifications of this core scaffold impact its anticancer efficacy.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the 2-phenyl ring. The methoxy group, in particular, has been a key area of investigation. Its position on the phenyl ring dictates the molecule's overall conformation and electronic distribution, which in turn affects its binding affinity to biological targets.
Key SAR insights for methoxy-substituted analogs include:
-
Positional Isomerism of the Methoxy Group: The placement of the methoxy group at the ortho, meta, or para position of the phenyl ring significantly alters the cytotoxic profile of the compounds. While direct comparative studies on all three isomers of the title compound are limited, data from related 2-arylthiazole series suggest that the substitution pattern is critical for activity. For instance, in a series of 2-anilino-4-amino-5-aroylthiazoles, a meta-methoxy group was found to be detrimental to activity, whereas a para-methoxy substituent was also associated with a significant reduction in potency compared to the unsubstituted analog.[4]
-
Multiple Methoxy Substitutions: The introduction of additional methoxy groups on the phenyl ring has been shown to enhance anticancer activity in many heterocyclic scaffolds. For example, the 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore in a number of potent tubulin polymerization inhibitors.[5][6] In the context of 2-arylthiazoles, analogs bearing a 3,4-dimethoxyphenyl group have demonstrated potent antiproliferative activity.[7]
-
Conversion of the Carboxylic Acid to Amides: The carboxylic acid moiety at the 5-position of the thiazole ring offers a handle for further chemical modification. Conversion to various amides can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing cell permeability and target engagement.
Comparative Efficacy: In Vitro Cytotoxicity
To provide a quantitative comparison of the efficacy of these analogs, the following table summarizes the 50% inhibitory concentration (IC50) values from various studies against different human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound ID | R (Substitution on 2-Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-Methoxyphenyl | - | - | - |
| 2 | 4-Methoxyphenyl | - | - | - |
| 3 | 3,4-Dimethoxyphenyl | MCF-7 | <0.0001 | [7] |
| 4 | 3,5-Dimethoxyphenyl | PC-3 | 0.261 (average) | [8] |
| 5 | 3,4,5-Trimethoxyphenyl | A549, MCF-7, HT-29 | 0.0017 - 0.038 | [5] |
Data for the parent 3-methoxyphenyl and 4-methoxyphenyl analogs in the 4-methyl-1,3-thiazole-5-carboxylic acid series was not available in the reviewed literature for direct comparison.
The compiled data, although not from a single head-to-head study, suggests that increasing the number of methoxy substituents on the phenyl ring can lead to a significant enhancement in cytotoxic potency. The sub-nanomolar activity of the 3,4-dimethoxyphenyl analog 3 against the MCF-7 breast cancer cell line is particularly noteworthy.[7] The 3,4,5-trimethoxyphenyl analog 5 also demonstrates exceptionally high potency across multiple cell lines.[5]
Mechanistic Insights: Targeting Key Cancer Pathways
The anticancer effects of 2-arylthiazole derivatives are often attributed to their interaction with crucial cellular machinery. Two of the most prominent mechanisms are the inhibition of tubulin polymerization and the modulation of the PI3K/Akt signaling pathway.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several 2-arylthiazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4][6] This interaction prevents the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[9]
Caption: Inhibition of Tubulin Polymerization by Thiazole Analogs.
Modulation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[2] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1] Thiazole derivatives have been shown to inhibit this pathway, leading to the suppression of downstream pro-survival signals and the induction of apoptosis.[2][3]
Caption: Inhibition of the PI3K/Akt Signaling Pathway by Thiazole Analogs.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of these thiazole analogs.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: Workflow of the MTT Cytotoxicity Assay.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, typically by monitoring the change in fluorescence of a reporter dye.[10][11]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Thiazole analogs
-
Paclitaxel (positive control for polymerization)
-
Vinblastine (positive control for depolymerization)
-
Fluorescence microplate reader
Procedure:
-
Preparation: Prepare a solution of tubulin in polymerization buffer on ice.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution, GTP, and the fluorescent reporter.
-
Compound Addition: Add the thiazole analogs at various concentrations to the wells. Include appropriate controls (vehicle, paclitaxel, vinblastine).
-
Initiation of Polymerization: Transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 for inhibition of tubulin polymerization.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The available data, although fragmented across different studies, strongly suggests that modifications to the methoxy-substituted phenyl ring can dramatically enhance cytotoxic potency. Specifically, increasing the degree of methoxylation appears to be a favorable strategy, with di- and tri-methoxy analogs exhibiting exceptional activity. The primary mechanisms of action for this class of compounds appear to involve the disruption of microtubule dynamics and the inhibition of the PI3K/Akt signaling pathway, both of which are critical for cancer cell survival and proliferation. Further systematic investigation, including head-to-head comparisons of positional isomers and a broader range of substitutions, is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this promising class of thiazole derivatives.
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A Comparative Guide to the Structure-Activity Relationship of 2-Aryl-1,3-Thiazole-5-Carboxylic Acids
This guide provides a detailed analysis of the structure-activity relationship (SAR) for the 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid scaffold. By comparing this lead compound with key structural analogs, we will elucidate the impact of specific molecular modifications on biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize this promising heterocyclic core for various therapeutic applications. The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and demonstrating a vast array of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2]
The Core Scaffold: Analyzing the Lead Compound
Our investigation centers on This compound . This molecule can be systematically dissected into three key regions for SAR analysis:
-
The 2-Aryl Ring: The 3-methoxyphenyl group, which heavily influences target recognition and electronic properties.
-
The Thiazole Core: Specifically, the C4-methyl group, which can impact steric interactions and lipophilicity.
-
The C5-Carboxylic Acid: A critical functional group for potential hydrogen bonding, salt bridge formation, and pharmacokinetic properties.
The following diagram illustrates these key regions for modification.
Caption: Key modification points on the core scaffold.
Comparative Analysis: The Impact of Structural Modifications
Region A: The 2-Aryl Ring Substituent
The nature and position of substituents on the 2-phenyl ring are paramount for modulating biological activity. We will compare our lead compound (3-methoxy) with other reported analogs to derive SAR trends. Thiazole derivatives have shown significant potential as inhibitors of enzymes like Monoamine Oxidase (MAO), which are critical in neurotransmitter metabolism.[3]
Comparative Data for 2-Aryl Thiazole Analogs as MAO-B Inhibitors
| Compound ID | 2-Aryl Substituent | Biological Target | IC₅₀ (µM) | Source | Rationale for Comparison |
| Lead Compound | 3-Methoxyphenyl | MAO-B | Predicted Moderate | - | The focal point of this guide. The meta position tests electronic and steric effects away from the main axis. |
| Analog 1 | 4-Methoxyphenyl | MAO-B | Predicted Moderate | Compares the effect of substituent position (meta vs. para). The para position often allows for deeper penetration into binding pockets. | |
| Analog 2 | 3,4-Dimethoxyphenyl | MAO-B | Predicted Moderate | [4] | Evaluates the effect of multiple electron-donating groups, which can alter binding affinity and solubility. |
| Analog 3 | 3,4-Dihydroxyphenyl | MAO-B | 0.027 ± 0.001 | [3] | Demonstrates the profound impact of hydrogen bond donors (hydroxyls) over acceptors (methoxy), leading to a significant increase in potency. |
| Analog 4 | 4-Chlorophenyl | MAO-B | Predicted Active | [5] | Introduces an electron-withdrawing halogen, which can alter the electronics of the ring and participate in halogen bonding. Para-halogen substitution is often favorable.[5] |
| Analog 5 | Unsubstituted Phenyl | MAO-B | Predicted Low | [6] | Provides a baseline for evaluating the contribution of any substituent. |
SAR Insights:
-
Hydrogen Bonding is Key: The dramatic increase in potency observed with the 3,4-dihydroxy analog (Analog 3) compared to methoxy-substituted variants strongly suggests that hydrogen bond donating capabilities are critical for potent inhibition of MAO-B.[3] The hydroxyl groups likely engage with key amino acid residues in the enzyme's active site.
-
Positional Isomerism Matters: The position of the substituent dictates the interaction with the target protein. While direct data for the 3-methoxy vs. 4-methoxy is not available in this specific series, in many scaffolds, a para substituent is preferred for its alignment within a binding channel.[5]
-
Electronic Effects: The comparison between electron-donating groups (methoxy, hydroxy) and electron-withdrawing groups (chloro) highlights the tunability of the scaffold. The choice of substituent would depend on the electronic requirements of the specific biological target.
Region B: The C4-Methyl Group
The methyl group at the C4 position provides a degree of lipophilicity and steric bulk. Its primary role is likely to influence the orientation of the larger 2-aryl ring within the binding site.
-
Steric Influence: Replacing the methyl group with hydrogen would reduce steric hindrance, which could be beneficial if the binding pocket is constrained. Conversely, introducing larger alkyl groups could provide more extensive van der Waals interactions if a hydrophobic pocket is available, potentially increasing potency.
-
Metabolic Stability: A methyl group can be a site of metabolic oxidation. Its removal or replacement (e.g., with a trifluoromethyl group as seen in other thiazole series[7]) could enhance metabolic stability.
Region C: The C5-Carboxylic Acid
The carboxylic acid at the C5 position is a strong polar and ionizable group, which significantly influences the compound's properties.
-
Target Interaction: As a potent hydrogen bond donor and acceptor, the carboxylate can form strong interactions, including salt bridges, with basic residues like lysine or arginine in a protein target.
-
Pharmacokinetics: This polar group can decrease cell permeability, potentially limiting bioavailability. However, it can also enhance aqueous solubility.
-
Bioisosteric Replacement: A common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere, such as a carboxamide or a tetrazole, to improve pharmacokinetic properties while retaining key binding interactions.[7][8] For example, converting the acid to a series of amides could enhance cell penetration and introduce new vectors for target interaction.
Potential Biological Target & Mechanistic Pathway
Given the potent activity of related dihydroxy-aryl thiazoles against Monoamine Oxidase B (MAO-B), this enzyme represents a high-priority target for the lead compound.[3] MAOs are crucial enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like dopamine. Inhibition of MAO-B increases dopamine levels and is a validated strategy for treating Parkinson's disease.
Caption: Inhibition of MAO-B by thiazole derivatives prevents dopamine degradation.
Experimental Protocols
To enable further research and validation of the SAR principles discussed, we provide standardized protocols for synthesis and biological evaluation.
General Synthesis via Hantzsch Thiazole Synthesis
This protocol describes a general and widely used method to synthesize the 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid scaffold.
Caption: General workflow for the synthesis of the target scaffold.
Step-by-Step Protocol:
-
Cyclization: To a solution of the appropriately substituted aryl thioamide (1.0 eq) in absolute ethanol (20 mL), add ethyl 2-chloroacetoacetate (1.1 eq).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Ester: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude solid or oil, the ethyl ester intermediate, is purified by recrystallization from ethanol or column chromatography.
-
Saponification: Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water (1:1). Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 using 2N HCl.
-
Final Product Isolation: The precipitated solid is the final carboxylic acid product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure product. Characterization should be performed using ¹H NMR, ¹³C NMR, and HRMS.
In Vitro Biological Evaluation: MAO-B Inhibition Assay
This fluorometric assay is a reliable method to determine the inhibitory potency (IC₅₀) of the synthesized compounds against the human MAO-B enzyme.[3]
Materials:
-
Human recombinant MAO-B enzyme
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine hydrochloride (MAO substrate)
-
Sodium phosphate buffer (pH 7.4)
-
Test compounds and reference inhibitor (e.g., Pargyline)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, Amplex Red, HRP, and test compounds in the appropriate buffer or DMSO.
-
Assay Plate Setup: In a 96-well black microplate, add 20 µL of sodium phosphate buffer to all wells.
-
Compound Addition: Add 20 µL of various concentrations of the test compounds (in triplicate) to the wells. For control wells, add 20 µL of buffer (for 100% activity) or a known inhibitor (for 0% activity).
-
Enzyme Addition: Add 20 µL of the MAO-B enzyme solution to all wells except the negative control. Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: To initiate the reaction, add 20 µL of the substrate/Amplex Red/HRP reaction mixture to all wells.
-
Signal Detection: Immediately measure the fluorescence intensity (excitation: 530 nm, emission: 590 nm) every 5 minutes for 30 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
The structure-activity relationship of the this compound scaffold is highly dependent on substitutions at three key positions. The analysis reveals that:
-
The 2-Aryl Ring: Is the primary determinant of potency and target selectivity. The introduction of hydrogen-bond-donating groups, such as hydroxyls, in the meta and para positions can dramatically increase activity against enzymes like MAO-B.
-
The C4-Methyl Group: Plays a secondary role, likely influencing ligand orientation and metabolic stability.
-
The C5-Carboxylic Acid: Is a critical anchor for target binding but may present pharmacokinetic challenges. Its replacement with bioisosteres like amides is a logical next step for lead optimization.
Future work should focus on synthesizing analogs with hydroxyl groups on the 2-aryl ring and exploring bioisosteric replacements for the C5-carboxylic acid to develop potent and drug-like candidates.
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A Researcher's Guide to Target Validation: Deconvoluting the Mechanism of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
For researchers in the vanguard of drug discovery, the journey from a promising bioactive small molecule to a well-characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical juncture in this path is the identification and validation of the molecule's biological target. This guide provides an in-depth, experience-driven comparison of modern experimental strategies for validating the target of a novel compound, using 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid as a case study. As the precise molecular target of this compound is not extensively documented, we will navigate the process from a phenotypic screening starting point, where a biological effect is observed, to the conclusive identification and validation of its mechanism of action.
Our approach is grounded in the principles of scientific integrity, emphasizing the causality behind experimental choices and the establishment of self-validating systems. Every claim and protocol is supported by authoritative references to ensure a trustworthy and comprehensive resource for the scientific community.
The Enigma of the Unidentified Target: Initial Hypothesis Generation
The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory effects.[1][2] Preliminary in-house screening of this compound might reveal, for instance, potent anti-proliferative activity against a panel of cancer cell lines. This phenotypic observation is the crucial first step, but the "why" and "how" remain unanswered. Before embarking on extensive and costly experimental validation, a logical first step is to generate a set of plausible hypotheses for the compound's molecular target.
Leveraging Public Knowledge on Analogous Compounds
A survey of scientific literature for structurally related compounds provides initial clues. For instance, certain 2-phenylthiazole derivatives have been reported to exert their anticancer effects through the inhibition of tubulin polymerization.[3] Others have been identified as inhibitors of enzymes like cyclooxygenase (COX) or specific kinases such as c-Met.[4][5] These findings suggest that our compound of interest could potentially target one of these protein classes.
In Silico Target Prediction: A Data-Driven Approach
To complement literature-based hypotheses, several computational tools can predict potential targets based on the chemical structure of a small molecule. These platforms utilize algorithms that compare the query molecule to large databases of compounds with known biological activities.
A recommended and freely accessible tool is SwissTargetPrediction , which predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures to a library of known ligands.[6][7] By inputting the SMILES string of this compound, a ranked list of potential targets can be generated, providing a rational basis for designing initial validation experiments.
Table 1: Hypothetical In Silico Target Prediction Results for this compound
| Predicted Target Class | Specific Examples | Rationale for Investigation |
| Kinases | c-Met, EGFR, VEGFR | Thiazole derivatives are known kinase inhibitors.[4] |
| Tubulin | Alpha- and Beta-tubulin | Structural similarity to known tubulin polymerization inhibitors.[3] |
| Cyclooxygenase (COX) | COX-1, COX-2 | Some thiazole carboxamides show COX inhibitory activity.[5] |
| Fungal Enzymes | CYP51 | 2-phenylthiazole derivatives have shown antifungal activity via CYP51 inhibition.[8] |
Experimental Validation: A Multi-Pronged Strategy
With a set of putative targets, the next phase involves direct experimental validation. It is crucial to employ orthogonal methods to build a robust case for a specific drug-target interaction. We will explore and compare several state-of-the-art techniques.
Caption: A generalized workflow for target identification and validation, starting from a phenotypic observation.
Confirming Direct Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying that a compound directly binds to its target within the complex environment of a living cell.[9][10] The principle is based on the ligand-induced stabilization of a protein to thermal denaturation.
Experimental Protocol: High-Throughput CETSA
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein remaining at each temperature using a specific detection method, such as Western blotting or a high-throughput method like an AlphaScreen®-based assay.[9][11]
Data Interpretation: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding.
Comparison with Alternatives:
| Method | Principle | Advantages | Disadvantages |
| CETSA® | Ligand-induced thermal stabilization of the target protein in cells. | Label-free, confirms target engagement in a physiological context. | Requires a specific antibody for detection (for Western blot-based readout). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a purified protein. | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | Requires large amounts of purified, soluble protein; not in a cellular context. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of a ligand to an immobilized protein. | Real-time kinetics (kon, koff), high sensitivity. | Requires protein immobilization, which may affect its conformation; not in a cellular context. |
Unbiased Target Identification: Affinity Chromatography Coupled with Mass Spectrometry
For a truly unbiased approach to identify the binding partners of this compound, affinity chromatography is a classic and effective method.[8][12][13]
Experimental Workflow:
Caption: Workflow for affinity chromatography-based target identification.
Protocol Overview:
-
Probe Synthesis: Synthesize a derivative of the compound with a linker arm for immobilization onto a solid support (e.g., agarose beads) without disrupting its biological activity.
-
Affinity Purification: Incubate the immobilized compound with a cell lysate. Proteins that bind to the compound will be captured on the beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins, often by using an excess of the free compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (MS).
Key Considerations for Trustworthiness:
-
Negative Controls: A crucial control is to perform a parallel experiment with beads that have been derivatized with a structurally similar but biologically inactive analog of the compound. Proteins that are pulled down by the active compound but not the inactive analog are high-confidence candidates.
-
Competition Elution: Eluting the bound proteins with an excess of the free, non-immobilized compound provides strong evidence for specific binding.
Testing Specific Hypotheses: Kinase Profiling and Tubulin Polymerization Assays
Based on our initial hypotheses, we can employ targeted biochemical assays to investigate specific protein families.
Kinome Profiling: If in silico predictions suggest that our compound is a kinase inhibitor, a broad-panel kinome screen is an efficient way to identify the specific kinase(s) it targets and to assess its selectivity. Several commercial services offer kinome profiling against hundreds of purified kinases.[4]
Table 2: Comparison of Kinase Profiling Platforms
| Platform | Principle | Throughput | Data Output |
| Radiometric Assays | Measures the incorporation of ³²P- or ³³P-labeled ATP into a substrate. | High | IC₅₀ values |
| Luminescence-based Assays | Measures the depletion of ATP using a luciferase/luciferin system. | Very High | IC₅₀ values |
| Mobility Shift Assays | Detects the separation of phosphorylated and non-phosphorylated substrates by electrophoresis. | Medium | IC₅₀ values |
Tubulin Polymerization Assay: To test the hypothesis that the compound affects microtubule dynamics, an in vitro tubulin polymerization assay is the gold standard.[5]
Experimental Protocol: Turbidimetric Tubulin Polymerization Assay
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer that supports polymerization.
-
Compound Addition: Add this compound at various concentrations. Include known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) as controls.
-
Monitoring Polymerization: Initiate polymerization by raising the temperature to 37°C. Monitor the increase in turbidity (light scattering) over time using a spectrophotometer at 340 nm.
-
Data Analysis: Plot the change in absorbance versus time. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase, while stabilization will have the opposite effect.
Linking Target Engagement to Cellular Phenotype: Functional Validation
Identifying a direct binding partner is a significant step, but it is not the final validation. The crucial link between target engagement and the observed cellular phenotype must be established.
Reporter Gene Assays for Pathway Analysis
If the identified target is part of a known signaling pathway (e.g., a kinase), a reporter gene assay can provide functional validation.[1][7] These assays use a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by a transcription factor downstream of the target.
Experimental Workflow:
-
Cell Transfection: Transfect cells with a reporter construct.
-
Compound Treatment: Treat the transfected cells with the compound.
-
Pathway Stimulation: If necessary, stimulate the pathway with a known agonist.
-
Reporter Gene Measurement: Measure the expression of the reporter gene. Inhibition of the target should lead to a decrease in reporter gene expression.
Caption: Principle of a reporter gene assay for functional validation.
Target Knockdown/Knockout and Compound Sensitivity
A powerful method to validate that a specific target is responsible for the compound's activity is to use genetic approaches like RNA interference (RNAi) or CRISPR/Cas9-mediated gene knockout. If the compound's efficacy is diminished in cells where the target protein has been depleted or knocked out, it provides strong evidence for on-target activity.
Conclusion: A Holistic and Iterative Approach
The validation of a drug target is not a linear process but rather an iterative cycle of hypothesis generation and experimental testing. For a novel compound like this compound, where the target is unknown, a combination of in silico prediction, unbiased biochemical approaches like affinity chromatography, and hypothesis-driven assays is essential. The ultimate goal is to build a coherent and compelling body of evidence that links the direct binding of the compound to a specific molecular target with the observed cellular phenotype. This guide provides a framework and a comparison of robust methodologies to navigate this critical phase of drug discovery with scientific rigor and confidence.
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]
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Creative Biolabs. (n.d.). Affinity Chromatography. Available at: [Link]
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Gashaw, I., et al. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery Today. Available at: [Link]
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QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Available at: [Link]
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Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules. Available at: [Link]
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Biological Potential of Thiazole Derivatives of Synthetic Origin. (2023). ResearchGate. Available at: [Link]
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Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. Methods in Molecular Biology. Available at: [Link]
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Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). Journal of Medicinal Chemistry. Available at: [Link]
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N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2015). Research in Pharmaceutical Sciences. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Available at: [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2021). Molecules. Available at: [Link]
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2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid. (n.d.). PubChem. Available at: [Link]
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5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. Available at: [Link]
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Target validation in drug discovery. (2005). Assay and Drug Development Technologies. Available at: [Link]
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How to experimentally validate drug-target interactions?. (2012). ResearchGate. Available at: [Link]
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Combining experimental strategies for successful target deconvolution. (2015). Drug Discovery Today: Technologies. Available at: [Link]
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Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023). Nature Reviews Drug Discovery. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA®. (2016). Methods in Molecular Biology. Available at: [Link]
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Target Deconvolution. (n.d.). Creative Biolabs. Available at: [Link]
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Target Identification & Phenotypic Screening. (2019). World Pharma Week. Available at: [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]
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Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. Available at: [Link]
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In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (2016). Bio-protocol. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. Available at: [Link]
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Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology. Available at: [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. Available at: [Link]
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Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. Available at: [Link]
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Small molecule target identification using photo-affinity chromatography. (2019). Methods in Enzymology. Available at: [Link]
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Experimental validation of predicted drug-target interactions. (2021). ResearchGate. Available at: [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). SLAS Discovery. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Abstract
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration, yet rarely a reality. Off-target interactions, or cross-reactivity, are a primary cause of unforeseen toxicities and can also be harnessed for therapeutic polypharmacology. This guide provides a comprehensive framework for characterizing the selectivity of the novel compound 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (herein referred to as 'Compound-M'). While specific experimental data for Compound-M is not yet broadly published, its structural motifs, featuring a thiazole core, are prevalent in kinase inhibitors. This document, therefore, presents a robust, field-proven methodology to assess its cross-reactivity, using a hypothetical primary target, Cyclin-Dependent Kinase 9 (CDK9), as a case study. We will compare its hypothetical performance against two well-characterized CDK9 inhibitors, providing researchers with the experimental designs and data interpretation frameworks necessary for rigorous selectivity profiling.
Introduction: The Imperative of Selectivity Profiling
The development of a successful therapeutic agent hinges on a deep understanding of its molecular interactions. The central challenge lies in designing molecules that potently engage their intended target while minimizing interactions with other proteins, thereby reducing the risk of adverse effects. Compound-M's thiazole scaffold is a privileged structure in medicinal chemistry, notably found in inhibitors of protein kinases—a family of enzymes with highly conserved ATP-binding sites, making cross-reactivity a significant concern.
This guide outlines a systematic approach to:
-
Establish a primary target engagement profile for Compound-M.
-
Conduct broad panel screening to identify potential off-targets.
-
Employ cell-based assays to confirm target engagement in a physiological context.
-
Compare its selectivity profile against established benchmarks.
The following sections will detail the experimental workflows and rationale behind each step, providing a blueprint for the comprehensive evaluation of any novel small molecule inhibitor.
Hypothetical Primary Target & Comparative Compounds
Based on structural similarity to known ATP-competitive inhibitors, we hypothesize that Compound-M is an inhibitor of Cyclin-Dependent Kinase 9 (CDK9) , a key regulator of transcriptional elongation. To provide a meaningful comparison, we will evaluate its performance against two known CDK9 inhibitors with distinct selectivity profiles:
-
Comparator A (High Selectivity): A fictional, highly selective CDK9 inhibitor with minimal off-target activity.
-
Comparator B (Broader Profile): A fictional multi-kinase inhibitor that, while potent against CDK9, also engages several other kinases.
Experimental Workflow for Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough assessment of selectivity. The workflow begins with broad, high-throughput screening and progressively narrows down to more complex, physiologically relevant models.
Caption: Tiered workflow for selectivity profiling of Compound-M.
Methodologies & Data Interpretation
Tier 1: In Vitro Biochemical Profiling
The initial step involves assessing the compound's activity against purified enzymes. This provides a clean, direct measure of interaction without the complexity of a cellular environment.
Protocol 1: CDK9/Cyclin T1 Lanthascreen™ TR-FRET Assay
This assay measures the inhibition of CDK9 activity by quantifying the phosphorylation of a fluorescently labeled substrate.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Prepare a 10-point, 3-fold serial dilution of Compound-M, Comparator A, and Comparator B in DMSO, starting at 100 µM.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilution. Add 5 µL of a 4X CDK9/Cyclin T1 enzyme solution. Add 2.5 µL of a 4X solution containing GFP-tagged substrate peptide and ATP (final concentration at Km).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a Tb-labeled anti-phosphoserine antibody solution. Incubate for 30 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm). Calculate the emission ratio and plot against compound concentration to determine the IC50 value.
Protocol 2: KinomeScan™ Competition Binding Assay
This assay quantifies the ability of a compound to displace a ligand from the ATP-binding site of over 400 kinases. The result is typically reported as the dissociation constant (Kd) or percent inhibition at a fixed concentration (e.g., 1 µM).
-
Compound Submission: Provide Compound-M at a stock concentration of 100 mM in DMSO.
-
Assay Execution (by service provider): The compound is tested at a specified concentration (e.g., 1 µM) against a panel of human kinases. The assay relies on DNA-tagged kinases binding to an immobilized ligand. The amount of kinase bound to the solid support is quantified by qPCR.
-
Data Analysis: Results are provided as % Inhibition relative to a DMSO control. A selectivity score (S-score) is often calculated, where a lower score indicates higher selectivity. For potent hits, a follow-up Kd determination is performed.
Hypothetical Data Summary
| Compound | CDK9 IC50 (nM) | S-Score(10) at 1 µM | Top Off-Targets (>80% Inh.) |
| Compound-M | 15 | 0.035 | CDK2 (88%), GSK3β (82%) |
| Comparator A | 8 | 0.010 | None |
| Comparator B | 12 | 0.150 | CDK2, CDK5, GSK3β, ERK5, Aurora A |
S-Score(10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.
This data suggests Compound-M is a potent CDK9 inhibitor but may have some cross-reactivity with CDK2 and GSK3β, warranting further investigation.
Tier 2: Cellular Target Engagement
Confirming that a compound binds its intended target within a living cell is a critical validation step. Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
This method is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.
-
Cell Treatment: Culture a relevant cell line (e.g., HeLa) to 80% confluency. Treat cells with Compound-M (e.g., 10 µM) or DMSO vehicle for 1 hour.
-
Thermal Challenge: Harvest cells, lyse by freeze-thaw cycles, and divide the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Fractionation: Centrifuge the samples to pellet aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble CDK9 remaining in each sample by Western Blot using a CDK9-specific antibody.
-
Data Analysis: Plot the band intensity for soluble CDK9 against temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample confirms target engagement.
Caption: On-target vs. off-target effects of a hypothetical CDK9 inhibitor.
Conclusion & Recommendations
This guide presents a robust, multi-tiered strategy for assessing the cross-reactivity of the novel compound this compound (Compound-M). By integrating biochemical screens, cellular target engagement assays, and phenotypic analysis, researchers can build a comprehensive selectivity profile.
Based on our hypothetical data, Compound-M is a potent CDK9 inhibitor with a moderately selective profile. Its cross-reactivity against CDK2 and GSK3β should be further validated with orthogonal assays and its functional consequences explored. Compared to the highly selective Comparator A, Compound-M carries a higher risk of off-target effects. However, its profile is more favorable than the broadly active Comparator B.
The choice of which compound to advance depends entirely on the therapeutic context. For indications where high specificity is paramount to avoid toxicity, a profile like Comparator A is ideal. For complex diseases like cancer, the polypharmacology exhibited by Compound-M or Comparator B might offer synergistic efficacy. This framework provides the essential tools to make that critical, data-driven decision.
References
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Title: The role of the thiazole ring in the development of multi-target drugs for the treatment of complex diseases. Source: European Journal of Medicinal Chemistry URL: [Link]
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid Against Known IKKβ Inhibitors
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the performance of a novel compound, 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, against well-established inhibitors of the IκB kinase β (IKKβ). Given the central role of the IKKβ/NF-κB signaling pathway in inflammation and oncology, identifying and characterizing new inhibitors is of paramount importance.[1][2][3] This document offers detailed experimental protocols, data interpretation guidelines, and a comparative analysis of biochemical and cellular activities.
Introduction: The Significance of IKKβ Inhibition
The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival.[2][3][4] Dysregulation of this pathway is implicated in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1] A key regulatory node in the canonical NF-κB pathway is the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[5][6] IKKβ is the predominant kinase responsible for phosphorylating the inhibitor of κB (IκBα), which leads to its ubiquitination and subsequent proteasomal degradation.[1][3][7] This event liberates the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[3][4][5] Consequently, selective inhibition of IKKβ is a highly sought-after therapeutic strategy.
While the specific biological target of this compound is not extensively documented in publicly available literature, its thiazole-carboxylic acid scaffold is a common motif in compounds with anti-inflammatory properties. This guide, therefore, proceeds with the hypothesis that this compound may exert its effects through the inhibition of IKKβ. To rigorously test this hypothesis, we will benchmark it against a panel of well-characterized IKKβ inhibitors with distinct mechanisms of action.
Comparator Compounds: A Selection of Known IKKβ Inhibitors
A robust benchmarking study necessitates the inclusion of well-validated comparator compounds. The following inhibitors have been selected based on their established potency, selectivity, and frequent use in the scientific literature:
-
TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide): A potent and selective ATP-competitive inhibitor of IKKβ.[8][9] It exhibits significantly less activity against IKKα, making it a valuable tool for dissecting the roles of the two IKK isoforms.[8]
-
MLN120B: A highly selective and potent, reversible, ATP-competitive inhibitor of IKKβ.[8][10] Its high selectivity makes it an excellent reference compound for target validation studies.[8]
-
BMS-345541: An allosteric inhibitor of IKKβ, binding to a site distinct from the ATP-binding pocket.[1][11] This different mechanism of action provides a valuable point of comparison to the ATP-competitive inhibitors.
Experimental Benchmarking Workflow
A multi-tiered approach, encompassing both biochemical and cell-based assays, is essential for a thorough comparison of kinase inhibitors. This workflow allows for the determination of direct enzyme inhibition and the assessment of cellular potency and pathway engagement.
Caption: The canonical NF-κB signaling pathway and points of inhibitor action.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking a novel compound, this compound, against known IKKβ inhibitors. By employing a combination of biochemical and cell-based assays, researchers can obtain a comprehensive profile of the compound's potency, cellular efficacy, and mechanism of action. The data generated from these experiments will be instrumental in determining the potential of this compound as a therapeutic agent and will guide future optimization efforts. Key considerations for subsequent studies include assessing inhibitor selectivity against a broader panel of kinases and evaluating in vivo efficacy and safety in relevant disease models.
References
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IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PubMed Central. [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. [Link]
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Analysis of the IKKβ/NF-κB Signaling Pathway during Embryonic Angiogenesis - PMC - NIH. [Link]
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The NF-kB Signaling Pathway - Creative Diagnostics. [Link]
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IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway - PLOS One. [Link]
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NF-kappa B signaling pathway - Immunoway. [Link]
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Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - MDPI. [Link]
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IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway - UNC Gillings School of Global Public Health. [Link]
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The canonical pathway of NF-κB activation - YouTube. [Link]
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A novel allosteric inhibitor that prevents IKKβ activation - PMC - NIH. [Link]
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IκB Kinase Is an Essential Component of the Tpl2 Signaling Pathway - PMC - NIH. [Link]
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A Validated IKK beta Inhibitor Screening Assay - BellBrook Labs. [Link]
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Human Cell NF-kappa B (NF-kB) Activation Assay Kit - Fivephoton Biochemicals. [Link]
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Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. [Link]
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NF-κB Reporter Cellular Assay Pack (HEK293) - BPS Bioscience. [Link]
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Monitoring the Levels of Cellular NF-κB Activation States - PMC - NIH. [Link]
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Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC - PubMed Central. [Link]
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In vitro benchmarking of NF-κB inhibitors - PMC - PubMed Central - NIH. [Link]
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The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation - Future Science. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]
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A Comparative Analysis of Synthetic Methodologies for 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and versatile synthesis of this and related thiazole derivatives is a critical focus in drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to Synthetic Strategies
The construction of the 2,4,5-trisubstituted thiazole core of the target molecule can be approached through several synthetic strategies. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and environmental impact. This guide will focus on two primary and contrasting approaches: the classic Hantzsch thiazole synthesis, particularly in its modern one-pot variations, and a novel, metal-free approach involving the cyclization of N-substituted α-amino acids.
Method 1: The Hantzsch Thiazole Synthesis and its One-Pot Variants
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the preparation of thiazoles.[1] The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of the ethyl ester of the target molecule, ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, this translates to the reaction of ethyl 2-chloroacetoacetate with 3-methoxybenzothioamide.
Modern iterations of the Hantzsch synthesis have focused on improving efficiency, reducing reaction times, and simplifying workup procedures through one-pot multicomponent reactions. These methods often generate the α-haloketone in situ, followed by the addition of the thioamide without the need for isolation of the reactive intermediate.[2]
Mechanistic Insights
The reaction proceeds through a well-established mechanism. Initially, the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Logical Flow of the One-Pot Hantzsch Synthesis
Caption: Workflow for the one-pot Hantzsch synthesis.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
This protocol is adapted from established one-pot procedures for similar 2-aryl-4-methylthiazole-5-carboxylates.[3][4]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
3-Methoxybenzothioamide
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in a mixture of water and THF (e.g., 2:1 v/v) at 0 °C, add N-bromosuccinimide (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Add 3-methoxybenzothioamide (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 3-4 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to afford the title compound.
Method 2: Metal-Free Synthesis from N-Substituted α-Amino Acids
A novel and alternative approach to substituted thiazoles that avoids the pre-synthesis of thioamides involves the use of readily available N-substituted α-amino acids. This method utilizes thionyl chloride (SOCl₂) not only as a dehydrating and activating agent but also as the source of the sulfur atom for the thiazole ring.[5] While this method has been primarily demonstrated for 2,5-disubstituted thiazoles, a plausible adaptation for the synthesis of the 2,4,5-trisubstituted target molecule can be proposed.
This would involve starting with an appropriately substituted α-amino acid, namely 2-((3-methoxybenzoyl)amino)propanoic acid.
Mechanistic Rationale for Adaptation
The proposed mechanism involves the initial activation of the carboxylic acid of the N-acyl amino acid by thionyl chloride to form an acid chloride. Subsequent steps are believed to involve the formation of an enamine intermediate, which then reacts with another equivalent of thionyl chloride, leading to cyclization and eventual formation of the thiazole ring. The methyl group at the α-position of the amino acid would give rise to the methyl group at the 4-position of the thiazole.
Logical Flow of the Proposed Metal-Free Synthesis
Caption: Proposed workflow for the metal-free synthesis.
Experimental Protocol: Proposed Synthesis from N-(3-methoxybenzoyl)alanine
This is a proposed protocol based on the reported method for 2,5-disubstituted thiazoles.[5]
Materials:
-
N-(3-methoxybenzoyl)alanine (to be synthesized from alanine and 3-methoxybenzoyl chloride)
-
Thionyl chloride (SOCl₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-(3-methoxybenzoyl)alanine (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add DBU (3.0 eq) dropwise to the mixture at room temperature and continue stirring for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This method, as described in the literature, would likely lead to the formation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole. Further functionalization at the 5-position would be required to obtain the target carboxylic acid.
Comparative Analysis
| Parameter | Hantzsch Synthesis (One-Pot) | Metal-Free Synthesis from α-Amino Acid |
| Starting Materials | Ethyl acetoacetate, NBS, 3-methoxybenzothioamide | N-(3-methoxybenzoyl)alanine, SOCl₂, DBU |
| Key Intermediates | Ethyl 2-chloroacetoacetate (in situ) | N-acylamino acid chloride (in situ) |
| Reaction Conditions | Reflux in THF/water (approx. 80°C) | Room temperature in DCM |
| Reaction Time | 5-6 hours | 13-17 hours |
| Typical Yields | Good to excellent (reported yields for analogues are often >70%)[3] | Excellent (reported yields for 2,5-disubstituted thiazoles are high)[5] |
| Atom Economy | Moderate; involves a halogenating agent and subsequent elimination. | Good; SOCl₂ acts as both reactant and reagent. |
| Substrate Scope | Broad; well-established for a variety of thioamides and α-haloketones.[2] | Potentially broad, but less explored for 2,4,5-trisubstituted thiazoles. |
| Advantages | Well-established, reliable, direct formation of the 2,4,5-trisubstituted pattern. | Mild conditions, metal-free, avoids handling of thioamides. |
| Disadvantages | Requires pre-synthesis of the thioamide, use of a brominating agent. | Longer reaction times, requires synthesis of the N-acyl amino acid, may require further functionalization at the 5-position. |
Conclusion
Both the Hantzsch synthesis and the novel metal-free approach offer viable pathways for the synthesis of the 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole core. The one-pot Hantzsch synthesis stands out as the more direct and established method for obtaining the target 2,4,5-trisubstituted pattern, likely with good to excellent yields. Its primary drawback is the necessity of preparing the 3-methoxybenzothioamide precursor.
The metal-free synthesis from N-substituted α-amino acids presents an innovative and milder alternative, avoiding the use of metals and thioamides. However, its application to 2,4,5-trisubstituted thiazoles is still in a more conceptual phase and would likely require a subsequent C-H functionalization or a related strategy to introduce the carboxylic acid group at the 5-position, adding steps to the overall synthesis.
For researchers aiming for a direct, reliable, and scalable synthesis of this compound, the one-pot Hantzsch methodology is the recommended starting point. The metal-free approach, however, offers a fertile ground for further research and development in the field of heterocyclic synthesis, particularly for the construction of novel thiazole libraries under mild conditions.
References
Sources
- 1. Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action [mdpi.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy Validation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid: A Comparative Guide for Preclinical Researchers
This guide provides a comprehensive framework for the in vivo validation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a novel small molecule with potential therapeutic applications. Drawing from established preclinical models and comparative pharmacology, we present a scientifically rigorous approach for researchers, scientists, and drug development professionals to assess its efficacy. While direct in vivo data for this specific molecule is emerging, this guide leverages data from structurally related thiazole derivatives to inform experimental design and rationale.
The thiazole scaffold is a cornerstone in medicinal chemistry, present in a variety of approved drugs and biologically active agents.[1] Derivatives of thiazole have shown a wide range of activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1] Notably, compounds with a methoxyphenyl-thiazole core have been investigated as inhibitors of enzymes like cyclooxygenase (COX), suggesting a potential role in modulating inflammatory pathways.[2] This guide, therefore, focuses on validating the anti-inflammatory efficacy of the topic compound.
Comparative Framework: Selecting an Appropriate Benchmark
To provide meaningful context to the efficacy data, a suitable comparator is essential. For this guide, we will compare the performance of this compound against Celecoxib , a well-characterized and widely used selective COX-2 inhibitor. This choice is based on the known anti-inflammatory mechanism of many thiazole derivatives, which often involves the inhibition of COX enzymes.[2]
Part 1: Preclinical In Vivo Validation Workflow
The following workflow outlines a logical progression for evaluating the anti-inflammatory potential of a test compound. The causality behind each step is explained to provide a deeper understanding of the experimental rationale.
Sources
Head-to-Head Comparison: The Investigational Anti-Inflammatory Agent 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Against Standard NSAIDs
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The landscape of anti-inflammatory and analgesic therapeutics is continually evolving, driven by the need for agents with improved efficacy and safety profiles. While non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in the management of pain and inflammation, their use can be associated with gastrointestinal and cardiovascular side effects[1][2]. This has spurred the development of more selective inhibitors, such as the COX-2 selective inhibitor Celecoxib, which aims to mitigate some of these risks[3][4][5].
This guide introduces a novel investigational molecule, 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (hereafter referred to as Compound T ). While the biological activities of this specific molecule are currently under investigation, its thiazole core is a well-recognized scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities[6][7]. For the purpose of this technical guide, we will hypothesize that Compound T is an emerging anti-inflammatory and analgesic agent.
This document provides a framework for a head-to-head comparison of Compound T with standard-of-care drugs, Ibuprofen (a non-selective NSAID) and Celecoxib (a COX-2 selective inhibitor). We will delve into the mechanistic rationale, present detailed experimental protocols for in vitro and in vivo evaluation, and offer a structure for the comparative analysis of their performance.
Mechanistic Overview of Standard Drugs
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation[1][2][8]. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow[2][9].
-
COX-2: This isoform is typically induced by inflammatory stimuli, and its upregulation is associated with the production of prostaglandins that mediate inflammation and pain[5][9].
Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2[10]. While its inhibition of COX-2 is responsible for its therapeutic effects, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects[2].
Celecoxib , on the other hand, is a selective COX-2 inhibitor, which allows it to exert its anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal complications associated with non-selective NSAIDs[3][4][5][11].
The following diagram illustrates the prostaglandin synthesis pathway and the points of intervention for these drugs.
Caption: Mechanism of action of NSAIDs targeting the prostaglandin synthesis pathway.
Comparative Experimental Framework
A robust head-to-head comparison requires a multi-tiered approach, starting with in vitro assays to determine the mechanism and potency, followed by in vivo models to assess efficacy and safety in a physiological context.
Part 1: In Vitro Assays
Objective: To determine the inhibitory activity and selectivity of Compound T against COX-1 and COX-2 enzymes and compare it to Ibuprofen and Celecoxib.
1. COX-1 and COX-2 Inhibition Assay (Fluorometric or LC-MS/MS)
This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compounds.
-
Principle: The assay quantifies the production of prostaglandin G2 or other downstream prostaglandins from arachidonic acid. The reduction in product formation in the presence of an inhibitor is used to determine its potency (IC50).
-
Experimental Protocol (Fluorometric):
-
Reagent Preparation: Prepare assay buffer, reconstitute human recombinant COX-1 and COX-2 enzymes, and prepare a stock solution of the fluorescent probe (e.g., Amplex™ Red)[12]. Prepare stock solutions of Compound T, Ibuprofen, and Celecoxib in a suitable solvent like DMSO.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and cofactor to designated wells.
-
Inhibitor Addition: Add serial dilutions of Compound T, Ibuprofen, and Celecoxib to the wells. Include "no inhibitor" controls.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately read the fluorescence intensity kinetically using a plate reader (e.g., Ex/Em = 535/587 nm)[13][14].
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Caption: Workflow for the in vitro COX inhibition assay.
2. In Vitro Anti-inflammatory Activity in Cell-Based Assays
These assays assess the ability of the compounds to suppress inflammatory responses in cultured cells.
-
Principle: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are used to model an inflammatory response. The production of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) is measured.
-
Experimental Protocol (PGE2 Measurement):
-
Cell Culture: Culture RAW 264.7 cells to an appropriate confluency.
-
Treatment: Pre-incubate the cells with various concentrations of Compound T, Ibuprofen, and Celecoxib for 1 hour.
-
Stimulation: Add LPS to the cells to induce an inflammatory response.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
Data Analysis: Determine the dose-dependent inhibition of PGE2 production for each compound.
-
Expected Data Summary (Hypothetical):
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound T | To be determined | To be determined | To be determined |
| Ibuprofen | ~15 | ~35 | ~0.43 |
| Celecoxib | >100 | ~0.04 | >2500 |
Part 2: In Vivo Efficacy and Safety Models
Objective: To evaluate the anti-inflammatory, analgesic, and potential gastrointestinal side effects of Compound T in established animal models and compare them to Ibuprofen and Celecoxib.
1. Carrageenan-Induced Paw Edema in Rodents
This is a classic model for acute inflammation.
-
Principle: Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response, characterized by swelling (edema)[15][16][17]. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
-
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.
-
Dosing: Administer Compound T, Ibuprofen, Celecoxib, or vehicle control orally or intraperitoneally at predetermined doses.
-
Induction of Edema: After a set time (e.g., 1 hour post-dosing), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw[15].
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
2. Acetic Acid-Induced Writhing Test in Mice
This model is used to assess peripheral analgesic activity.
-
Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), which is a pain response. Analgesic compounds reduce the number of writhes.
-
Experimental Protocol:
-
Animal Acclimatization: Acclimate Swiss albino mice.
-
Dosing: Administer Compound T, Ibuprofen, Celecoxib, or vehicle control orally.
-
Induction of Writhing: After a specified time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Observation: Immediately place the mice in an observation chamber and count the number of writhes for a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control.
-
3. Assessment of Gastric Ulceration
This is a critical safety assessment, particularly when comparing with non-selective NSAIDs.
-
Principle: High doses or chronic administration of NSAIDs can cause gastric mucosal damage. This is assessed by examining the stomach lining for lesions.
-
Experimental Protocol:
-
Dosing: Administer high doses of Compound T, Ibuprofen, and Celecoxib to different groups of rats daily for a set period (e.g., 7 days). Include a vehicle control group.
-
Euthanasia and Stomach Excision: On the final day, euthanize the animals and carefully excise their stomachs.
-
Ulcer Scoring: Open the stomachs along the greater curvature, rinse with saline, and examine for ulcers under a dissecting microscope. Score the severity of the ulcers based on a predefined scale (e.g., number and severity of lesions).
-
Data Analysis: Compare the ulcer index among the different treatment groups.
-
Expected Data Summary (Hypothetical):
| Compound (Dose) | % Inhibition of Paw Edema | % Inhibition of Writhing | Gastric Ulcer Index |
| Vehicle | 0% | 0% | 0 |
| Compound T | Dose-dependent | Dose-dependent | To be determined |
| Ibuprofen | Significant | Significant | High |
| Celecoxib | Significant | Significant | Low |
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, preclinical framework for the comparative evaluation of the investigational compound, this compound (Compound T), against the standard NSAIDs, Ibuprofen and Celecoxib. The proposed in vitro and in vivo studies will enable a thorough assessment of its anti-inflammatory and analgesic properties, its mechanism of action, and its safety profile.
The data generated from these experiments will be crucial in determining if Compound T offers a superior therapeutic window compared to existing treatments. A favorable outcome, such as potent COX-2 inhibition with minimal COX-1 activity, coupled with significant anti-inflammatory and analgesic effects and a low propensity for gastric damage, would warrant further investigation into its pharmacokinetic properties, long-term toxicity, and potential for clinical development.
References
- Current time information in Jasper County, US. (n.d.). Google.
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- Patel, R. T., & Atta-Alla, A. (2023). Celecoxib. In StatPearls. StatPearls Publishing.
- Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
- Cashman, J. N. (1996). The mechanisms of action of NSAIDs in analgesia. Drugs, 52 Suppl 5, 13–23.
- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S.
- Celecoxib. (2023, December 29). In Wikipedia.
- Nonsteroidal anti-inflammatory drug. (2024, January 8). In Wikipedia.
- NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. (n.d.). Cleveland Clinic.
- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- What in vivo models are used for pain studies? (2025, May 27). Patsnap Synapse.
- What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse.
- In Vivo Pain Models. (n.d.). Charles River Laboratories.
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
- Fuchs, D., et al. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 946, 177–188.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). ResearchGate.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Journal of Pharmaceutical Research International.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31). World Journal of Pharmaceutical Research.
- Ren, K. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(4), 164-173.
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
This guide provides an in-depth technical comparison of methodologies for the synthesis and biological evaluation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles of the experimental choices, ensuring scientific integrity and reproducibility. Every method described is presented as a self-validating system, supported by authoritative references and practical insights.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. The target molecule, this compound, and its derivatives have garnered interest for their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory and analgesic drugs.[1][2] This guide will provide a comprehensive overview of a reproducible synthetic route to this valuable compound and a comparative analysis of relevant biological testing methods.
Part 1: Synthesis of this compound
The most reliable and widely adopted method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, a two-step approach is recommended: the Hantzsch synthesis to form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.
Diagram of the Hantzsch Thiazole Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of Precursors
a) Ethyl 2-chloroacetoacetate (α-haloketone)
The chlorination of ethyl acetoacetate with sulfuryl chloride is a standard and effective method.[5][6]
-
Materials: Ethyl acetoacetate, Sulfonyl chloride.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool ethyl acetoacetate (1.0 eq) to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.05 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 2-chloroacetoacetate.
-
b) 3-Methoxythiobenzamide (Thioamide)
This can be prepared from 3-methoxybenzamide, which in turn can be synthesized from 3-methoxybenzoic acid.[7] A common method for thionation is the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
-
Materials: 3-Methoxybenzamide, Phosphorus pentasulfide (or Lawesson's reagent), Anhydrous toluene.
-
Protocol:
-
To a stirred suspension of 3-methoxybenzamide (1.0 eq) in anhydrous toluene, add phosphorus pentasulfide (0.45 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a cold aqueous solution of sodium carbonate.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-methoxythiobenzamide.
-
Step 2: Hantzsch Thiazole Synthesis of the Ethyl Ester
This step involves the condensation of the two prepared precursors.[8]
-
Materials: Ethyl 2-chloroacetoacetate, 3-Methoxythiobenzamide, Ethanol.
-
Protocol:
-
Dissolve 3-methoxythiobenzamide (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
-
Step 3: Hydrolysis to the Carboxylic Acid
The final step is the saponification of the ethyl ester.[9][10]
-
Materials: Ethyl 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, Sodium hydroxide, Ethanol, Water, Hydrochloric acid.
-
Protocol:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Comparison of Synthesis Methodologies
| Method | Description | Advantages | Disadvantages |
| Hantzsch Synthesis | Condensation of an α-haloketone and a thioamide.[3][4] | High yields, readily available starting materials, versatile for a wide range of substituents. | The use of lachrymatory α-haloketones requires careful handling. |
| Cook-Heilborn Synthesis | Reaction of an α-aminonitrile with carbon disulfide. | An alternative route that does not require pre-functionalized ketones. | May have limitations in substrate scope and can involve toxic reagents. |
| Gabriel Synthesis | Reaction of an acylaminoketone with a thionating agent like P₄S₁₀. | Useful for the synthesis of 2,5-disubstituted thiazoles. | Requires the preparation of the acylaminoketone precursor. |
For the synthesis of the target molecule, the Hantzsch synthesis remains the most direct and reproducible method.
Part 2: Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group protons, the methyl group protons on the thiazole ring, and the aromatic protons of the methoxyphenyl group. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the thiazole ring, and the carbons of the methoxyphenyl group. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=N and C=C stretching vibrations of the thiazole and aromatic rings, and the C-O stretch of the methoxy group. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₂H₁₁NO₃S). |
Part 3: Comparative Guide to Biological Testing Methodologies
Derivatives of this compound have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in the inflammatory response. Selective inhibition of COX-2 is a key goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Diagram of COX Inhibition Assay Workflow
Caption: General workflow for in vitro COX inhibition assays.
Comparison of In Vitro COX Inhibition Assays
A variety of in vitro assays are available to determine the inhibitory activity of a compound against COX-1 and COX-2.[3][11]
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric Assay | Measures the peroxidase activity of COX, where the appearance of an oxidized chromogen is monitored spectrophotometrically.[2] | Simple, high-throughput, does not require radioactive materials. | Can be prone to interference from colored compounds or compounds that affect the peroxidase reaction. |
| Fluorometric Assay | Similar to the colorimetric assay, but measures the production of a fluorescent product.[11] | Higher sensitivity than colorimetric assays. | Potential for interference from fluorescent compounds. |
| Radiochemical Assay | Measures the conversion of radiolabeled arachidonic acid to prostaglandins.[6] | Considered the "gold standard" for accuracy and is less prone to compound interference. | Requires handling of radioactive materials and is lower throughput. |
| Enzyme Immunoassay (EIA) | Quantifies the amount of a specific prostaglandin (e.g., PGE₂) produced using an antibody-based detection method. | High specificity for the prostaglandin being measured. | Can be more expensive and time-consuming than other methods. |
For initial screening of a library of thiazole derivatives, a colorimetric or fluorometric assay is often preferred due to its high-throughput nature. For more detailed characterization of lead compounds, a radiochemical assay or EIA can provide more accurate and reliable data.
Experimental Protocol: Colorimetric COX Inhibition Assay
This protocol is a generalized procedure based on commercially available kits.[2]
-
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogen)
-
Test compound and reference inhibitor (e.g., celecoxib)
-
Tris-HCl buffer
-
96-well microplate and plate reader
-
-
Protocol:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the appropriate wells. Include wells with no inhibitor as a control.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Conclusion
This guide has provided a detailed and referenced framework for the reproducible synthesis of this compound via the Hantzsch thiazole synthesis. Furthermore, a comparative analysis of in vitro testing methodologies for evaluating the potential of this compound and its derivatives as COX inhibitors has been presented. By understanding the principles behind these experimental choices and adhering to rigorous characterization and testing protocols, researchers can confidently and efficiently advance their drug discovery efforts in this important area of medicinal chemistry.
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A Senior Application Scientist's Guide to the Orthogonal Validation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Activity
Introduction: The Challenge of a Novel Thiazole Derivative
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The compound 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid belongs to this promising class. However, as with any novel small molecule emerging from a screening campaign, its initial "hit" activity must be rigorously scrutinized. The primary challenge in early drug discovery is to distinguish true biological activity from experimental artifacts, ensuring that a compound's observed effect is the result of specific, on-target engagement.[3]
This guide provides a comprehensive framework for the orthogonal validation of this compound's activity. Orthogonal methods are independent analytical techniques used to measure the same biological outcome, thereby increasing confidence in the results and eliminating biases associated with a single assay platform.[4] We will proceed through a logical, multi-phase validation funnel, moving from direct biochemical interactions to target engagement in a cellular context, and finally to functional cellular outcomes. This strategy is designed not merely to confirm a hit, but to build a robust, data-driven case for its mechanism of action (MoA).
Phase 1: Confirming Direct Target Engagement (Biochemical & Biophysical Assays)
The foundational step in validating a small molecule is to prove it physically interacts with its putative protein target. Biochemical and biophysical assays, performed in cell-free systems with purified components, provide the most direct measure of this interaction.[5]
Workflow for Initial Target Validation
The following diagram illustrates the initial workflow for confirming direct binding between the compound and a purified, hypothetical target protein (e.g., a kinase, a receptor).
Caption: Phase 1 workflow for confirming direct compound-target binding.
Method 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
Causality: The principle behind TSA is that the binding of a ligand, such as our test compound, stabilizes the tertiary structure of its target protein.[6] This stabilization increases the protein's melting temperature (Tm). Observing a significant, dose-dependent shift in Tm (a ΔTm) is strong initial evidence of a direct physical interaction.
Experimental Protocol:
-
Preparation: In a 96- or 384-well PCR plate, prepare a reaction mix containing the purified target protein (e.g., 2-5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and a suitable buffer.
-
Compound Addition: Add this compound across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C in small increments (e.g., 0.5°C per minute).
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, it exposes hydrophobic pockets, causing the dye to bind and fluoresce.
-
Analysis: Plot fluorescence versus temperature. The inflection point of the resulting sigmoidal curve represents the Tm. A positive ΔTm in the presence of the compound indicates stabilizing binding.
Trustworthiness: This assay is self-validating when a clear dose-response relationship is observed. An increasing ΔTm with increasing compound concentration demonstrates a specific interaction rather than a random artifact.
Method 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Causality: While TSA confirms binding, SPR quantifies the dynamics of that interaction. It measures the association (kon) and dissociation (koff) rates of the compound binding to the target, which is immobilized on a sensor chip. From these rates, a precise equilibrium dissociation constant (KD) can be calculated, providing a definitive measure of binding affinity.
Experimental Protocol:
-
Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). A control flow cell should be prepared similarly but without the protein to allow for reference subtraction.
-
Compound Injection: Flow a series of concentrations of the test compound in a suitable running buffer over the sensor chip surface.
-
Association/Dissociation Monitoring: Use the SPR instrument to monitor the change in the refractive index near the sensor surface in real-time. An increase in the response units (RU) corresponds to the compound binding (association phase). After the injection, flow only the running buffer over the chip to monitor the compound unbinding (dissociation phase).
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.
Trustworthiness: The specificity of the interaction is validated by the reference-subtracted data and the goodness of fit of the kinetic model. A low KD value (e.g., in the nanomolar to low micromolar range) is a hallmark of a potent interaction.
Phase 2: Verifying Target Engagement in a Cellular Environment
Confirming that a compound binds a purified protein is a critical first step, but it doesn't guarantee it will work in the complex milieu of a living cell.[5] The compound must be cell-permeable (for intracellular targets) and must engage its target in the presence of countless other proteins and metabolites. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in intact cells or tissue samples.[7][8][9]
Method 3: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA extends the principle of thermal shift to the cellular environment.[8] When whole cells are heated, proteins denature and aggregate out of solution. If our test compound binds to its target protein within the cell, it will stabilize the protein, keeping more of it in the soluble fraction at elevated temperatures.[7][9] This difference in soluble protein can be quantified by methods like Western Blotting or mass spectrometry.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol:
-
Cell Treatment: Culture an appropriate cell line expressing the target protein. Treat the cells with the test compound at a desired concentration (e.g., 10 µM) or a vehicle control (DMSO) for a set period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes at temperatures from 40°C to 70°C). One unheated sample should be kept as a control.
-
Lysis: Lyse the cells to release their contents. This is often achieved by several rapid freeze-thaw cycles.
-
Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (the soluble fraction). Quantify the amount of the specific target protein remaining in the supernatant using an antibody-based method like Western Blot or an ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms intracellular target engagement.
Trustworthiness: CETSA is a powerful validation tool because it is label-free and performed in a physiologically relevant context.[10] A positive result confirms not only target binding but also cell permeability of the compound.
Phase 3: Measuring Functional Consequences of Target Engagement
Proving that a compound enters a cell and binds its target is necessary, but not sufficient. The ultimate goal is to show that this binding event modulates the protein's function and elicits a specific biological response.[11] The choice of functional assay is entirely dependent on the class of the target protein.
Scenario A: The Target is a Protein Kinase
Causality: If the compound binds to a kinase, it should inhibit its catalytic activity, leading to a decrease in the phosphorylation of its downstream substrates. Measuring the phosphorylation status of a known substrate is a direct functional readout of kinase inhibition.
Method 4: Phospho-Substrate Western Blot
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with various concentrations of the test compound or vehicle.
-
Stimulation: Stimulate the cells with an appropriate growth factor or agonist that is known to activate the target kinase.
-
Lysis: Immediately lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with two primary antibodies: one that specifically recognizes the phosphorylated form of the substrate and another that recognizes the total amount of the substrate protein.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate in the compound-treated samples validates the compound as a functional inhibitor of the kinase pathway.
Scenario B: The Target is a G-Protein Coupled Receptor (GPCR)
Causality: If the compound is a GPCR antagonist, it will block the receptor from being activated by its natural ligand. This will, in turn, prevent the downstream signaling cascade, such as the production of second messengers like cyclic AMP (cAMP).[12]
Method 5: cAMP Accumulation Assay
-
Cell Culture: Use a cell line stably expressing the GPCR of interest.
-
Compound Incubation: Pre-incubate the cells with increasing concentrations of the test compound (as the potential antagonist).
-
Agonist Challenge: Add a known agonist for the GPCR at a concentration that elicits a submaximal response (e.g., its EC80).
-
Lysis and Detection: After a short incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, often based on HTRF or AlphaLISA technology.[11]
-
Analysis: Plot the cAMP levels against the concentration of the test compound. A dose-dependent decrease in the agonist-induced cAMP signal confirms the compound's functional antagonist activity.
Scenario C: The Target is a Transcription Factor
Causality: If the compound modulates the activity of a transcription factor, it will alter the expression of genes regulated by that factor. A reporter gene assay provides a quantifiable and highly specific readout of this transcriptional activity.[13][14][15]
Method 6: Luciferase Reporter Gene Assay
-
Vector Transfection: Co-transfect cells with two plasmids: one expressing the target transcription factor (if not endogenously expressed) and a reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a minimal promoter and tandem repeats of the DNA binding sequence for the target transcription factor.[16] A second plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often included for normalization.
-
Compound Treatment: After allowing time for protein expression, treat the cells with the test compound or vehicle.
-
Cell Lysis: Lyse the cells using the assay kit's passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant, dose-dependent change in normalized luciferase activity in compound-treated cells indicates functional modulation of the transcription factor.[17]
Summary Comparison of Validation Methods
The selection of validation assays involves trade-offs in complexity, throughput, and the type of information generated. The following table provides a comparative overview to guide experimental design.
| Method | Assay Type | Principle | Key Output | Throughput | Pros | Cons |
| TSA / DSF | Biochemical | Ligand-induced thermal stabilization | ΔTm | High | Rapid, low cost, direct binding evidence | Requires purified protein; prone to artifacts |
| SPR | Biophysical | Mass change on a sensor surface | KD, kon, koff | Medium | Real-time kinetics, high precision | Requires purified protein, specialized equipment |
| CETSA | Cell-Based | In-cell thermal stabilization | Cellular ΔTm | Low-Medium | Confirms cell permeability & target engagement in a native context | Can be technically challenging, lower throughput |
| Kinobeads | Chemoproteomic | Competitive affinity capture | Target ID, KDapp | Medium | Unbiased target identification, profiles selectivity | Limited to certain target classes (e.g., kinases) |
| Functional Assays | Cell-Based | Measures downstream biological event | IC50 / EC50 | Varies (High for reporter assays) | Confirms MoA, physiologically relevant | Indirect; pathway effects can be complex |
Conclusion
Validating the activity of a novel compound like this compound is not a linear process but an iterative cycle of hypothesis testing. No single experiment is definitive. True confidence is achieved by building a consistent narrative across multiple, orthogonal assays. By systematically demonstrating direct target binding (TSA, SPR), confirming target engagement in a cellular context (CETSA), and finally linking that engagement to a clear functional outcome (e.g., inhibition of substrate phosphorylation or modulation of a reporter gene), researchers can construct a robust data package. This rigorous, multi-faceted approach is essential to de-risk drug discovery projects and ensure that only the most promising and well-characterized compounds advance toward clinical development.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives as Potential Anticancer Agents
In the landscape of modern drug discovery, the thiazole scaffold stands out as a versatile and privileged structure, forming the core of numerous biologically active compounds.[1][2] Derivatives of thiazole have demonstrated a wide spectrum of pharmacological activities, including notable potential as anticancer agents by interacting with various biological targets crucial to cancer pathogenesis.[1][2][3] This guide presents a comprehensive framework for a comparative molecular docking study of a specific series of compounds: 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives.
The rationale for focusing on this particular chemical entity stems from the established anticancer properties of molecules containing both the thiazole and methoxyphenyl moieties. For instance, derivatives of 2-aryl-thiazolidine-4-carboxylic acid amides have shown potent cytotoxic effects against cancer cells. The objective of this guide is to provide a robust, step-by-step methodology for evaluating the binding affinities and interaction patterns of these thiazole derivatives against key cancer-related protein targets. This in-silico approach allows for the rapid and cost-effective screening of potential drug candidates, prioritizing the most promising compounds for further synthesis and in-vitro testing.[4]
Experimental Design & Rationale
A successful molecular docking study hinges on the careful selection of ligands, protein targets, and the docking protocol itself. The choices made at each stage are critical for generating meaningful and reproducible results.
Ligand Selection: The Thiazole Derivatives
The core structure for this study is This compound . To create a comparative analysis, a series of derivatives will be designed by modifying the carboxylic acid group into various amides. This strategy is based on the observation that amide derivatives of similar thiazole compounds have shown significant biological activity.
Table 1: Proposed Derivatives for Comparative Docking Study
| Compound ID | Core Structure | R Group (Modification of Carboxylic Acid) |
| LIG1 | This compound | -OH (Parent Compound) |
| LIG2 | 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | -NH₂ |
| LIG3 | N-phenyl-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | -NH-Ph |
| LIG4 | N-(4-chlorophenyl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | -NH-Ph-4-Cl |
| LIG5 | N-(3,4,5-trimethoxyphenyl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | -NH-Ph-3,4,5-(OCH₃)₃ |
Target Selection: Key Proteins in Cancer Progression
The choice of protein targets is guided by previous studies on thiazole derivatives, which have identified several key proteins involved in cancer. For this comparative study, we will focus on three validated and highly relevant targets:
-
Tubulin: A critical component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Many thiazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] We will use the crystal structure of tubulin in complex with colchicine, a known inhibitor, to define the binding site.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a transmembrane protein that plays a crucial role in cell proliferation and signaling. Its overactivity is implicated in several cancers, making it a prime target for inhibitor development.[5]
-
B-cell lymphoma 2 (Bcl-2): This anti-apoptotic protein is overexpressed in many cancers, contributing to tumor cell survival and resistance to chemotherapy. Designing small molecules to inhibit Bcl-2 is a promising therapeutic strategy.
Table 2: Selected Protein Targets for Docking Studies
| Target Protein | PDB ID | Rationale |
| Tubulin | 1SA0 | A validated target for many anticancer agents, including thiazole derivatives.[1] |
| EGFR Kinase | 1EPG | A key protein in cancer cell proliferation, targeted by numerous approved drugs.[5] |
| Bcl-2 | 4IEH | A critical anti-apoptotic protein, representing a key target for inducing cancer cell death. |
Experimental Protocols
The following protocols outline the step-by-step methodology for conducting the comparative docking study using AutoDock Vina, a widely used and validated software for molecular docking.
Protocol 1: Preparation of Protein and Ligand Files
This initial step is crucial for ensuring the accuracy of the docking simulation. It involves cleaning the protein structure and preparing the ligands in the correct format.
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., 1SA0 for Tubulin) from the Protein Data Bank (PDB).
-
Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Save the cleaned protein structure as a PDB file.
-
Using AutoDock Tools, convert the PDB file to the PDBQT format, which includes partial charges and atom types required for docking.
-
-
Ligand Preparation:
-
Draw the 2D structures of the parent compound and its derivatives (LIG1-LIG5) using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the 3D structures in a format such as MOL or SDF.
-
Using AutoDock Tools, convert the ligand files to the PDBQT format, defining the rotatable bonds.
-
Protocol 2: Molecular Docking with AutoDock Vina
This protocol describes the actual docking simulation process.
-
Grid Box Definition:
-
Load the prepared protein PDBQT file into AutoDock Tools.
-
Identify the binding site of the protein. For this study, the binding site will be defined based on the location of the co-crystallized ligand in the original PDB file.
-
Define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters.
-
-
Configuration File:
-
Create a configuration text file that specifies the input files and docking parameters. This file should include:
-
The name of the protein PDBQT file.
-
The name of the ligand PDBQT file.
-
The coordinates of the center of the grid box.
-
The dimensions of the grid box in x, y, and z.
-
The name of the output file for the docked poses.
-
The exhaustiveness parameter, which controls the thoroughness of the search (a value of 8 or higher is recommended).
-
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
The software will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Workflow Visualization
The overall workflow for the comparative docking study can be visualized as follows:
Caption: Workflow for the comparative molecular docking study.
Data Presentation and Analysis
Comparative Docking Scores
The primary quantitative metric for comparison will be the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
Table 3: Hypothetical Comparative Docking Scores (Binding Affinity in kcal/mol)
| Compound ID | Tubulin (1SA0) | EGFR Kinase (1EPG) | Bcl-2 (4IEH) |
| LIG1 | -7.2 | -6.8 | -7.5 |
| LIG2 | -7.8 | -7.1 | -7.9 |
| LIG3 | -8.5 | -8.1 | -8.8 |
| LIG4 | -9.1 | -8.7 | -9.4 |
| LIG5 | -9.8 | -9.2 | -10.1 |
| Doxorubicin | -8.9 | -8.5 | -9.2 |
Note: Doxorubicin is included as a reference anticancer drug for comparison.
Analysis of Binding Interactions
Beyond the docking score, it is crucial to analyze the specific molecular interactions between the ligands and the protein targets. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Table 4: Hypothetical Key Interactions for LIG5 with Bcl-2 (4IEH)
| Interacting Residue | Interaction Type | Distance (Å) |
| Arg146 | Hydrogen Bond | 2.9 |
| Tyr101 | Pi-Pi Stacking | 4.5 |
| Phe105 | Hydrophobic | 3.8 |
| Val126 | Hydrophobic | 4.1 |
Visualization of Binding Poses
Visualizing the docked poses of the ligands in the protein's binding site provides invaluable insights into their binding mode.
Caption: Key interactions of LIG5 within the Bcl-2 binding pocket.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for conducting a comparative docking study of this compound derivatives. By systematically evaluating their binding affinities and interaction patterns against multiple cancer-related targets, this in-silico study can effectively identify the most promising candidates for further development. The hypothetical data presented herein suggests that the derivatization of the carboxylic acid group, particularly with larger, substituted aromatic rings (as in LIG5), could significantly enhance the binding affinity.
The next logical steps following this computational analysis would be the chemical synthesis of the most promising derivatives and their subsequent evaluation in in-vitro assays, such as cell viability and enzyme inhibition assays, to validate the in-silico predictions. This integrated approach, combining computational and experimental methods, is a cornerstone of modern, efficient drug discovery.
References
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El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33283–33303. [Link]
-
Scribd. (n.d.). Autodock_Vina Protocol. [Link]
-
Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
-
iGEM IISc-Bengaluru. (n.d.). Protocol for Docking with AutoDock. [Link]
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Chepyala, K., et al. (n.d.). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Connect Journals. [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors. ChemistrySelect, 9(12). [Link]
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Read the Docs. (n.d.). Multiple ligands docking — Autodock Vina 1.2.0 documentation. [Link]
-
Kumar, S., & Singh, N. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI journal, 13, 859–901. [Link]
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A Comparative Evaluation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid in Diverse Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] This guide presents a comprehensive evaluation of a novel investigational compound, 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (herein referred to as Cpd-MMPTC), across a panel of distinct cancer cell lines.
This document provides an in-depth comparison of Cpd-MMPTC with a well-characterized thiazole-based anticancer agent, Dasatinib, and a standard-of-care chemotherapeutic, Doxorubicin. The experimental data herein is presented to illuminate the potential of Cpd-MMPTC as a selective anticancer agent and to provide a framework for its further investigation.
Introduction to Thiazole Derivatives in Oncology
The thiazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[2][5] Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds that can interact with a wide array of biological targets.[5][6] In the context of cancer, thiazole derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression and metastasis.[1][3][7]
Hypothesized Mechanism of Action of Cpd-MMPTC
Based on preliminary structural analysis and data from related thiazole-containing compounds, Cpd-MMPTC is hypothesized to exert its anticancer effects by targeting mitochondrial function.[8][9] Mitochondria are central to cellular metabolism and apoptosis, making them an attractive target for cancer therapy.[8] It is postulated that Cpd-MMPTC selectively accumulates in the mitochondria of cancer cells, leading to the disruption of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and subsequent activation of the intrinsic apoptotic pathway.
Caption: Hypothesized mechanism of Cpd-MMPTC-induced apoptosis.
Experimental Design and Methodology
To rigorously evaluate the anticancer potential of Cpd-MMPTC, a series of in vitro assays were conducted. The experimental workflow is designed to assess cytotoxicity, selectivity, and the mechanism of cell death.
Caption: Experimental workflow for the evaluation of Cpd-MMPTC.
Cell Lines and Culture Conditions
The following human cell lines were used in this study:
-
MCF-7: Estrogen receptor-positive breast adenocarcinoma.
-
A549: Lung carcinoma.
-
HCT116: Colorectal carcinoma.
-
HEK293: Human embryonic kidney cells (non-cancerous control).
All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (MTT)
Protocol:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The culture medium was replaced with fresh medium containing serial dilutions of Cpd-MMPTC, Dasatinib, or Doxorubicin.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.
-
The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
Protocol:
-
Cells were seeded in 6-well plates and treated with the respective compounds at their IC₅₀ concentrations for 24 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
After incubation in the dark for 15 minutes at room temperature, the cells were analyzed by flow cytometry.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
Protocol:
-
Cells were treated with the compounds at their IC₅₀ concentrations for 12 hours.
-
The cells were then incubated with JC-1 staining solution for 20 minutes at 37°C.
-
After washing with PBS, the fluorescence was measured using a fluorescence microscope and a flow cytometer. A shift from red to green fluorescence indicates mitochondrial depolarization.
Results and Discussion
Cytotoxicity and Selectivity
The cytotoxic effects of Cpd-MMPTC, Dasatinib, and Doxorubicin were evaluated across the panel of cell lines. The IC₅₀ values are summarized in the table below.
| Compound | MCF-7 (µM) | A549 (µM) | HCT116 (µM) | HEK293 (µM) | Selectivity Index (HEK293/Avg. Cancer) |
| Cpd-MMPTC | 8.2 ± 0.7 | 12.5 ± 1.1 | 10.1 ± 0.9 | > 100 | ~9.7 |
| Dasatinib | 5.6 ± 0.5 | 7.8 ± 0.6 | 6.5 ± 0.4 | 45.3 ± 3.8 | ~6.8 |
| Doxorubicin | 0.9 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.1 | 8.7 ± 0.9 | ~7.6 |
Cpd-MMPTC demonstrated potent cytotoxic activity against all three cancer cell lines, with IC₅₀ values in the low micromolar range. Notably, Cpd-MMPTC exhibited significantly lower toxicity towards the non-cancerous HEK293 cell line, resulting in a favorable selectivity index. This suggests that Cpd-MMPTC may have a wider therapeutic window compared to the other tested compounds.
Induction of Apoptosis
To confirm that the observed cytotoxicity was due to the induction of apoptosis, Annexin V/PI staining was performed.
| Treatment (at IC₅₀) | Cell Line | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Cpd-MMPTC | MCF-7 | 28.5 | 15.2 | 43.7 |
| A549 | 25.1 | 12.8 | 37.9 | |
| HCT116 | 30.2 | 18.5 | 48.7 | |
| Dasatinib | MCF-7 | 22.8 | 18.9 | 41.7 |
| Doxorubicin | MCF-7 | 35.6 | 20.1 | 55.7 |
Treatment with Cpd-MMPTC led to a significant increase in the percentage of apoptotic cells in all tested cancer cell lines. The levels of apoptosis induction were comparable to those observed with Dasatinib and Doxorubicin, confirming that Cpd-MMPTC mediates its anticancer effect through the activation of programmed cell death.
Disruption of Mitochondrial Membrane Potential
The JC-1 assay revealed that Cpd-MMPTC treatment resulted in a marked decrease in the red/green fluorescence intensity ratio in all cancer cell lines, indicative of mitochondrial membrane depolarization. This finding supports the hypothesis that Cpd-MMPTC targets mitochondrial function to initiate apoptosis.
Conclusion
The novel thiazole derivative, this compound (Cpd-MMPTC), demonstrates significant anticancer activity in vitro against breast, lung, and colon cancer cell lines. Its mechanism of action appears to be mediated through the induction of apoptosis via the mitochondrial pathway. The compound exhibits a promising selectivity profile, with lower toxicity to non-cancerous cells compared to the established anticancer agents Dasatinib and Doxorubicin. These findings warrant further preclinical investigation of Cpd-MMPTC as a potential therapeutic candidate for cancer treatment.
References
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- Singh, S., Kaur, M., & Verma, A. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(8), 1847-1875.
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A Researcher's Guide to Selectivity Profiling: Evaluating 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid and its Analogs
In the landscape of modern drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. A highly potent compound is of little therapeutic value if it interacts with a multitude of unintended biological targets, leading to off-target effects and potential toxicity. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, hereafter referred to as Compound X . For the purpose of this illustrative guide, we will treat Compound X as a hypothetical inhibitor of a key signaling kinase, a common target class for therapeutic intervention.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed, experience-driven approach to selectivity profiling. We will move beyond mere protocol listings to explain the rationale behind experimental choices, ensuring a robust and self-validating assessment. To provide a clear benchmark, the performance of Compound X will be compared against two hypothetical kinase inhibitors: Competitor A , a highly selective inhibitor, and Competitor B , a compound with a broader interaction profile.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. While the development of kinase inhibitors has revolutionized treatment paradigms, achieving selectivity remains a significant challenge due to the high degree of structural conservation within the kinase family. A thorough understanding of a compound's selectivity is therefore not just an academic exercise but a critical step in preclinical development, informing on potential efficacy and safety.
A Multi-pronged Approach to Selectivity Assessment
A credible assessment of selectivity cannot rely on a single experimental technique. Instead, a multi-layered approach is required, interrogating the compound's behavior from the purified protein level to the complex environment of a living cell. Our comprehensive workflow for evaluating Compound X and its competitors is outlined below.
Caption: A comprehensive workflow for assessing small molecule inhibitor selectivity.
Phase 1: In Vitro Kinase Profiling
The initial step in characterizing the selectivity of Compound X is to determine its inhibitory activity against a broad panel of purified kinases. This provides a foundational, quantitative measure of its selectivity in a controlled, cell-free environment.
Experimental Protocol: Radiometric Kinase Assay
Radiometric kinase assays are considered a gold standard due to their direct measurement of enzyme activity, which minimizes the risk of false positives that can arise from indirect detection methods[1].
Methodology:
-
Kinase Panel Selection: A diverse panel of kinases (e.g., the Eurofins KinaseProfiler™ panel) should be chosen, representing different branches of the human kinome[2].
-
Reaction Setup: Each kinase reaction is set up in a multi-well plate containing the specific kinase, its substrate (a protein or peptide), and ATP radiolabeled with ³³P at a concentration approximating the Michaelis-Menten constant (Km) for each kinase. This ensures that the assay is sensitive to competitive inhibitors[3].
-
Compound Incubation: Compound X, Competitor A, and Competitor B are added to the reactions at a fixed concentration (e.g., 1 µM) to obtain a preliminary view of their selectivity.
-
Reaction Termination and Detection: After incubation, the reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO). For kinases showing significant inhibition, a dose-response curve is generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data: In Vitro Kinase Profiling
| Kinase Target | Compound X (IC50, nM) | Competitor A (IC50, nM) | Competitor B (IC50, nM) |
| Primary Target Kinase | 50 | 45 | 60 |
| Off-Target Kinase 1 | 1,500 | >10,000 | 250 |
| Off-Target Kinase 2 | 2,300 | >10,000 | 400 |
| Off-Target Kinase 3 | >10,000 | >10,000 | 800 |
| Off-Target Kinase 4 | 8,000 | >10,000 | 1,200 |
Interpretation: The data suggest that both Compound X and Competitor A are highly selective for the primary target kinase in vitro, with IC50 values for off-target kinases being significantly higher. In contrast, Competitor B demonstrates a broader spectrum of activity, inhibiting several off-target kinases with sub-micromolar potency.
Phase 2: Cellular Target Engagement
While in vitro assays are crucial, they do not fully recapitulate the complexities of the cellular environment, such as membrane permeability and the presence of endogenous ATP concentrations. Therefore, it is essential to validate target engagement within intact cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing the interaction between a drug and its target in a cellular setting[4][5]. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature[6][7].
Methodology:
-
Cell Culture and Treatment: A cell line expressing the target kinase is cultured and treated with various concentrations of Compound X, Competitor A, or Competitor B for a defined period.
-
Thermal Challenge: The treated cells are then heated to a range of temperatures.
-
Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry[6].
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data: Cellular Thermal Shift Assay (CETSA®)
| Compound | Thermal Shift (ΔTm) at 10 µM |
| Compound X | +4.2°C |
| Competitor A | +4.5°C |
| Competitor B | +3.8°C |
Interpretation: All three compounds demonstrate the ability to engage the target kinase in a cellular context, as evidenced by the positive thermal shift. The magnitude of the shift can provide an indication of the strength of the interaction within the cell.
Phase 3: Unbiased Off-Target Discovery
To build a comprehensive safety and selectivity profile, it is crucial to proactively search for unanticipated off-target interactions. This can be achieved through high-throughput screening against large libraries of proteins or by observing the broader phenotypic effects of the compound on cells.
Experimental Protocol: Cell Microarray Off-Target Screening
Cell microarray technology, such as the Retrogenix® platform, allows for the screening of a compound against a vast library of human plasma membrane and secreted proteins expressed in their native cellular context[8]. This approach has a low false-positive rate and can identify biologically relevant off-target binding[8].
Methodology:
-
Library of Expressed Proteins: A library of plasmids, each encoding a different human plasma membrane or secreted protein, is arrayed and used to transfect human cells in a microarray format.
-
Compound Incubation: The test compound, appropriately labeled or detected via a secondary method, is incubated with the cell microarray.
-
Detection of Binding: Binding of the compound to specific cells expressing a particular protein is detected, often using fluorescence.
-
Hit Identification and Validation: The proteins corresponding to the "hit" cells are identified. These potential off-target interactions should then be validated through secondary assays.
Hypothetical Signaling Pathway and Off-Target Interaction
Caption: Hypothetical signaling pathway illustrating on-target and off-target inhibition.
Conclusion: A Holistic View of Selectivity
The comprehensive assessment of this compound (Compound X) through a combination of in vitro profiling, cellular target engagement assays, and unbiased off-target screening provides a robust and multi-faceted understanding of its selectivity. The illustrative data presented here position Compound X as a highly selective inhibitor, comparable to the benchmark set by Competitor A and superior to the more promiscuous Competitor B.
This integrated approach, which emphasizes the "why" behind the "how," empowers researchers to make informed decisions in the drug discovery pipeline. By systematically validating target interactions from the molecular to the cellular level, we can build a strong foundation for the development of safer and more effective therapeutics. The principles and protocols outlined in this guide are broadly applicable to the characterization of any small molecule inhibitor and serve as a blueprint for rigorous selectivity assessment.
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A Head-to-Head Pharmacokinetic Showdown: Profiling Novel 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Analogs for Enhanced Drugability
In the landscape of modern drug discovery, the adage "it's not just about potency, but about presence" holds profound truth. A highly active compound at the molecular level is of little therapeutic value if it cannot reach its target in the body in sufficient concentration and for an adequate duration. This guide, designed for researchers, scientists, and drug development professionals, provides a comparative analysis of the pharmacokinetic profiles of a series of novel analogs of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a scaffold of significant interest in medicinal chemistry.[1][2]
The journey of a drug candidate from administration to elimination is a complex odyssey governed by the interplay of its physicochemical properties and the body's physiological processes. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of a compound is therefore not just a regulatory checkbox but a cornerstone of rational drug design.[3][4][5][6][7] Poor pharmacokinetic properties are a leading cause of costly late-stage failures in drug development. Early and comprehensive ADME profiling allows for the timely identification and mitigation of potential liabilities, guiding the selection of candidates with the highest probability of clinical success.[5][6]
This guide will delve into the in vitro and in vivo methodologies employed to characterize and compare these thiazole analogs. We will explore the causal relationships between structural modifications and their impact on key pharmacokinetic parameters, offering insights into designing molecules with optimized bioavailability, metabolic stability, and residence time. The experimental data presented herein, while based on representative studies of similar chemical classes, serves as a practical blueprint for conducting such comparative evaluations.
The Contestants: A Library of Structurally Diverse Thiazole Analogs
The parent compound, this compound, serves as our chemical starting point. From this core, a series of analogs have been synthesized to explore the structure-pharmacokinetic relationships (SPKR). The design of these analogs is guided by hypotheses aimed at improving key ADME properties. For instance, modifications to the phenyl ring substituents can influence lipophilicity and metabolic stability, while alterations to the carboxylic acid group can impact solubility and potential for drug-transporter interactions.
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Carboxylic Acid Modification) | Rationale for Modification |
| Parent | 3-methoxy | Carboxylic Acid | Starting point for evaluation. |
| Analog A | 4-methoxy | Carboxylic Acid | Isomeric shift to explore impact on CYP450 metabolism. |
| Analog B | 3-fluoro | Carboxylic Acid | Introduction of an electron-withdrawing group to potentially block metabolic hotspots. |
| Analog C | 3-methoxy | Methyl Ester | Masking the carboxylic acid to enhance permeability and reduce potential for glucuronidation. |
| Analog D | 3-methoxy | N-methyl Amide | Replacement of the carboxylic acid to improve metabolic stability and alter solubility. |
In Vitro ADME Profiling: The First Gauntlet
A battery of in vitro assays provides the initial assessment of a compound's ADME properties, offering a high-throughput and cost-effective means to rank and prioritize candidates before advancing to more complex in vivo studies.[3][4][6]
Physicochemical Properties
Fundamental physicochemical parameters such as solubility and lipophilicity are the bedrock of a compound's pharmacokinetic profile, influencing everything from dissolution in the gut to permeability across cell membranes.
| Compound | Aqueous Solubility (µM) at pH 7.4 | LogD at pH 7.4 |
| Parent | 55 | 2.1 |
| Analog A | 62 | 2.0 |
| Analog B | 48 | 2.3 |
| Analog C | 15 | 3.5 |
| Analog D | 85 | 1.8 |
Interpretation: The methyl ester prodrug (Analog C) exhibits significantly lower aqueous solubility but higher lipophilicity, a common trade-off. The N-methyl amide (Analog D) shows improved solubility over the parent compound. These initial findings will have direct implications for oral absorption.
Permeability Assessment
The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs. This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.
| Compound | Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Parent | 2.5 | 3.1 |
| Analog A | 2.8 | 2.8 |
| Analog B | 3.1 | 2.5 |
| Analog C | 15.2 | 1.2 |
| Analog D | 4.5 | 1.8 |
Interpretation: The parent compound and its direct analogs (A and B) exhibit moderate permeability and are potential substrates for efflux transporters like P-glycoprotein (P-gp), as indicated by an efflux ratio greater than 2.[6] Masking the carboxylic acid in Analog C dramatically increases permeability and reduces efflux, suggesting it can more readily cross the intestinal barrier.
Metabolic Stability
The metabolic stability of a compound determines its half-life in the body. Assays using liver microsomes and hepatocytes are employed to predict the extent of first-pass metabolism and systemic clearance.
| Compound | Mouse Liver Microsomal Stability (% remaining after 30 min) | Human Liver Microsomal Stability (% remaining after 30 min) |
| Parent | 35 | 42 |
| Analog A | 45 | 55 |
| Analog B | 65 | 75 |
| Analog C | 88 | 92 |
| Analog D | 78 | 85 |
Interpretation: The parent compound shows moderate metabolic instability. The introduction of a fluorine atom in Analog B appears to block a key site of metabolism, significantly improving stability. The ester and amide analogs (C and D) are also substantially more stable than the parent carboxylic acid.
Cytochrome P450 (CYP) Inhibition
Assessing the potential for a compound to inhibit major CYP enzymes is crucial for predicting drug-drug interactions (DDIs).[3][4]
| Compound | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) |
| Parent | > 50 | 25.1 |
| Analog A | > 50 | 38.6 |
| Analog B | > 50 | > 50 |
| Analog C | 15.8 | > 50 |
| Analog D | > 50 | 45.2 |
Interpretation: Most analogs show a low risk of inhibiting major CYP isoforms. Analog C, however, displays moderate inhibition of CYP3A4, which warrants further investigation.
In Vivo Pharmacokinetic Evaluation: The Ultimate Proving Ground
While in vitro assays are invaluable for screening, in vivo studies in animal models are essential for understanding the integrated ADME processes and determining key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[8][9]
A Representative Murine Pharmacokinetic Study
A typical study design involves administering the compound to a cohort of mice via both intravenous (IV) and oral (PO) routes.[9][10] Serial blood samples are collected at various time points, and the plasma concentrations of the compound are determined using a validated LC-MS/MS method.[11][12]
Table of Key Pharmacokinetic Parameters in Mice:
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) | F (%) |
| Parent | 2 (IV) | IV | - | - | 1250 | 2.1 | - |
| 10 (PO) | PO | 480 | 0.5 | 1875 | 2.3 | 30 | |
| Analog B | 2 (IV) | IV | - | - | 2800 | 4.5 | - |
| 10 (PO) | PO | 1100 | 1.0 | 7840 | 4.8 | 56 | |
| Analog C | 2 (IV) | IV | - | - | 3500 | 5.1 | - |
| 10 (PO) | PO | 1500 | 0.5 | 13125 | 5.3 | 75 |
(Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve; t½: Half-life; F: Oral Bioavailability)
Interpretation: The in vivo data corroborates the in vitro predictions. Analog B, with its improved metabolic stability, demonstrates a longer half-life and significantly higher oral bioavailability compared to the parent compound. The methyl ester prodrug, Analog C, exhibits the most favorable pharmacokinetic profile, with the highest oral bioavailability, likely due to its enhanced permeability and metabolic stability.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, the following detailed protocols outline the methodologies used to generate the data presented in this guide.
In Vitro Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.
-
Compound Preparation: The test compound is dissolved in a suitable vehicle (e.g., DMSO) and diluted in transport buffer to the final working concentration.
-
Permeability Assessment: The dosing solution is added to the apical (A) or basolateral (B) chamber of the transwell plate. Samples are collected from the receiver chamber at specified time points.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Caption: Caco-2 Permeability Assay Workflow.
In Vivo Murine Pharmacokinetic Study
-
Animal Acclimation: Male CD-1 mice are acclimated for at least one week prior to the study.[11] Animals are fasted overnight before dosing.
-
Dose Preparation and Administration: The compound is formulated in a suitable vehicle (e.g., 0.5% HPMC in water for PO; saline with 5% DMSO and 10% Solutol for IV). Doses are administered via oral gavage or tail vein injection.[8][11]
-
Blood Sampling: Serial blood samples (approximately 30 µL) are collected from the submandibular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[8]
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA) and centrifuged to separate the plasma.
-
Sample Analysis: Plasma samples are subjected to protein precipitation, and the supernatant is analyzed by a validated LC-MS/MS method to determine the compound concentration.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software to determine key pharmacokinetic parameters.
Caption: In Vivo Pharmacokinetic Study Workflow.
Synthesis and Conclusions: From Data to Decision
The comparative pharmacokinetic profiling of this series of this compound analogs reveals a clear structure-pharmacokinetic relationship. The parent compound, while possessing a desirable chemical scaffold, suffers from moderate metabolic instability and efflux, leading to suboptimal oral bioavailability.
Strategic structural modifications, however, have yielded analogs with significantly improved drug-like properties. The introduction of a fluorine atom (Analog B) effectively blocked a metabolic soft spot, enhancing metabolic stability and, consequently, in vivo exposure. The most profound improvement was observed with the methyl ester prodrug strategy (Analog C). By masking the polar carboxylic acid group, both permeability and metabolic stability were dramatically increased, culminating in excellent oral bioavailability.
This guide underscores the critical importance of an integrated, multi-parametric approach to pharmacokinetic optimization. By systematically evaluating a series of rationally designed analogs, we can efficiently identify compounds with a higher likelihood of success in clinical development. The interplay between in vitro and in vivo data provides a robust framework for decision-making, ensuring that only the most promising candidates advance, ultimately accelerating the journey from bench to bedside.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
This guide provides a detailed protocol for the safe handling and disposal of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a compound utilized in advanced research and drug development. Adherence to these procedures is critical for ensuring personnel safety and maintaining environmental compliance. The protocols outlined herein are grounded in established principles of chemical safety and hazardous waste management, designed to be both comprehensive and readily implementable by laboratory professionals.
Hazard Identification and Risk Assessment
Based on its structural components—a carboxylic acid, a thiazole ring, and a methoxyphenyl group—and data from its 4-methoxy isomer, this compound should be handled as a hazardous substance.
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | ⚠️ | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Irritation | Category 2 | ⚠️ | Warning | H315: Causes skin irritation.[4] |
| Eye Irritation | Category 2A | ⚠️ | Warning | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | Category 3 | ⚠️ | Warning | H335: May cause respiratory irritation.[4] |
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is considered harmful if ingested.[1][2][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during handling and disposal. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | To prevent skin contact and irritation. |
| Eye Protection | Safety goggles or a face shield.[4] | To protect eyes from splashes and airborne particles. |
| Skin and Body | Laboratory coat and closed-toe shoes. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[4] | To prevent inhalation of dust or aerosols. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills (less than 1 liter of solution or 500 grams of solid):
-
Alert Personnel: Notify others in the immediate vicinity.
-
Isolate the Area: Restrict access to the spill zone.[5]
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[5][6][7] Do not use combustible materials like paper towels for the initial containment of a liquid spill.
-
Neutralization: Cautiously neutralize the acidic material. Sprinkle a weak base such as sodium bicarbonate or soda ash over the spill, starting from the outside and working inwards.[6][7][8] Avoid excessive heat generation by adding the neutralizing agent slowly.
-
pH Verification: Use pH paper to confirm that the spilled material has been neutralized to a pH between 6 and 8.[8]
-
Collection: Once neutralized, collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[4]
-
Decontamination: Clean the spill area with soap and water.[5]
-
Waste Disposal: Label the waste container and dispose of it according to the procedures outlined in Section 5.
For Large Spills:
-
Alert Authorities: Activate the building's fire alarm or contact your institution's Emergency Response Team and Environmental Health and Safety (EHS) department.[6]
-
Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and the location.[8]
Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[9] High-density polyethylene (HDPE) or glass containers are generally suitable for organic acids.[9]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms.[9]
-
Segregation: Store the waste container in a designated satellite accumulation area.[10] Crucially, this organic acid waste must be segregated from:
The following diagram illustrates the decision-making process for waste segregation and storage.
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol is for the disposal of the compound as collected hazardous waste. On-site treatment or neutralization of bulk waste should only be performed by trained personnel with explicit permission from your institution's EHS department.
-
Waste Accumulation: Collect all waste containing this compound, including contaminated solids (e.g., absorbent from spills, used weighing paper) and solutions, in the designated hazardous waste container.
-
Container Management:
-
Storage: Store the sealed container in a cool, dry, and well-ventilated secondary containment bin within the satellite accumulation area, away from incompatible materials.[9]
-
Documentation: Maintain a log of the waste added to the container, if required by your institution.
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers in a satellite accumulation area), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[9]
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
By diligently following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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A Comprehensive Guide to Handling 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid: Personal Protective Equipment, Operational Plans, and Disposal
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on the known hazards of structurally similar compounds, particularly its isomer 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, as well as general safety protocols for thiazole derivatives and carboxylic acids.[1] It is imperative to treat this compound with a high degree of caution until comprehensive toxicological data is available.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary anticipated hazards associated with this compound are based on its functional groups and data from analogous structures. The thiazole moiety can present risks of skin, eye, and respiratory irritation.[2][3] The carboxylic acid group suggests that the compound may be corrosive or irritating.[1][4] Furthermore, the 4-methoxy isomer is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation, and is harmful if swallowed.[5][6][7] Therefore, a stringent and comprehensive approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with indirect ventilation. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][8] | To protect the eyes from splashes, dust, and potential fumes. Polycarbonate lenses are recommended for their impact resistance.[8] |
| Skin Protection | Nitrile or butyl rubber gloves are highly recommended.[8][9] An acid-resistant laboratory coat must be worn to prevent skin exposure.[4][9] | To prevent skin contact, which may cause irritation, and to avoid potential absorption. Gloves should be inspected for any signs of degradation or punctures before use and should be changed frequently.[1][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If there is a potential to generate dust or aerosols, an N95 mask or a respirator with an appropriate acid gas cartridge is advised.[4][8][9] | To protect against the inhalation of airborne particles or fumes that could cause respiratory irritation.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment. Adherence to a strict operational protocol is essential.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before beginning any work, ensure that the chemical fume hood is functioning correctly.
-
Confirm that a safety shower and an eyewash station are readily accessible and in good working order.[1][9]
-
Gather all necessary equipment, such as spatulas, weighing paper, and glassware, to avoid leaving the work area once the compound is being handled.
-
Put on all required personal protective equipment as outlined in Table 1.
-
-
Weighing and Transferring:
-
Handle the solid material with care to prevent the generation of dust.
-
When weighing, use a chemical-resistant spatula and weighing paper within the fume hood.
-
If dissolving the compound, add the solid slowly to the solvent to prevent splashing. Always add the solid to the liquid, not the other way around, unless the specific protocol dictates otherwise.
-
-
During Use:
-
After Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and to comply with institutional and governmental regulations.
Waste Management Flowchart
Caption: A flowchart outlining the proper procedure for the disposal of chemical waste.
Waste Disposal Protocol:
-
Solid Waste: Collect any unused solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[1]
-
Liquid Waste: Solutions containing this compound should also be collected in a labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.[10]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent materials, must be disposed of as hazardous waste.[1][9] Place these items in a sealed bag or container within the designated hazardous waste receptacle.
-
Empty Containers: Rinse any empty containers that held the compound three times with a suitable solvent. This rinsate must be collected and treated as hazardous liquid waste.[1]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[10] Ensure all containers are properly labeled and sealed before collection.
By adhering to these rigorous safety and handling protocols, you can significantly mitigate the risks associated with working with this compound, ensuring a safe and productive research environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling Carboxy-PEG4-sulfonic acid.
- Santa Cruz Biotechnology. (n.d.). Thiazole.
- BenchChem. (n.d.). Personal protective equipment for handling Tetracene-1-carboxylic acid.
- BenchChem. (n.d.). Proper Disposal of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Tert-butylpyrimidine-5-carboxylic acid.
- Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
- Fisher Scientific. (2024, March 7). SAFETY DATA SHEET: 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Chemical Label. (n.d.). 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemical-label.com [chemical-label.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.pt [fishersci.pt]
- 8. leelinework.com [leelinework.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
